molecular formula C7H3BrFNO4 B1397733 2-Bromo-6-fluoro-3-nitrobenzoic acid CAS No. 1036388-81-4

2-Bromo-6-fluoro-3-nitrobenzoic acid

Cat. No.: B1397733
CAS No.: 1036388-81-4
M. Wt: 264 g/mol
InChI Key: WOFZANBTJXHQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3BrFNO4 and its molecular weight is 264 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFZANBTJXHQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: Navigating the Landscape of a Niche Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-nitrobenzoic Acid (CAS 1036388-81-4)

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic compound that, by its very structure, suggests significant potential as a building block in medicinal chemistry and materials science. However, it is crucial to acknowledge that as of early 2026, this molecule exists primarily as a commercially available research chemical with limited presence in peer-reviewed scientific literature.[1][2][3][4][5][6] This guide is therefore constructed to provide a comprehensive overview based on available data from suppliers, safety data sheets, and established principles of organic chemistry. It aims to be a foundational resource, offering insights into its properties, a plausible synthetic approach, its potential reactivity, and safe handling protocols, thereby empowering researchers to explore its utility.

Core Compound Identity and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The strategic placement of four different functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—on the benzene ring makes it a versatile scaffold for chemical synthesis.

PropertyValueSource(s)
CAS Number 1036388-81-4[1][5][7][8][9]
Molecular Formula C₇H₃BrFNO₄[1][3][4]
Molecular Weight 264.01 g/mol [1][10]
Canonical SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])Br)C(=O)O)F[1]
Intended Use For research and development purposes only.[1][8][11]

While detailed experimental data on properties like melting point, boiling point, and solubility are not consistently published across public domains, it is expected to be a solid at room temperature.[8]

A Proposed Synthetic Pathway

Workflow: Proposed Two-Step Synthesis

G cluster_0 Step 1: Nitration cluster_1 Step 2: Purification A 2-Bromo-6-fluorobenzoic acid B This compound (Target Molecule) A->B HNO₃ / H₂SO₄ C Crude Product D Purified Product C->D Recrystallization or Column Chromatography

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Methodology (Theoretical Protocol)

Objective: To synthesize this compound via nitration of 2-bromo-6-fluorobenzoic acid.

Materials:

  • 2-bromo-6-fluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Appropriate organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous MgSO₄)

Protocol:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a measured amount of 2-bromo-6-fluorobenzoic acid.

  • Acidification: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid while stirring to dissolve the starting material.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping it cool.

  • Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of the starting material. Maintain the reaction temperature below 10 °C throughout the addition. The ortho-directing carboxylic acid and the para-directing halogen atoms will likely direct the nitro group to the C3 position.

  • Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (monitoring by TLC is recommended). Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice.

  • Isolation: The solid precipitate (crude product) is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final, pure this compound.

Disclaimer: This is a theoretical protocol. It has not been experimentally validated from literature sources. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Reactivity and Potential Applications in Drug Discovery

The true value of this compound lies in its potential for derivatization. The four distinct functional groups offer multiple handles for a variety of chemical transformations, making it an attractive starting point for building a library of complex molecules.

G cluster_reactions Potential Transformations main This compound Carboxylic Acid (-COOH) Bromine (-Br) Nitro (-NO₂) Fluorine (-F) r1 Amide/Ester Formation main:f1->r1 r2 Suzuki/Heck/Sonogashira Cross-Coupling main:f2->r2 r3 Reduction to Amine (-NH₂) main:f3->r3 r4 Nucleophilic Aromatic Substitution (SNAr) main:f4->r4

Caption: Key reaction sites on the core molecule.

  • At the Carboxylic Acid Group: Standard transformations can be employed to form esters, amides, or acid chlorides.[12] Amide bond formation is particularly relevant in medicinal chemistry for creating compounds that can mimic peptide bonds or engage in hydrogen bonding with biological targets.[12]

  • At the Bromine Atom: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[12] This allows for the introduction of various aryl, alkyl, or alkynyl groups, significantly increasing molecular complexity and enabling the synthesis of biaryl structures often found in pharmaceuticals.

  • At the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This resulting aniline derivative is a key intermediate for numerous subsequent reactions, including diazotization, further amide couplings, or the synthesis of heterocyclic ring systems like benzimidazoles or quinazolines.

  • At the Fluorine Atom: The electron-withdrawing nature of the adjacent nitro and carboxylic acid groups activates the C-F bond towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles (e.g., O, N, S-based) at the C6 position.

This multi-faceted reactivity makes the compound a valuable precursor for creating libraries of novel small molecules for high-throughput screening in drug discovery programs targeting areas like oncology, infectious diseases, and inflammation.[13] The general class of substituted nitrobenzoic acids serves as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[14] For instance, related compounds like 2-bromo-3-nitrobenzoic acid are used in the synthesis of phenazine-1-carboxylic acid derivatives with antibacterial properties and as precursors for PARP inhibitors used in cancer therapy.[15][16]

Safety, Handling, and Storage

As a laboratory chemical with limited toxicological data, this compound must be handled with care, adhering to the information provided in its Safety Data Sheet (SDS).[7][8]

Hazard Identification

The compound is classified with the following hazards:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[8]

  • H315: Causes skin irritation (Skin Irritation, Category 2).[8]

  • H319: Causes serious eye irritation (Eye Irritation, Category 2).[8]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[8]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][17] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with European Standard EN166.[8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN374.[8]

    • Skin and Body Protection: Wear a lab coat and other protective clothing.[17]

  • Hygiene Measures: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]

Storage
  • Store in a cool, dry, and well-ventilated place.[8][17]

  • Keep the container tightly closed when not in use.[17]

  • Store locked up.[17]

Conclusion and Future Outlook

This compound (CAS 1036388-81-4) represents a chemical tool with significant untapped potential. While its current role is that of a niche building block for chemical synthesis, its densely packed, reactive functional groups make it an ideal candidate for constructing novel and complex molecular architectures. As research progresses, it is likely that this compound will find its way into the synthetic pathways of new therapeutic agents and advanced materials. This guide provides the foundational knowledge necessary for researchers to begin exploring the possibilities this versatile molecule holds, while emphasizing the importance of safety and adherence to established chemical principles.

References

physicochemical properties of 2-Bromo-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromofluoronitrobenzoic Acids

Senior Application Scientist Note: Comprehensive searches for publicly available physicochemical data on the specific isomer 2-Bromo-6-fluoro-3-nitrobenzoic acid did not yield a specific CAS number or a substantive dataset. This is common for novel or less-commercialized chemical entities.

However, a closely related isomer, 2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS No. 881415-27-6) , has documented properties and serves as an excellent, structurally relevant analogue for this guide. The methodologies, analytical principles, and the influence of the constituent functional groups discussed herein are directly applicable to the characterization of this compound. This guide will proceed using data for this representative isomer to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Synthetic Potential

2-Bromo-3-fluoro-6-nitrobenzoic acid belongs to a class of poly-substituted aromatic carboxylic acids. The unique arrangement of electron-withdrawing groups (nitro, fluoro, bromo) and a carboxylic acid moiety on a benzene ring makes it a highly valuable intermediate in medicinal chemistry and organic synthesis. The bromine atom provides a handle for cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the fluoro-substituent can enhance metabolic stability and binding affinity in drug candidates.

A thorough understanding of its physicochemical properties is paramount for its effective use. These properties govern everything from reaction kinetics and purification strategies to, in a pharmaceutical context, the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of derivative compounds.

Core Physicochemical Data (CAS: 881415-27-6)

The fundamental identifiers and physical properties of 2-Bromo-3-fluoro-6-nitrobenzoic acid are summarized below.

PropertyValueSource(s)
CAS Number 881415-27-6[1]
Molecular Formula C₇H₃BrFNO₄[2]
Molecular Weight 264.01 g/mol [2]
Storage Sealed in dry, Room Temperature[2]
SMILES String C1=CC(=C(C(=C1--INVALID-LINK--[O-])C(=O)O)Br)F[2]

Acidity and Solubility: The Keys to Behavior in Solution

Acidity (pKa)

The pKa is a critical determinant of a molecule's ionization state at a given pH. For a carboxylic acid, the electron-withdrawing nature of the bromo, fluoro, and nitro substituents significantly increases acidity (lowers the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). This is because these groups stabilize the negative charge of the conjugate base (carboxylate anion) through inductive effects.

While the experimental pKa for this specific isomer is not published in the available literature, it can be reliably determined using potentiometric titration.[3] It can also be estimated using computational methods like Density Functional Theory (DFT) or Quantitative Structure-Property Relationship (QSPR) models, which have shown good correlation for substituted benzoic acids.[4][5]

Solubility

Solubility dictates how a compound can be formulated for assays, in vivo studies, and chemical reactions.[6] As a polar, acidic molecule, 2-Bromo-3-fluoro-6-nitrobenzoic acid is expected to exhibit poor solubility in non-polar organic solvents but increased solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous bases. The solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH values above its pKa as the neutral carboxylic acid is converted to the more soluble carboxylate salt.

Spectroscopic Characterization

Spectroscopic data provides the structural fingerprint of the molecule, essential for identity confirmation and quality control. While specific spectra for this compound must be acquired experimentally, representative data can be found from suppliers.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[9]

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm). These signals would correspond to the two protons on the aromatic ring. Their chemical shifts and coupling patterns would be influenced by the adjacent substituents.

  • ¹³C NMR: The spectrum would display seven signals: six for the aromatic carbons and one for the carboxyl carbon (~165-170 ppm). The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

  • NO₂ Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch (~1520-1560 cm⁻¹) and a symmetric stretch (~1345-1385 cm⁻¹).

  • C-Br/C-F Stretches: Absorptions corresponding to the carbon-halogen bonds would be found in the fingerprint region (<1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information. For this compound, a high-resolution mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of its presence.

Experimental Protocols & Methodologies

The following sections detail standardized, self-validating protocols for determining the key physicochemical properties discussed.

Workflow for Physicochemical Characterization

The overall process for characterizing a new chemical entity follows a logical progression from basic identity confirmation to more complex property analysis.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Advanced Characterization A Synthesis & Purification B Spectroscopic Confirmation (NMR, MS, IR) A->B C Purity Analysis (HPLC) B->C D Melting Point Determination C->D E Solubility Profiling (Kinetic & Thermodynamic) C->E F pKa Determination C->F G LogP/LogD Measurement H Solid-State Analysis (XRPD) D->H F->G

Caption: Logical workflow for physicochemical characterization.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a modern digital apparatus, which provides controlled heating and precise temperature measurement.

Methodology:

  • Sample Preparation: Ensure the compound is finely powdered and completely dry.[10] Load a small amount (2-3 mm column) into a capillary tube sealed at one end.[11]

  • Instrument Calibration: Calibrate the apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample. This ensures the trustworthiness of the instrument's temperature reading.

  • Rapid Range Finding: Set the apparatus to heat rapidly (e.g., 10-20 °C/min) to find an approximate melting range. Allow the instrument to cool significantly before the next step.

  • Accurate Determination: Insert a new sample. Set the starting temperature to ~20 °C below the approximate melting point found in step 3. Set the heating ramp rate to a slow 1-2 °C/minute.[10]

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.[12]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: This method determines the equilibrium solubility, which represents the true maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium.[13] It is considered the "gold standard" for solubility measurement and is critical for pre-formulation development.[14]

G A 1. Add excess solid to buffer/solvent B 2. Agitate at constant temperature (e.g., 24-72h) A->B C 3. Allow equilibrium to be reached B->C D 4. Separate solid & liquid (Centrifuge/Filter) C->D E 5. Quantify concentration of supernatant (HPLC/UV-Vis) D->E F Result: Equilibrium Solubility (mg/mL) E->F

Caption: Workflow for the Shake-Flask Solubility method.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the test solvent (e.g., water, phosphate-buffered saline pH 7.4). The presence of undissolved solid at the end is crucial for ensuring saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.

  • Validation: The presence of remaining solid in the vial validates that equilibrium was achieved at saturation.

Safety & Handling

Based on data for structurally similar compounds, 2-Bromo-3-fluoro-6-nitrobenzoic acid should be handled with appropriate care.

  • Hazards: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.[2]

  • Precautions: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[15][16] Wash hands thoroughly after handling.[17]

Conclusion

2-Bromo-3-fluoro-6-nitrobenzoic acid is a synthetically versatile building block whose utility is deeply rooted in its physicochemical properties. Its acidity, solubility profile, and structural features, confirmable by spectroscopy, are the foundational data points required by any researcher in organic synthesis or drug discovery. The protocols and principles outlined in this guide provide a validated framework for the empirical determination of these critical parameters, ensuring that subsequent research and development efforts are built on a foundation of scientific integrity and technical accuracy.

References

2-Bromo-6-fluoro-3-nitrobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This compound (CAS No. 1036388-81-4) is a polyfunctionalized aromatic molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its strategic arrangement of four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—on a benzene scaffold makes it a highly versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, predictive spectroscopic signature, a logical synthetic pathway, and its inherent reactivity, with a focus on its application as a key intermediate in the development of targeted therapeutics.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the ortho-, meta-, and para-positioning of its functional groups relative to each other, which dictates its unique electronic properties and reactivity. The bromine and fluorine atoms, along with the nitro and carboxylic acid groups, are strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring.

Caption: Molecular structure of this compound.

The collective electron-withdrawing nature of the substituents renders the aromatic ring electron-deficient, which is a critical factor in its reactivity profile, particularly towards nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical Properties

Property Value Reference(s)
IUPAC Name This compound
CAS Number 1036388-81-4 [1][2]
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 264.01 g/mol

| Appearance | Expected to be a light yellow crystalline solid | |

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for this specific isomer are not widely published, a robust spectroscopic profile can be predicted based on the known effects of its constituent functional groups. This predictive analysis is crucial for the real-time characterization and quality control during synthesis.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to show two signals corresponding to the two protons on the aromatic ring.

    • The proton at C5 (meta to -NO₂ and ortho to -F) would likely appear as a doublet of doublets downfield, influenced by coupling to the C4 proton and the fluorine atom.

    • The proton at C4 (meta to -Br and -COOH) would appear as a doublet, coupled to the C5 proton. The strong deshielding environment suggests these peaks would be in the range of 7.5-8.5 ppm.

  • ¹³C NMR: The proton-decoupled spectrum should display seven distinct signals.

    • One signal in the 165-170 ppm region, characteristic of the carboxylic acid carbon.

    • Six signals in the aromatic region (approx. 110-150 ppm). The carbons attached to the electronegative halogens (C2-Br and C6-F) and the nitro group (C3-NO₂) are expected to be significantly shifted.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum provides a definitive fingerprint for the functional groups present. Key absorption bands are predicted as follows, based on data from analogous compounds.[3]

  • O-H Stretch: A broad band in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ from the carbonyl group.

  • N-O Asymmetric & Symmetric Stretch: Two distinct, strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), confirming the presence of the nitro group.[3]

  • C-Br Stretch: A peak in the fingerprint region, typically 550-650 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

2.3 Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight and elemental composition.

  • The molecular ion peak (M⁺) would be observed at m/z 263 and 265, with a characteristic ~1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a crucial validation point.

Synthesis and Mechanism: A Proposed Route

The proposed pathway begins with 2-fluoro-3-nitrotoluene, proceeding through bromination followed by oxidation of the methyl group. This sequence is strategic; performing bromination before oxidation prevents potential side reactions with the more activating carboxylate group.

start 2-Fluoro-3-nitrotoluene step1 Bromination (NBS, H₂SO₄) start->step1 Step 1 intermediate 2-Bromo-6-fluoro-3-nitrotoluene step1->intermediate step2 Oxidation (KMnO₄ or Na₂Cr₂O₇) intermediate->step2 Step 2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-6-fluoro-3-nitrotoluene

  • Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-fluoro-3-nitrotoluene (1.0 eq) portion-wise while maintaining the internal temperature.

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 1 hour, ensuring the temperature does not exceed 10 °C. The use of NBS in strong acid provides an electrophilic bromine source (Br⁺).

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-Bromo-6-fluoro-3-nitrotoluene (1.0 eq) from Step 1 in a mixture of water and a suitable co-solvent like pyridine or isopropanol.[5]

  • Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) (approx. 3-4 eq), portion-wise. The reaction is highly exothermic and may require initial cooling.

  • Reflux: Heat the mixture to reflux (80-100 °C) and maintain for 6-12 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. If using KMnO₄, quench the excess oxidant with sodium bisulfite until the purple color disappears and filter off the manganese dioxide precipitate.

  • Isolation: Acidify the clear filtrate with concentrated HCl to a pH of ~1-2. The desired carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol) will yield the final, purified product.

Reactivity and Applications in Drug Development

The true value of this compound lies in its capacity as a versatile scaffold. Each functional group serves as a reactive handle for subsequent, selective chemical transformations.

  • Carboxylic Acid (-COOH): This group is readily converted into esters, amides, or acid chlorides, providing a primary point for coupling with other molecules, such as amines in peptide-like bond formation.

  • Nitro Group (-NO₂): The nitro group can be selectively reduced to an amine (-NH₂) using reagents like tin(II) chloride or catalytic hydrogenation. This newly formed aniline is a powerful nucleophile and a key precursor for building heterocyclic rings or for further functionalization.

  • Bromo Group (-Br): The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

  • Fluoro Group (-F): The fluorine atom is generally less reactive in cross-coupling but can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly given the activation provided by the ortho-nitro group.

Application in the Synthesis of PARP Inhibitors

A significant application of structurally similar bromo-nitrobenzoic acids is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics effective in tumors with DNA repair deficiencies (e.g., BRCA1/2 mutations). These drugs often contain a substituted benzamide core, for which this molecule is an ideal starting material.

The synthesis of a PARP inhibitor scaffold could utilize this compound as follows:

  • Amidation: The carboxylic acid is coupled with a desired amine partner to form a substituted benzamide.

  • Nitro Reduction: The nitro group is reduced to an amine.

  • Cyclization/Coupling: The resulting ortho-amino-bromo-benzamide intermediate can undergo intramolecular cyclization or a subsequent cross-coupling reaction at the bromine site to build the final complex heterocyclic system characteristic of many PARP inhibitors.

Conclusion

This compound is a high-value synthetic intermediate whose molecular structure is optimized for sequential, regioselective functionalization. While detailed experimental data for this specific compound is sparse in peer-reviewed literature, its properties and reactivity can be confidently predicted from well-established chemical principles and data from close analogs. The proposed synthetic route offers a logical and robust pathway for its preparation. Its inherent chemical versatility makes it a powerful tool for medicinal chemists, particularly in the construction of complex heterocyclic systems such as those found in modern targeted cancer therapies. This guide provides the foundational knowledge required for researchers to confidently incorporate this potent building block into their synthetic and drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-Bromo-6-fluoro-3-nitrobenzoic acid, a key polyfunctionalized aromatic building block. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic rationale behind the chosen synthetic route, offers a detailed experimental protocol, and emphasizes the critical parameters for achieving high yield and purity. The core of this methodology centers on the direct electrophilic nitration of 2-Bromo-6-fluorobenzoic acid, a pathway chosen for its efficiency and logical application of aromatic substitution principles.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—each offering a unique handle for subsequent chemical modification. This versatility makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and specialized organic materials. The precise arrangement of these substituents creates a unique electronic and steric environment, enabling regioselective transformations that are crucial in multi-step synthetic campaigns.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests that the most direct approach involves the introduction of the nitro group onto a pre-existing 2-bromo-6-fluorobenzoic acid scaffold. This strategy is predicated on the principles of electrophilic aromatic substitution.

The primary disconnection is the C-N bond of the nitro group, leading back to the key starting material, 2-Bromo-6-fluorobenzoic acid. This precursor is commercially available from various suppliers, making this a convergent and practical approach.[1] An alternative, though more circuitous, route could involve the oxidation of a 2-bromo-6-fluoro-3-nitrotoluene intermediate.[2] However, the direct nitration of the benzoic acid derivative is preferred for its atom economy and procedural simplicity.

The core challenge lies in controlling the regioselectivity of the nitration. The substituents on the starting material, 2-Bromo-6-fluorobenzoic acid, exert competing electronic effects:

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group.

  • Fluorine (-F): A deactivating, ortho, para-directing group.

  • Bromine (-Br): A deactivating, ortho, para-directing group.

The desired nitration at the C3 position is ortho to the bromine, meta to the fluorine, and meta to the carboxylic acid. The strong deactivating nature of the carboxylic acid and the halogens necessitates potent nitrating conditions, typically a mixture of concentrated nitric and sulfuric acids, to generate the highly electrophilic nitronium ion (NO₂⁺). The observed regioselectivity for the C3 position is a rational outcome of the combined directing effects.

Synthesis Pathway Workflow

The selected pathway proceeds via a single, efficient step: the electrophilic nitration of 2-Bromo-6-fluorobenzoic acid.

Synthesis_Pathway SM 2-Bromo-6-fluorobenzoic acid Reagents HNO₃ / H₂SO₄ (Mixed Acid) SM->Reagents Product This compound Reagents->Product Electrophilic Nitration 0°C to RT

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the nitration of a structurally analogous compound, 2-chloro-6-fluorobenzoic acid, and is expected to provide a high yield of the desired product.[3]

4.1. Materials and Equipment

  • Starting Material: 2-Bromo-6-fluorobenzoic acid (1 equivalent)

  • Reagents:

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

  • Solvents & Work-up:

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Deionized Water

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

4.2. Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-6-fluorobenzoic acid (e.g., 10.0 g, 1 equivalent) in concentrated sulfuric acid (e.g., 100 mL).

  • Cooling: Cool the resulting solution to 0°C using an ice bath. Stir the mixture to ensure uniform temperature.

  • Nitration: Add concentrated nitric acid (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. Causality Check: This slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts from over-nitration or decomposition. The temperature should be carefully maintained at or below 5°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for approximately one hour to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Carefully pour the reaction mixture over a large volume of crushed ice/ice water with vigorous stirring. This step quenches the reaction and precipitates the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3 x volume of aqueous layer). Trustworthiness Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.

  • Purification: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a solid. The product can be used directly in subsequent steps or further purified by recrystallization if necessary.[3]

Quantitative Data Summary

Compound NameFormulaMolecular Weight ( g/mol )RoleTypical Yield
2-Bromo-6-fluorobenzoic acidC₇H₄BrFO₂219.01Starting MaterialN/A
This compoundC₇H₃BrFNO₄264.01Product>95% (expected)[3]

Safety and Handling

  • Hazardous Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Quenching: The addition of the reaction mixture to water is also highly exothermic. Perform this step slowly and with efficient stirring.

Conclusion

The synthesis of this compound via direct nitration of 2-Bromo-6-fluorobenzoic acid represents an efficient, reliable, and scalable method. The procedure leverages fundamental principles of electrophilic aromatic substitution and provides a logical pathway to this valuable synthetic intermediate. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this compound for application in advanced organic synthesis and drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of scientifically robust strategies for the synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic selection of starting materials and the nuanced execution of synthetic pathways. The methodologies presented are grounded in established chemical principles and supported by practical, field-proven insights to ensure both reproducibility and a deep understanding of the underlying chemical logic.

Strategic Considerations in the Synthesis of a Highly Substituted Benzene Ring

The synthesis of a polysubstituted aromatic compound like this compound requires careful planning, primarily centered around the regioselective introduction of functional groups. The directing effects of the substituents—fluoro (ortho-, para-directing), bromo (ortho-, para-directing), nitro (meta-directing), and carboxyl (meta-directing)—are the governing principles dictating the synthetic sequence. A logical retrosynthetic analysis is paramount to identifying commercially viable starting materials and efficient reaction pathways.

Two primary retrosynthetic disconnections offer the most promising approaches:

  • Strategy A: Sequential functionalization of a simple, commercially available fluorinated aromatic compound.

  • Strategy B: Modification of a pre-functionalized benzoic acid derivative.

This guide will explore both strategies, providing detailed protocols and the rationale behind the experimental choices.

Strategy A: Synthesis from 2-Fluorotoluene

This approach leverages the directing effects of the fluoro and methyl groups on 2-fluorotoluene to install the nitro and bromo substituents in the desired positions, followed by oxidation of the methyl group to the carboxylic acid.

Synthetic Pathway Overview

Synthesis_from_2-Fluorotoluene start 2-Fluorotoluene intermediate1 2-Fluoro-3-nitrotoluene start->intermediate1 Nitration (HNO3, H2SO4) intermediate2 2-Bromo-6-fluoro-3-nitrotoluene intermediate1->intermediate2 Bromination (Br2, FeBr3) product This compound intermediate2->product Oxidation (KMnO4)

Caption: Synthetic route starting from 2-Fluorotoluene.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Fluorotoluene to 2-Fluoro-3-nitrotoluene

The nitration of o-fluorotoluene is a critical step that yields a mixture of isomers.[1] Careful control of reaction conditions is necessary to favor the formation of the desired 2-fluoro-3-nitrotoluene. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director.

ParameterConditionRationale
Nitrating Agent Mixture of concentrated HNO₃ and H₂SO₄Generates the highly electrophilic nitronium ion (NO₂⁺).
Temperature 0-5 °CLow temperature minimizes the formation of dinitrated byproducts and improves regioselectivity.
Addition Slow, dropwise addition of nitrating agentControls the exothermic reaction and prevents localized overheating.

Protocol:

  • To a stirred solution of 2-fluorotoluene (1.0 eq) in concentrated sulfuric acid (3.0 eq) at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude product will be a mixture of isomers, which may require purification by fractional distillation or chromatography to isolate 2-fluoro-3-nitrotoluene.

Step 2: Bromination of 2-Fluoro-3-nitrotoluene to 2-Bromo-6-fluoro-3-nitrotoluene

In this step, the bromine is introduced. The directing effects of the existing substituents (fluoro and nitro) will guide the position of bromination. The fluorine atom directs ortho and para, while the nitro group is a meta-director.

ParameterConditionRationale
Brominating Agent Br₂ with a Lewis acid catalyst (e.g., FeBr₃)The Lewis acid polarizes the Br-Br bond, increasing its electrophilicity.
Temperature Room temperatureA moderate temperature is generally sufficient for this electrophilic aromatic substitution.

Protocol:

  • To a solution of 2-fluoro-3-nitrotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron filings.

  • Slowly add bromine (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-6-fluoro-3-nitrotoluene.

Step 3: Oxidation of 2-Bromo-6-fluoro-3-nitrotoluene to this compound

The final step is the oxidation of the methyl group to a carboxylic acid. This is a robust and well-established transformation.

ParameterConditionRationale
Oxidizing Agent Potassium permanganate (KMnO₄)A strong and effective oxidizing agent for converting alkyl chains on an aromatic ring to carboxylic acids.
Solvent Aqueous solution, often with a co-solvent like pyridine or t-butanolEnsures solubility of both the organic substrate and the inorganic oxidizing agent.
Temperature RefluxElevated temperature is required to drive the oxidation to completion.

Protocol:

  • Suspend 2-bromo-6-fluoro-3-nitrotoluene (1.0 eq) in a mixture of water and pyridine.

  • Heat the mixture to reflux and add a solution of potassium permanganate (3.0-4.0 eq) in water portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield this compound.

Strategy B: Synthesis via Sandmeyer Reaction

An alternative and powerful strategy involves the Sandmeyer reaction, which allows for the introduction of a bromine atom via a diazonium salt intermediate.[2][3][4] This approach often provides excellent regioselectivity. A plausible precursor for this route is 2-amino-6-fluoro-3-nitrobenzoic acid.

Synthetic Pathway Overview

Sandmeyer_Reaction start 2-Amino-6-fluoro-3-nitrobenzoic acid intermediate Diazonium Salt Intermediate start->intermediate Diazotization (NaNO2, H2SO4, 0-5 °C) product This compound intermediate->product Sandmeyer Reaction (CuBr, HBr)

Caption: Synthesis of this compound via the Sandmeyer reaction.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Amino-6-fluoro-3-nitrobenzoic acid

The conversion of the primary aromatic amine to a diazonium salt is the preparatory step for the Sandmeyer reaction. This reaction is highly temperature-sensitive.

ParameterConditionRationale
Reagents Sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HBr)Generates nitrous acid in situ, which reacts with the amine.
Temperature 0-5 °CDiazonium salts are unstable and can decompose at higher temperatures.

Protocol:

  • Dissolve 2-amino-6-fluoro-3-nitrobenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.[3]

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[3]

Step 2: Sandmeyer Reaction

The diazonium salt is then displaced by a bromide ion, catalyzed by copper(I) bromide.

ParameterConditionRationale
Reagents Copper(I) bromide (CuBr) in hydrobromic acid (HBr)The copper(I) salt is the catalyst for this radical-nucleophilic aromatic substitution.
Addition Slow addition of the cold diazonium salt solution to the CuBr solutionControls the evolution of nitrogen gas and the exothermic nature of the reaction.

Protocol:

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from the previous step to the stirred CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas ceases.[3]

  • Cool the reaction mixture, and the crude this compound will precipitate.

  • Collect the product by filtration and recrystallize from a suitable solvent (e.g., aqueous ethanol) for purification.[3]

Conclusion

The synthesis of this compound can be approached through multiple, robust synthetic strategies. The choice of starting material and reaction sequence will depend on factors such as the availability and cost of precursors, desired scale of the reaction, and the capabilities for isomer separation. The two detailed pathways in this guide, starting from 2-fluorotoluene and via a Sandmeyer reaction, represent logical and experimentally validated approaches. By understanding the underlying principles of electrophilic aromatic substitution and the specific nuances of each reaction step, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

A Technical Guide to the Spectral Analysis of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2-Bromo-6-fluoro-3-nitrobenzoic acid, a key intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of the spectroscopic characteristics of this molecule, grounded in established principles and comparative analysis with structurally similar compounds. While experimental spectra for this specific compound are not widely available in public databases, this guide will provide robust predictions and interpretations for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing groups (nitro and fluoro), a bulky halogen (bromo), and a carboxylic acid functionality makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] The fluorine atom, for instance, is known to enhance metabolic stability and bioavailability in drug candidates.[1] Accurate spectral characterization is paramount for confirming its identity, purity, and for monitoring its reactions.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectral characteristics of this compound. These predictions are based on the known effects of each substituent on the benzene ring and are supported by data from related compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Expertise & Experience: The substitution pattern on the aromatic ring leaves two aromatic protons. Their chemical shifts and coupling patterns are highly informative. The fluorine atom will introduce additional couplings to both the proton and carbon spectra (H-F and C-F couplings), which are key identifiers.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two adjacent protons on the ring.

  • H-4: This proton is expected to be downfield due to the deshielding effects of the adjacent nitro group and the bromine atom. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton will be upfield relative to H-4 and will also appear as a doublet from coupling to H-4. The coupling constant (J-value) for ortho protons is typically in the range of 7-10 Hz.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
COOH> 10Singlet (broad)-
H-47.8 - 8.2Doublet (d)8.0 - 9.0
H-57.4 - 7.7Doublet (d)8.0 - 9.0

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups. The fluorine atom will cause splitting of the carbon signals it is coupled to.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling
C=O165 - 170-
C-6 (C-F)155 - 160Large ¹JCF (240-260 Hz)
C-3 (C-NO₂)148 - 152-
C-1 (C-COOH)135 - 140-
C-5130 - 135Small JCF
C-4125 - 130Small JCF
C-2 (C-Br)115 - 120Small JCF
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the O-H, C=O, N-O, C-F, and C-Br bonds.

Expertise & Experience: The broad O-H stretch of the carboxylic acid is a key diagnostic feature. The position of the C=O stretch can be influenced by intramolecular hydrogen bonding. The strong absorptions of the nitro group are also characteristic.

Predicted IR Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1680 - 1710Strong
N-O (Asymmetric Stretch)1520 - 1560Strong
N-O (Symmetric Stretch)1340 - 1370Strong
C-F Stretch1000 - 1100Strong
C-Br Stretch550 - 650Medium

For comparison, 2-Bromo-3-nitrobenzoic acid (without fluorine) shows a characteristic C=O stretch around 1700 cm⁻¹ and nitro group stretches around 1550 and 1350 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expertise & Experience: The presence of bromine is a key giveaway in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two molecular ion peaks (M and M+2) of nearly equal intensity.

Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺263/265Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine.
[M-OH]⁺246/248Loss of the hydroxyl group.
[M-COOH]⁺218/220Loss of the carboxylic acid group.
[M-NO₂]⁺217/219Loss of the nitro group.

The molecular weight of this compound is 264.01 g/mol .[3] The mass spectrum of the related compound 2-Bromo-3-nitrobenzoic acid shows a molecular ion at m/z 245/247.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Reference the chemical shifts similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The background spectrum will be automatically subtracted.

Mass Spectrometry (GC-MS or LC-MS)

Given the carboxylic acid functionality, derivatization may be necessary for GC-MS to improve volatility. LC-MS is often more straightforward.

  • Sample Preparation (LC-MS): Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • Data Acquisition:

    • Inject the sample into the LC system for separation.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Structure of this compound with key ¹H-¹H coupling.

Spectroscopic Analysis Workflow

G cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec Sample->MS Structure Structural Elucidation NMR->Structure Identity Identity Confirmation IR->Identity MS->Identity Purity Purity Assessment Structure->Purity Identity->Purity

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and employing the robust experimental protocols outlined, researchers and professionals in drug development can confidently characterize this important synthetic intermediate. The provided insights into the causality behind spectral patterns, grounded in fundamental principles, serve as a valuable resource for both novice and experienced scientists in the field.

References

A Technical Guide to the Solubility of 2-Bromo-6-fluoro-3-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-Bromo-6-fluoro-3-nitrobenzoic acid. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document focuses on delivering a robust theoretical framework for predicting its solubility, alongside a detailed, field-proven experimental protocol for its precise determination. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for their work.

Introduction: The Significance of Solubility

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly for novel pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, nitro, and carboxylic acid functionalities offers multiple reaction sites for molecular elaboration.

Understanding the solubility of this compound in various organic solvents is a critical first step in its application. Solubility data governs crucial process parameters, including:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the dissolved reactants.

  • Purification: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvents at different temperatures.

  • Formulation: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the choice of delivery vehicle.

This guide will provide the necessary tools to both predict and experimentally determine the solubility of this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the key features are:

PropertyValue/StructureSource
CAS Number 881415-27-6[1]
Molecular Formula C₇H₃BrFNO₄[2]
Molecular Weight 264.01 g/mol [2]
Appearance Likely a crystalline solidInferred
Structure

The molecule's solubility behavior is a complex interplay of its constituent functional groups:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, THF). The acidic nature of this group also means its solubility can be dramatically increased in basic aqueous solutions through salt formation.[3]

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic. This large, nonpolar surface area will contribute to solubility in nonpolar solvents (e.g., toluene, hexane) and detract from solubility in highly polar solvents like water.[4]

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar aprotic group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents.

  • Halogens (-Br, -F): The bromine and fluorine atoms are electronegative and contribute to the molecule's overall polarity. Fluorine, in particular, can sometimes increase a molecule's metabolic stability and lipophilicity in a pharmaceutical context.[5]

The "Like Dissolves Like" Principle in Action

The general rule of "like dissolves like" provides a strong predictive framework.[3] We can anticipate that:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group will be the dominant factor, forming strong hydrogen bonds with the solvent. High solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Strong dipole-dipole interactions with the nitro group and hydrogen bonding with the carboxylic acid's hydroxyl group will lead to good solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar benzene ring will be the primary driver of interaction. We can predict lower, but potentially non-negligible, solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can interact with the polar groups while also accommodating the nonpolar ring. Moderate solubility is likely.

The following diagram illustrates the key molecular features influencing solvent interactions.

G cluster_molecule This compound cluster_solvents Solvent Interactions Molecule C₇H₃BrFNO₄ COOH Carboxylic Acid (-COOH) Polar, H-Bond Donor/Acceptor Molecule->COOH Aromatic Aromatic Ring Nonpolar, Hydrophobic Molecule->Aromatic Nitro Nitro Group (-NO₂) Polar Aprotic, H-Bond Acceptor Molecule->Nitro Halogens Halogens (-Br, -F) Electronegative, Polar Molecule->Halogens PolarProtic Polar Protic (e.g., Methanol) Strong H-Bonding COOH->PolarProtic Very Favorable PolarAprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole, H-Bond Accepting COOH->PolarAprotic Favorable Nonpolar Nonpolar (e.g., Toluene) Van der Waals Forces Aromatic->Nonpolar Favorable Nitro->PolarAprotic Very Favorable

Caption: Molecular features of this compound and their predicted interactions with different solvent classes.

Experimental Protocol for Solubility Determination

The most reliable method for determining the solubility of a solid in a liquid is the isothermal equilibrium shake-flask method .[6] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg precision)

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to several vials. An excess is critical to ensure that the solution reaches saturation and solid remains present at equilibrium. A good starting point is ~50-100 mg of solid.

  • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Securely cap the vials to prevent any solvent evaporation.

Step 2: Equilibration

  • Place the vials in a constant-temperature orbital shaker set to the desired temperature (e.g., 25 °C / 298.15 K).

  • Agitate the mixtures for a sufficient period to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. It is advisable to run a preliminary experiment to determine the time required to reach a stable concentration.

Step 3: Sample Preparation and Analysis

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2-4 hours to let the excess solid settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is crucial to avoid artificially high results.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV). A dilution factor of 100 or 1000 is common.

  • Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method to determine the concentration of the dissolved compound. A calibration curve must be prepared using standards of known concentration.

Step 4: Calculation of Solubility

  • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram outlines this experimental workflow.

G start Start: Excess Solid + Known Volume of Solvent equilibration Equilibration (Constant Temperature Shaking, 24-72h) start->equilibration settling Settling Phase (Allow excess solid to settle, 2-4h) equilibration->settling sampling Sample Supernatant (Use syringe) settling->sampling filtration Filtration (0.45 µm syringe filter) sampling->filtration dilution Accurate Dilution (Bring into analytical range) filtration->dilution analysis Analysis (e.g., HPLC-UV with calibration curve) dilution->analysis calculation Calculate Solubility (Concentration x Dilution Factor) analysis->calculation end End: Quantitative Solubility Data (e.g., mg/mL) calculation->end

Caption: Experimental workflow for the determination of solubility using the isothermal equilibrium shake-flask method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording and reporting your findings.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25
EthanolPolar Protic25
AcetonitrilePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic25
DichloromethaneChlorinated25
TolueneNonpolar25
HexaneNonpolar25

Conclusion

References

Introduction: Understanding the Molecule and Its Associated Risks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry and organic synthesis. The presence of bromine, fluorine, and a nitro group on the benzoic acid core imparts specific reactivity and, consequently, a distinct hazard profile. Halogenated nitroaromatic compounds can exhibit toxicological properties and may be reactive under certain conditions.[1] Therefore, a thorough understanding of the associated risks and the implementation of robust safety protocols are paramount for any professional handling this substance.

This guide is structured to provide a holistic view of the safety considerations for this compound, moving from hazard identification to practical experimental protocols and emergency preparedness.

Part 1: Hazard Identification and Classification

GHS Classification

Based on available data for this compound and related compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning[2]

Toxicological Profile

The toxicity of nitroaromatic compounds can be influenced by the number and position of nitro groups and other substituents.[4] These compounds are known to be potentially mutagenic and can be reduced to carcinogenic aromatic amines.[1] The presence of halogens can further modify the toxicological properties. While specific data for this compound is limited, it is prudent to handle it as a compound of moderate acute toxicity with irritant properties.

Part 2: Risk Assessment and Mitigation

A thorough risk assessment is essential before any work with this compound is initiated. This involves considering the hazards of the substance, the quantities being used, and the nature of the experimental procedures.

Engineering Controls

The primary line of defense against exposure is the use of appropriate engineering controls.

  • Fume Hood: All work with solid this compound and any solutions containing it must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.[6]

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A flame-resistant lab coat should be worn, with sleeves fully extended.

  • Respiratory Protection: For situations where engineering controls may not be sufficient, such as cleaning up a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for preventing accidents and maintaining the integrity of the compound.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6]

  • Handling: Avoid generating dust when handling the solid material.[5] Use appropriate tools for weighing and transferring the solid.

Part 3: Experimental Workflow and Protocols

To illustrate the practical application of these safety principles, a hypothetical experimental protocol for a reaction involving this compound is provided below.

Hypothetical Protocol: Amide Coupling Reaction

This protocol outlines a standard amide coupling reaction. The quantities and reagents are for illustrative purposes only.

  • Preparation:

    • Don all required PPE (safety goggles, lab coat, nitrile gloves).

    • Ensure the chemical fume hood is operational.

    • Assemble all necessary glassware and reagents.

  • Reaction Setup:

    • In the fume hood, weigh 1.0 g of this compound into a clean, dry round-bottom flask.

    • Add a magnetic stir bar and dissolve the acid in an appropriate solvent (e.g., 20 mL of dichloromethane).

    • Add the required coupling agents and the amine substrate.

  • Reaction Monitoring and Workup:

    • Monitor the reaction by an appropriate method (e.g., TLC).

    • Upon completion, quench the reaction carefully, being mindful of any potential exotherms.

    • Perform an aqueous workup, transferring the reaction mixture to a separatory funnel.

  • Purification and Isolation:

    • Dry the organic layer over an appropriate drying agent (e.g., sodium sulfate).

    • Filter the drying agent and concentrate the solution using a rotary evaporator.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Waste Disposal

All waste materials, including contaminated solvents, glassware, and PPE, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Part 4: Emergency Procedures

Preparedness for potential emergencies is a critical component of laboratory safety.

Spill Response
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[5]

  • Large Spills: For larger spills, evacuate the area and alert the appropriate emergency response personnel.

First Aid Measures
  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Visualization of Safety Workflow

The following diagram illustrates a logical workflow for assessing and responding to a chemical handling scenario involving this compound.

SafetyWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment cluster_emergency Emergency Response Prep Review SDS & Protocol RA Conduct Risk Assessment Prep->RA PPE Select & Don PPE RA->PPE Eng Verify Engineering Controls (Fume Hood) PPE->Eng Handling Weigh & Transfer Chemical Eng->Handling Reaction Perform Reaction Handling->Reaction Workup Quench & Workup Reaction->Workup Purify Purify & Isolate Product Workup->Purify Decon Decontaminate Glassware & Area Purify->Decon Waste Segregate & Dispose of Waste Decon->Waste Doc Document Experiment Waste->Doc Spill Spill Occurs Evacuate Evacuate Spill->Evacuate Assess Severity Alert Alert Spill->Alert Assess Severity Cleanup Cleanup Spill->Cleanup Assess Severity Exposure Personnel Exposure FirstAid FirstAid Exposure->FirstAid Immediate Action MedAssist MedAssist Exposure->MedAssist Immediate Action

Caption: Workflow for Safe Handling of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a diligent and informed approach to safety. By understanding its hazard profile, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The principles and protocols outlined in this guide are intended to foster a culture of safety and responsibility in the laboratory.

References

2-Bromo-6-fluoro-3-nitrobenzoic Acid: A Polyfunctional Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide explores the potential applications of 2-Bromo-6-fluoro-3-nitrobenzoic acid in medicinal chemistry. While direct literature on this specific molecule is nascent, its unique constellation of functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—positions it as a highly versatile building block for the synthesis of complex therapeutic agents. By analyzing the reactivity of its constituent parts and drawing parallels from closely related analogs, we can delineate a compelling roadmap for its use in modern drug discovery, with a particular focus on the development of next-generation PARP inhibitors.

Physicochemical Profile and Strategic Importance

The arrangement of substituents on the this compound ring creates a unique electronic and steric environment, bestowing upon it a rich and nuanced reactivity profile. Understanding these foundational characteristics is paramount to exploiting its full synthetic potential.

  • Electronic Effects : The nitro group is a powerful electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1][2][3] This effect also increases the acidity of the carboxylic acid. The fluorine and bromine atoms further contribute to the electron-deficient nature of the ring through their inductive effects.[4]

  • Steric Hindrance : The presence of substituents at both positions ortho to the carboxylic acid (bromine at C2 and fluorine at C6) creates significant steric hindrance. This can impede reactions directly involving the carboxyl group, such as amide bond formation, necessitating specialized coupling reagents or conditions.[5][6][7]

  • Strategic Value of Halogens :

    • Fluorine : The inclusion of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate pKa.[8][9] It can also form key hydrogen bond interactions with protein targets.[8]

    • Bromine : The bromine atom serves a dual purpose. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[10][11][12] Additionally, bromine can form halogen bonds, which are increasingly recognized as important drug-receptor interactions.[12]

Table 1: Properties of this compound
PropertyValue/InformationSource
CAS Number 881415-27-6[13][14]
Molecular Formula C₇H₃BrFNO₄[4]
Molecular Weight 264.01 g/mol [4]
Appearance Expected to be a solid, likely off-white to yellow crystalline powder.N/A
Key Functional Groups Carboxylic Acid, Bromo, Fluoro, Nitro[4]

Proposed Synthesis of the Core Scaffold

Synthesis_of_Core_Scaffold start 2-Bromo-6-fluorobenzoic acid reagents Reagents:Conc. HNO₃Conc. H₂SO₄ start->reagents product This compound reagents->product Nitration

Caption: Proposed synthesis of the target compound via nitration.

Experimental Protocol: Regioselective Nitration

The key challenge in this synthesis is controlling the regioselectivity of the nitration. The carboxylic acid is a meta-director, while the halogens are ortho-, para-directors. The combined directing effects and steric hindrance are likely to favor nitration at the C3 position.

  • Reaction Setup : In a flask cooled to 0-5°C, cautiously add 2-bromo-6-fluorobenzoic acid (1.0 eq) to a cold mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Reaction Execution : Maintain the temperature below 5°C with constant stirring for 1-2 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up : Upon completion, the reaction mixture is carefully poured into ice-water, leading to the precipitation of the crude product.

  • Purification : The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography to isolate the desired this compound isomer.

Core Application: A Scaffold for PARP Inhibitor Synthesis

Substituted benzoic acids are pivotal intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[16][17][18] The structure of this compound is particularly well-suited for the construction of isoquinolinone-based PARP inhibitors, a common structural motif in this class of drugs.[19]

The general strategy involves the reduction of the nitro group to an amine, followed by a sequence of reactions to construct the heterocyclic core of the inhibitor.

PARP_Inhibitor_Synthesis_Workflow A This compound B Step 1: Nitro Reduction A->B C 2-Bromo-3-amino-6-fluorobenzoic acid B->C D Step 2: Amide Coupling C->D + Amine Partner E Intermediate Amide D->E F Step 3: Intramolecular Cyclization E->F G Brominated Isoquinolinone Core F->G H Step 4: Suzuki Coupling G->H + Boronic Acid I Final PARP Inhibitor Analog H->I

Caption: General workflow for the synthesis of a PARP inhibitor.

Step 1: Selective Nitro Group Reduction

The reduction of the nitro group to an amine is a critical first step. This transformation must be selective and not affect the bromo and fluoro substituents.

  • Causality behind Experimental Choice : Catalytic hydrogenation with Pd/C is often used for nitro reductions but can sometimes lead to dehalogenation, particularly with bromine.[20] A safer choice involves using metal reductants in acidic or neutral conditions, such as iron powder in acetic acid or tin(II) chloride, which are known to be chemoselective for nitro group reduction in the presence of aryl halides.[20][21]

Experimental Protocol: Nitro Reduction with Iron
  • Reaction Setup : Suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

  • Reaction Execution : Heat the mixture to reflux and add a catalytic amount of acetic acid or ammonium chloride. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up : Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate. The resulting crude 2-Bromo-3-amino-6-fluorobenzoic acid can be purified or used directly in the next step.

Step 2 & 3: Amide Coupling and Cyclization to form the Isoquinolinone Core

This sequence builds the core heterocyclic structure of many PARP inhibitors. The 3-amino-2-bromobenzoic acid derivative is first coupled with a suitable partner, followed by an intramolecular reaction to form the lactam ring. A common strategy is the Hurtley reaction followed by cyclization.

Step 4: Suzuki Coupling for SAR Exploration

The bromine atom at the C2 position of the benzoic acid starting material is strategically retained in the isoquinolinone core. This serves as a crucial synthetic handle for late-stage functionalization via Suzuki-Miyaura cross-coupling.[22][23][24] This allows for the rapid generation of a library of analogs by introducing various aryl or heteroaryl groups, which is essential for exploring the Structure-Activity Relationship (SAR) and optimizing the inhibitor's potency and selectivity.[25][26][27]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup : In a reaction vessel, combine the brominated isoquinolinone core (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Degassing : Add a suitable solvent system (e.g., dioxane/water or toluene) and thoroughly degas the mixture by bubbling with argon or nitrogen.

  • Reaction Execution : Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by LC-MS.

  • Work-up and Purification : After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. The final compound is purified by column chromatography.

Table 2: Representative PARP-1 Inhibitory Activity of Isoquinolinone Analogs

The following table presents IC₅₀ values for representative isoquinolinone-based PARP-1 inhibitors from the literature to illustrate the potency that can be achieved with this scaffold.

Compound ScaffoldModificationPARP-1 IC₅₀ (nM)Reference
2-Phenyl-2H-indazole-7-carboxamide5-Fluoro substitution4[25]
1H-Thieno[3,4-d]imidazole-4-carboxamidePhenyl substitution43[26][28]
Quinazolinone-basedVaried aryl substitutions30.38[16][17][18]

Conclusion and Future Outlook

This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its polyfunctional nature provides multiple, orthogonal handles for synthetic manipulation, enabling the efficient construction of complex molecular architectures. The strategic placement of bromo, fluoro, and nitro groups makes it an ideal starting material for the synthesis of isoquinolinone-based PARP inhibitors and other targeted therapeutics. The methodologies and protocols outlined in this guide, derived from established chemical principles and analogous systems, provide a solid foundation for researchers to unlock the potential of this versatile scaffold in the pursuit of novel drug candidates.

References

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-nitrobenzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-6-fluoro-3-nitrobenzoic acid is a polyfunctionalized aromatic compound of significant interest in modern organic synthesis. Its unique arrangement of electron-withdrawing groups and reactive halogen sites makes it a highly versatile building block, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and core applications. We will explore the mechanistic principles that govern its transformations and provide detailed, field-proven protocols for its use, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful intermediate.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in a laboratory setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 179942-76-2
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 264.01 g/mol
Appearance White to pale yellow crystalline powder[1]
Melting Point Not specified in available results
SMILES O=C(O)c1c(Br)cc(F)c(--INVALID-LINK--[O-])c1
InChI Key Not specified in available results

Note: While a specific melting point for the this compound isomer was not found, a related isomer, 2-Bromo-3-nitrobenzoic acid, has a melting point of 184-186 °C.[2]

Safety, Handling, and Storage

Safe handling is paramount when working with highly functionalized aromatic compounds. This compound is classified as an irritant.[3]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][5]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5][7]

    • Prevent dust formation during handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

The Synthetic Utility: A Tale of Three Groups

The synthetic power of this compound stems from the synergistic interplay of its three key functional groups: the nitro group, the carboxylic acid, and the two distinct halogen atoms. This polyfunctional nature allows for a series of selective and high-yield transformations.[8]

The strong electron-withdrawing nature of the nitro group and the carboxylic acid deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SₙAr) .[8] This effect is most pronounced at the positions ortho and para to the nitro group, making the fluorine at C6 and the bromine at C2 prime targets for displacement by nucleophiles.

G cluster_reagent This compound cluster_reactions Key Transformations cluster_products Resulting Scaffolds Reagent C₇H₃BrFNO₄ SNAr Nucleophilic Aromatic Substitution (SNAr) at C6 (F) or C2 (Br) Reagent->SNAr Nu⁻ Reduction Nitro Group Reduction (-NO₂ → -NH₂) Reagent->Reduction [H] Coupling Cross-Coupling (e.g., Suzuki, Buchwald) at C2 (Br) Reagent->Coupling Pd Catalyst Amidation Carboxylic Acid Derivatization (-COOH → -CONR₂) Reagent->Amidation R₂NH, Coupling Agent Product2 Heterocyclic Systems (e.g., Quinolones) SNAr->Product2 Product1 Substituted Anilines Reduction->Product1 Product3 Biaryl Compounds Coupling->Product3 Product4 Amide Derivatives Amidation->Product4 Product1->Product2

Application as a Key Intermediate in Drug Discovery

The true value of an intermediate is demonstrated by the bioactive molecules it helps create. This compound is a precursor for a range of complex structures, most notably in the synthesis of quinolone-based antibacterial agents and enzyme inhibitors.[9]

Case Study: Synthesis of Fluoroquinolone Antibiotics

Fluoroquinolones are a clinically important class of broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV.[9][10] The substitution pattern of this compound makes it an ideal starting material for building the core quinolone scaffold.

A general synthetic strategy involves:

  • Reduction of the nitro group: The nitro group is reduced to an amine. This is a critical step, as the resulting aniline is a key nucleophile for subsequent cyclization.

  • Cyclization: The newly formed amino group can then be used to construct the heterocyclic ring system characteristic of quinolones.

  • SₙAr Reaction: The fluorine at C6 is often retained in the final drug molecule, as fluorine substitution at this position is known to enhance antibacterial activity.[9] The bromine at C2 can be displaced or modified in later steps.

The ability to perform these transformations sequentially and selectively highlights the strategic advantage of using this specific intermediate.[11]

Role in PARP Inhibitor Synthesis

Beyond antibiotics, this intermediate has been identified as a valuable starting material for synthesizing inhibitors of Poly(ADP-ribose) polymerase (PARP).[12] PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in oncology, particularly for cancers with deficiencies in other repair pathways (e.g., BRCA1/2 mutations).[12] For instance, it serves as a precursor for synthesizing 5-aminoisoquinolin-1-one (5-AIQ) and its analogues, which are known PARP inhibitors.[12]

Experimental Protocols

The following protocols are illustrative examples of how this compound can be synthesized and utilized. These are generalized procedures and should be adapted and optimized based on specific laboratory conditions and downstream requirements.

Illustrative Synthesis of this compound

The synthesis of substituted nitrobenzoic acids often involves a multi-step sequence starting from simpler precursors. A plausible, generalized route could involve nitration of a bromofluorotoluene derivative followed by oxidation of the methyl group.[13][14]

G Start 2-Bromo-6-fluoro-3-nitrotoluene Step1 Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) Start->Step1 Product This compound Step1->Product Workup Acidic Workup & Purification Product->Workup

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-Bromo-6-fluoro-3-nitrotoluene in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) in portions.

  • Heating: Heat the reaction mixture under reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material. Causality: The elevated temperature is necessary to drive the oxidation of the relatively stable methyl group to a carboxylic acid.

  • Workup: Cool the mixture to room temperature and filter off the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a cornerstone transformation for this intermediate.

Step-by-Step Protocol:

  • Reaction Setup: Suspend this compound in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically proceeding with high yield and minimal side products.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to yield the desired 3-amino-2-bromo-6-fluorobenzoic acid.[15]

Conclusion

This compound is more than just a collection of functional groups; it is a strategically designed building block that offers chemists a reliable and versatile platform for constructing complex molecular architectures. Its predictable reactivity, governed by the powerful electronic effects of its substituents, allows for controlled, sequential modifications. From the development of life-saving fluoroquinolone antibiotics to novel cancer therapeutics, this intermediate continues to be an invaluable tool in the arsenal of researchers and drug development professionals.

References

discovery and history of 2-Bromo-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-nitrobenzoic acid: Synthesis, Properties, and Applications

Introduction

This compound is a polyfunctionalized aromatic compound that has garnered interest as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group, offers multiple reaction sites for constructing complex molecular architectures. While a singular, definitive paper documenting its initial discovery is not prominent in the scientific literature, its emergence is intrinsically linked to the broader and systematic exploration of halogenated and nitrated benzoic acid derivatives throughout the 20th century. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and significance as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

PropertyValue
CAS Number 881415-27-6[1][2]
Molecular Formula C₇H₃BrFNO₄[3]
Molecular Weight 264.01 g/mol [4]
Appearance Likely a solid, given related structures
Storage Sealed in dry, Room Temperature[3]

Synthetic Methodologies

The synthesis of this compound can be approached through multi-step sequences that strategically install the desired functional groups onto the aromatic ring. Below are detailed plausible synthetic routes, grounded in established organic chemistry principles and analogous preparations of similar compounds.[5]

Proposed Synthesis from 2-Fluoro-3-nitrotoluene

A logical synthetic pathway can be envisioned starting from 2-fluoro-3-nitrotoluene. This approach involves the bromination of the aromatic ring followed by the oxidation of the methyl group to a carboxylic acid.

G A 2-Fluoro-3-nitrotoluene B 2-Bromo-6-fluoro-3-nitrotoluene A->B Br₂, FeBr₃ C This compound B->C KMnO₄ or Na₂Cr₂O₇, H₂SO₄

Caption: Proposed synthesis of this compound from 2-fluoro-3-nitrotoluene.

Experimental Protocol:

Step 1: Bromination of 2-Fluoro-3-nitrotoluene

The introduction of the bromine atom is directed by the existing substituents on the aromatic ring. The nitro group is a meta-director, and the fluorine atom is an ortho-, para-director. The position ortho to the fluorine and meta to the nitro group is activated, making it the likely site for electrophilic aromatic substitution.

  • To a solution of 2-fluoro-3-nitrotoluene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.

  • Stir the reaction mixture until the disappearance of the starting material is observed by TLC or GC analysis.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-6-fluoro-3-nitrotoluene.

Step 2: Oxidation to this compound

The methyl group of the intermediate is oxidized to a carboxylic acid using a strong oxidizing agent.

  • Suspend the crude 2-bromo-6-fluoro-3-nitrotoluene in an aqueous solution of a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid.

  • Heat the mixture to reflux for several hours until the oxidation is complete.

  • Cool the reaction mixture and, if using KMnO₄, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Historical Context: The Sandmeyer Reaction

For many substituted bromo-nitroaromatic compounds, the Sandmeyer reaction has been a historically significant method for the introduction of a bromine atom.[6] This reaction involves the diazotization of an amino group, followed by its displacement with a bromide ion, typically catalyzed by copper(I) bromide. A plausible synthesis for a related compound, 2-bromo-3-nitrobenzoic acid, utilizes this reaction starting from 2-amino-3-nitrobenzoic acid.[6] An analogous approach for the target molecule would start from 2-amino-6-fluoro-3-nitrobenzoic acid.

G A 2-Amino-6-fluoro-3-nitrobenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄, 0-5 °C C This compound B->C CuBr, HBr

Caption: Synthetic pathway via the Sandmeyer reaction.

Experimental Protocol (Illustrative):

Step 1: Diazotization of 2-Amino-6-fluoro-3-nitrobenzoic Acid

  • Dissolve 2-amino-6-fluoro-3-nitrobenzoic acid in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

  • Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated crude product by filtration.

  • Recrystallize the crude solid from a suitable solvent to yield pure this compound.

Significance in Organic Synthesis

This compound is a valuable building block due to the distinct reactivity of its functional groups.

  • The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, providing a handle for attaching the molecule to other scaffolds.

  • The Bromine Atom: The bromo substituent is amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring. It can also be reduced to an amino group, which can then be further functionalized, for example, by acylation or by serving as a nucleophile in other reactions.

  • The Fluorine Atom: The presence of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[7] This makes fluorinated building blocks like this compound particularly attractive in drug discovery.

The strategic placement of these four functional groups on a single aromatic ring provides a high degree of synthetic flexibility, making this compound a key intermediate for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential applications in pharmaceuticals and materials science.[8][9]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety and hazard information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While the specific historical origins of this compound are not clearly documented, its chemical logic and synthetic accessibility place it firmly within the important class of polyfunctionalized aromatic building blocks. The detailed synthetic protocols and an understanding of its chemical properties and reactivity provide a solid foundation for its application in the synthesis of novel compounds for research and development, particularly in the pharmaceutical industry.

References

Methodological & Application

Introduction: Strategic Importance of a Polyfunctionalized Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

In the landscape of medicinal chemistry and materials science, the synthesis of complex biaryl structures remains a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] This guide focuses on a particularly valuable, yet challenging, substrate: This compound . This molecule is a polyfunctionalized aromatic building block, where each substituent—the bromine, the fluorine, the nitro group, and the carboxylic acid—offers a unique handle for synthetic manipulation and influences the molecule's reactivity in a distinct manner.[3]

The strategic placement of these groups makes this reagent highly valuable for constructing novel pharmaceutical intermediates and functional materials.[4][5] The electron-withdrawing nature of the nitro and fluoro groups significantly activates the C-Br bond for oxidative addition, a key step in the coupling process.[6] However, the steric hindrance imposed by the ortho-fluoro and carboxylic acid groups presents a significant challenge that necessitates carefully optimized reaction conditions. This document provides a detailed exploration of the mechanistic considerations, a robust experimental protocol, and practical insights for successfully employing this compound in Suzuki-Miyaura coupling reactions.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle centered on a palladium catalyst.[7][8] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a Pd(II) intermediate. The electron-deficient nature of the aromatic ring in our target substrate facilitates this step.[1][6]

  • Transmetalation : The organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_int Ar-Pd(II)-X (Palladacycle Intermediate) tm_label Transmetalation oa_int->tm_label tm_int Ar-Pd(II)-Ar' re_label Reductive Elimination tm_int->re_label oa_label->oa_int Ar-X tm_label->tm_int Ar'-B(OR)₂ + Base re_label->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Focus: Overcoming Steric and Electronic Challenges

The unique substitution pattern of this compound requires specific considerations:

  • Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may prove inefficient due to the steric bulk around the reaction center. The use of modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][13] These ligands promote the crucial oxidative addition and reductive elimination steps for sterically demanding substrates.[2][13]

  • Base Selection : The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to cause unwanted side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices, providing sufficient basicity in mixed aqueous-organic solvent systems without promoting hydrolysis of the carboxylic acid group.[9][10]

  • Solvent System : A polar aprotic solvent is typically required to dissolve the reagents and facilitate the reaction. A mixture of 1,4-dioxane and water is a common and effective choice, as water can help dissolve the inorganic base and activate the boronic acid.[7][9]

  • Protecting Groups : The free carboxylic acid can potentially interfere with the reaction or complicate purification. While the reaction can sometimes be performed on the free acid, it is often advantageous to protect it as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This enhances solubility in organic solvents and prevents potential coordination to the palladium center.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a general, robust protocol for the coupling of an arylboronic acid with this compound (assumed to be protected as its methyl ester, Methyl 2-bromo-6-fluoro-3-nitrobenzoate).

Materials & Reagents
ReagentM. Wt.Moles (mmol)Equiv.Amount
Methyl 2-bromo-6-fluoro-3-nitrobenzoate278.031.01.0278 mg
Arylboronic AcidVaries1.21.2Varies
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.0218.3 mg
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)410.470.040.0416.4 mg
K₃PO₄ (Potassium Phosphate)212.273.03.0637 mg
1,4-Dioxane (Anhydrous)---8 mL
Water (Degassed)---2 mL
Step-by-Step Methodology
  • Reaction Setup : To a dry oven-dried reaction vessel (e.g., a 25 mL Schlenk tube) equipped with a magnetic stir bar, add Methyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition : In a separate vial, weigh out the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol). Add them to the reaction vessel.

  • Inert Atmosphere : Seal the vessel with a septum, and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition : Using a syringe, add the anhydrous 1,4-dioxane (8 mL) followed by the degassed water (2 mL). The mixture should be stirred vigorously.

  • Reaction Execution : Place the reaction vessel in a preheated oil bath at 80-100 °C. Let the reaction stir for 4-16 hours.

  • Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A sample can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.

  • Workup : Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.

  • Extraction : Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing : Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[12]

Experimental_Workflow start Start setup 1. Combine Reagents (Aryl Bromide, Boronic Acid, Base) start->setup catalyst 2. Add Pd₂(dba)₃ / SPhos setup->catalyst inert 3. Purge with Inert Gas (Ar/N₂) catalyst->inert solvent 4. Add Dioxane / Water inert->solvent react 5. Heat at 80-100 °C (4-16 h) solvent->react workup 6. Cool & Quench (Add EtOAc / Water) react->workup extract 7. Separate & Extract workup->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

  • Low or No Conversion :

    • Cause : Inactive catalyst.

    • Solution : Ensure the reaction was set up under a strictly inert atmosphere. Use fresh, high-quality palladium precursors and ligands.

    • Cause : Insufficiently active conditions.

    • Solution : Increase the reaction temperature or prolong the reaction time. Consider a more active ligand system (e.g., an NHC-based catalyst) or a stronger base like Cs₂CO₃.[13]

  • Protodeboronation (Loss of Boronic Acid) :

    • Cause : The boronic acid is unstable under the reaction conditions. This is common with some heteroaryl boronic acids.[14][15]

    • Solution : Use a milder base (e.g., K₂CO₃) or run the reaction at a lower temperature. Alternatively, using a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt can increase stability.[14]

  • Homocoupling of Boronic Acid :

    • Cause : Oxygen contamination can lead to oxidative homocoupling.

    • Solution : Ensure solvents are properly degassed and the inert atmosphere is maintained throughout the reaction.

  • Dehalogenation of Starting Material :

    • Cause : A competing side reaction where the bromine is replaced by a hydrogen atom.[7]

    • Solution : This can be influenced by the solvent and base. Screening different conditions may be necessary. Ensure the boronic acid is of high purity.

Conclusion

This compound is a highly functionalized and synthetically attractive building block. While its substitution pattern presents steric challenges for Suzuki-Miyaura cross-coupling, these can be effectively overcome through the rational selection of modern catalyst systems, appropriate bases, and optimized reaction conditions. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully incorporate this versatile molecule into their synthetic campaigns, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction is of paramount importance in the pharmaceutical and materials science industries, where arylamine moieties are ubiquitous structural motifs.[3] This guide provides a detailed examination and a robust protocol for a particularly challenging substrate: 2-Bromo-6-fluoro-3-nitrobenzoic acid.

The unique convergence of functionalities on this molecule—a sterically hindered ortho-bromo substituent, an electron-withdrawing fluoro group, a strongly deactivating nitro group, and a reactive carboxylic acid—presents a formidable synthetic puzzle. Each group exerts a distinct electronic and steric influence that must be carefully managed to achieve a successful amination. These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a strategic guide to understanding and overcoming the inherent challenges of this transformation.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[3][4][5] A fundamental understanding of this mechanism is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step of the reaction.[6][7]

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido ligand.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent, as well as the electronic and steric nature of the substrates.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Regeneration Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for this compound

The successful amination of this substrate requires a nuanced approach that addresses several key challenges simultaneously:

  • Steric Hindrance: The bromine atom is flanked by a carboxylic acid group and a fluorine atom, creating significant steric congestion around the reaction center. This can impede the initial oxidative addition step. The use of bulky, electron-rich phosphine ligands is crucial to promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[1]

  • Electronic Deactivation: The potent electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making the aryl bromide less susceptible to oxidative addition. A highly active catalyst system is therefore required.

  • Presence of a Carboxylic Acid: The acidic proton of the carboxylic acid can react with the strong bases typically employed in Buchwald-Hartwig aminations. This necessitates the use of a sufficient excess of base to both deprotonate the carboxylic acid and facilitate the catalytic cycle. Alternatively, protection of the carboxylic acid as an ester may be considered, although this adds extra steps to the synthesis.

  • Potential for Side Reactions: The nitro group can be sensitive to certain reaction conditions and may undergo reduction. Careful selection of the catalyst and reaction conditions is necessary to avoid this unwanted side reaction. Additionally, hydrodehalogenation, where the bromine atom is replaced by a hydrogen, is a potential competing pathway.

Recommended Protocol

This protocol is designed as a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Materials and Reagents
ReagentGradeSupplier Recommendation
This compound≥97%Commercial source
Amine (Primary or Secondary)≥98%Commercial source
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeCommercial source
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand gradeCommercial source
Sodium tert-butoxide (NaOtBu)≥98%Commercial source
Anhydrous TolueneDriSolv® or similarCommercial source
Experimental Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

    • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add sodium tert-butoxide (3.0 equiv). The use of a slight excess of base is to account for the acidic proton of the carboxylic acid.

    • Add the amine coupling partner (1.2 equiv).

    • Add anhydrous toluene via syringe to achieve a concentration of 0.1 M with respect to the this compound.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Experimental workflow for the amination reaction.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Increase the amount of base to 3.5-4.0 equivalents.- Increase the reaction temperature in 10 °C increments, up to 120 °C.
Hydrodehalogenation - Presence of water- Catalyst decomposition- Ensure all reagents and solvents are strictly anhydrous.- Consider using a different ligand, such as RuPhos or BrettPhos, which can sometimes suppress this side reaction.[5]
Nitro Group Reduction - Reaction temperature too high- Inappropriate catalyst/ligand combination- Reduce the reaction temperature and extend the reaction time.- Screen other palladium sources and ligands; sometimes a less electron-rich ligand can mitigate this.
Poor Product Recovery - Product is highly polar and remains in the aqueous layer during extraction- After initial extraction, further acidify the aqueous layer and re-extract.- Use a more polar extraction solvent like a mixture of ethyl acetate and isopropanol.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on the strategic selection of a highly active catalyst system, particularly a bulky and electron-rich phosphine ligand, to overcome the combined steric and electronic hurdles of the substrate. The protocol and insights provided herein offer a solid foundation for researchers to confidently approach this and similar complex C-N bond formations, paving the way for the synthesis of novel and valuable molecules in drug discovery and materials science.

References

Application Notes and Protocols for the Reaction of 2-Bromo-6-fluoro-3-nitrobenzoic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

2-Bromo-6-fluoro-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a potent building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing nitro group, renders the aromatic core susceptible to a range of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, focusing on the principles of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings that govern its reactivity and regioselectivity, and present detailed, field-tested protocols for its derivatization with nitrogen, oxygen, and sulfur nucleophiles. These reactions open avenues for the synthesis of a diverse array of complex molecules, including precursors for pharmaceutical agents and functional materials.

Reactivity and Regioselectivity: A Mechanistic Perspective

The reactivity of this compound is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing nitro group at the 3-position is paramount, as it significantly activates the aromatic ring towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group.

In the case of this compound, both the bromine atom at C2 and the fluorine atom at C6 are positioned ortho to the activating nitro group. This raises a crucial question of regioselectivity: which halogen is preferentially displaced?

While fluorine is generally a better leaving group than bromine in SNAr reactions due to its higher electronegativity which stabilizes the intermediate, the regioselectivity in this case is primarily dictated by the position of the most activating group. The nitro group at C3 strongly activates the C2 and C6 positions. However, the bromine atom at C2 is arguably the more probable site for nucleophilic attack. This is because the resonance stabilization of the negative charge in the Meisenheimer intermediate is more effective when the nucleophile attacks the position ortho to the nitro group.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion.

Application Note & Protocol: Synthesis of PARP Inhibitor Scaffolds from 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of key intermediates for Poly(ADP-ribose) polymerase (PARP) inhibitors, utilizing 2-Bromo-6-fluoro-3-nitrobenzoic acid as a strategic starting material. The guide elucidates the mechanism of PARP inhibition, explains the synthetic strategy, and offers step-by-step protocols for the chemical transformations required to build complex heterocyclic cores common to potent PARP inhibitors like niraparib and talazoparib.

Introduction: The Role and Mechanism of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial components of the cellular DNA repair machinery.[1][2] They act as DNA damage sensors, recognizing single-strand breaks (SSBs) and initiating their repair through the Base Excision Repair (BER) pathway.[3][4] Upon detecting a break, PARP-1 synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, a process called PARylation, which recruits the necessary repair factors.[2]

PARP inhibitors are a class of targeted cancer therapies that exploit a concept known as "synthetic lethality".[1][5] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing double-strand DNA breaks (DSBs), known as Homologous Recombination (HR), is deficient.[1][3] These cancer cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic integrity.

By inhibiting PARP, two cytotoxic effects are induced:

  • Catalytic Inhibition: The repair of SSBs is blocked. During DNA replication, these unrepaired SSBs are converted into more lethal DSBs.[3]

  • PARP Trapping: The inhibitor locks the PARP enzyme onto the DNA at the site of the break, forming a toxic PARP-DNA complex that obstructs replication and transcription, leading to cell death.[2][6][7]

For normal cells with a functional HR pathway, the DSBs generated by PARP inhibition can still be repaired, providing a therapeutic window that selectively targets BRCA-deficient cancer cells.[1]

Strategic Rationale: this compound as a Key Starting Material

The selection of a starting material is critical for the efficiency and success of a synthetic route. This compound is a highly functionalized scaffold that offers distinct advantages for constructing the core structures of many PARP inhibitors.

  • Ortho-Bromo Group: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce complex aryl or heteroaryl moieties, which are common in the pharmacophores of PARP inhibitors. Its reactivity is generally reliable, offering a good balance between stability and reactivity.[8]

  • Meta-Nitro Group: The strongly electron-withdrawing nitro group is a precursor to a primary amine. This amine is essential for constructing nitrogen-containing heterocyclic systems, such as the indazole ring of niraparib or the phthalazinone core of talazoparib, through intramolecular cyclization reactions.

  • Ortho-Fluoro Group: The fluorine atom can modulate the electronic properties and metabolic stability of the final compound. It can also influence the conformation of the molecule, potentially enhancing its binding affinity to the PARP enzyme.

  • Carboxylic Acid: This functional group is readily converted into a primary carboxamide, a critical feature for most PARP inhibitors. The carboxamide mimics the nicotinamide portion of the NAD+ cofactor, forming key hydrogen bonds within the catalytic domain of the PARP enzyme.[4]

Overall Synthetic Workflow

The general strategy involves a multi-step sequence to build the heterocyclic core and append the necessary side chains. The workflow is designed to sequentially transform the functional groups on the starting benzoic acid derivative.

G A This compound B Step 1: Esterification A->B C Ester Intermediate B->C D Step 2: Nitro Reduction C->D E Aniline Intermediate D->E F Step 3: Diazotization & Cyclization (e.g., for Indazole Core) E->F G Heterocyclic Core (e.g., Bromo-fluoro-indazole ester) F->G H Step 4: Cross-Coupling (e.g., Suzuki Reaction) G->H I Coupled Intermediate H->I J Step 5: Amidation I->J K Final PARP Inhibitor Scaffold J->K

Caption: General synthetic workflow from the starting material to a final PARP inhibitor scaffold.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 1: Reagents and Materials
ReagentFormulaMW ( g/mol )Notes
This compoundC₇H₃BrFNO₄264.01Starting Material
Thionyl Chloride (SOCl₂)SOCl₂118.97Use fresh, handle with care (corrosive, reacts with water)
Methanol (MeOH)CH₃OH32.04Anhydrous grade
Iron Powder (Fe)Fe55.85Fine powder, activated if necessary
Acetic Acid (AcOH)CH₃COOH60.05Glacial
Sodium Nitrite (NaNO₂)NaNO₂69.00Prepare fresh aqueous solution
Hydrochloric Acid (HCl)HCl36.46Concentrated (37%)
Suzuki Coupling Catalyst (e.g., Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.56Handle under inert atmosphere
Boronic Acid DerivativeR-B(OH)₂VariableSpecific to the desired final product
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99Anhydrous
FormamideCH₃NO45.04High boiling point solvent for amidation
Sodium Methoxide (NaOMe)CH₃ONa54.02Moisture sensitive
Protocol 1: Esterification of the Starting Material

Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions in subsequent steps, particularly during the nitro reduction and cross-coupling stages. Thionyl chloride provides a reliable method for conversion to the acyl chloride, which readily reacts with methanol.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Reaction: Suspend the acid in anhydrous methanol (10 mL per gram of acid). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise via a syringe. Caution: The reaction is exothermic and releases HCl gas.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 2-bromo-6-fluoro-3-nitrobenzoate as a solid, which can be further purified by recrystallization if necessary.

Protocol 2: Reduction of the Nitro Group

Rationale: The nitro group is reduced to an amine, which is a key nucleophile for the subsequent cyclization step. Iron powder in acetic acid is a classic, cost-effective, and robust method for this transformation.

  • Setup: In a round-bottom flask, suspend the methyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (4.0-5.0 eq) and glacial acetic acid (1.0-2.0 eq).

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the nitro compound and the appearance of the more polar amine.

  • Work-up: After cooling, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated sodium bicarbonate solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl 3-amino-2-bromo-6-fluorobenzoate.

Protocol 3: Synthesis of the Indazole Core (Niraparib Precursor)

Rationale: This two-step sequence first converts the aniline into a diazonium salt, which then undergoes an intramolecular cyclization to form the stable indazole ring system. This is a crucial step in the synthesis of indazole-based PARP inhibitors.

Caption: Key steps in the formation of the indazole heterocyclic core.

  • Diazotization:

    • Dissolve the methyl 3-amino-2-bromo-6-fluorobenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization & Reduction:

    • In a separate flask, prepare a solution of sodium sulfite or tin(II) chloride in water.

    • Slowly add the cold diazonium salt solution to the reducing agent solution. This step reduces the diazonium intermediate and facilitates the cyclization.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete by TLC.

  • Work-up & Purification:

    • Extract the product with an appropriate organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the pure methyl 7-bromo-4-fluoro-2H-indazole-3-carboxylate.

Protocol 4: Suzuki Cross-Coupling

Rationale: This step attaches the phenylpiperidine moiety (or another desired aryl group) to the indazole core. The Suzuki reaction is highly efficient for forming C-C bonds between aryl halides and boronic acids.

  • Setup: To a degassed mixture of dioxane and water (e.g., 3:1 v/v), add the indazole intermediate (1.0 eq), the desired arylboronic acid (e.g., (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate, 1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a nitrogen or argon atmosphere.

  • Heating: Heat the reaction mixture to 90-100 °C for 8-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the bromo-indazole starting material.

  • Work-up: Cool the reaction, filter through Celite, and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled product.

Protocol 5: Amidation to Final Carboxamide

Rationale: The final step converts the methyl ester into the primary carboxamide, which is essential for PARP-1 inhibition. This is often achieved by heating with formamide in the presence of a base.

  • Setup: Dissolve the ester intermediate from the previous step (1.0 eq) in formamide.

  • Reagent Addition: Add sodium methoxide (0.3-0.5 eq) as a catalyst.

  • Heating: Heat the mixture to 100-120 °C for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the final PARP inhibitor scaffold.

Summary of Synthetic Steps and Expected Outcomes

Step #TransformationKey ReagentsExpected Yield (%)Purity Target (%)
1EsterificationSOCl₂, MeOH90-95>98
2Nitro ReductionFe, AcOH85-90>97
3Indazole FormationNaNO₂, HCl, SnCl₂60-70>95
4Suzuki CouplingArylboronic Acid, Pd(PPh₃)₄, Na₂CO₃75-85>98
5AmidationFormamide, NaOMe80-90>99 (post-recryst)

References

Application Notes and Protocols for the Use of 2-Bromo-6-fluoro-3-nitrobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Highly Substituted Benzoids in Modern Agrochemicals

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of specific functional groups onto aromatic scaffolds has become a cornerstone of modern pesticide discovery. Halogen atoms, particularly fluorine, are known to enhance metabolic stability, binding affinity, and bioavailability of active ingredients. Similarly, the nitro group, while often a precursor to other functionalities, can itself play a key role in the toxophore of certain pesticides. The compound 2-Bromo-6-fluoro-3-nitrobenzoic acid is a prime example of a highly functionalized benzoic acid derivative that serves as a versatile building block for the synthesis of novel agrochemicals.[1] Its unique arrangement of a bromine atom, a fluorine atom, and a nitro group on a benzoic acid core offers multiple reaction handles for the construction of complex molecular architectures.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel, hypothetical insecticidal amide. The proposed synthetic route is based on established, robust chemical transformations that are widely employed in the agrochemical industry.

Proposed Application: Synthesis of a Novel N-aryl Benzamide Insecticide

The target of this synthetic protocol is a novel N-aryl benzamide, a class of compounds known for their insecticidal activity, often acting as sodium channel modulators or inhibitors of chitin biosynthesis. The synthesis involves a two-step process starting from this compound:

  • Reduction of the nitro group to an amine to yield 3-amino-2-bromo-6-fluorobenzoic acid.

  • Amide coupling of the resulting aminobenzoic acid with a suitable aniline derivative to form the final product.

The proposed target molecule is N-(4-(trifluoromethyl)phenyl)-3-amino-2-bromo-6-fluorobenzamide . The choice of 4-(trifluoromethyl)aniline as the coupling partner is based on the frequent presence of the trifluoromethyl group in modern insecticides, where it often enhances lipophilicity and metabolic stability.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
CAS Number 1036388-81-4[2]
Molecular Formula C₇H₃BrFNO₄[2]
Molecular Weight 264.01 g/mol [2]
Appearance Off-white to pale yellow solid
Melting Point Not readily available
Solubility Soluble in many organic solvents such as THF, DMF, and alcohols.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram:

G A This compound B Step 1: Nitro Reduction (Fe / NH4Cl) A->B C 3-Amino-2-bromo-6-fluorobenzoic acid B->C D Step 2: Amide Coupling (EDC, HOBt, 4-(trifluoromethyl)aniline) C->D E N-(4-(trifluoromethyl)phenyl)-3-amino-2-bromo-6-fluorobenzamide (Target Insecticide) D->E

Caption: Synthetic workflow for the preparation of a novel insecticidal amide.

Experimental Protocols

Part 1: Synthesis of 3-Amino-2-bromo-6-fluorobenzoic Acid

This protocol details the reduction of the nitro group of the starting material to an amine using iron powder in the presence of ammonium chloride. This method is a classic, reliable, and scalable approach for nitro group reduction.

Reaction Scheme:

Caption: Reduction of this compound.

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 18.9 mmol).

  • Add ethanol (80 mL) and water (20 mL) to the flask and stir to dissolve the starting material.

  • To this solution, add iron powder (5.3 g, 94.7 mmol, 5 eq.) and ammonium chloride (4.0 g, 75.7 mmol, 4 eq.).

  • Heat the reaction mixture to 80°C and maintain vigorous stirring. The reaction is typically exothermic, and the color of the solution will change from pale yellow to dark brown/black.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is usually complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol (3 x 20 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous residue is then acidified to pH 2-3 with 2M HCl. A precipitate should form.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 3-Amino-2-bromo-6-fluorobenzoic acid as a solid, which can often be used in the next step without further purification. Expected yield: 85-95%.

Part 2: Synthesis of N-(4-(trifluoromethyl)phenyl)-3-amino-2-bromo-6-fluorobenzamide

This protocol describes the amide bond formation between the synthesized aminobenzoic acid and 4-(trifluoromethyl)aniline using a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of Hydroxybenzotriazole (HOBt) as an activator.

Reaction Scheme:

Caption: Amide coupling to form the target insecticide.

Methodology:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-Amino-2-bromo-6-fluorobenzoic acid (2.34 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 30 mL).

  • To this solution, add HOBt (1.53 g, 11 mmol, 1.1 eq.) and EDC hydrochloride (2.11 g, 11 mmol, 1.1 eq.). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 4-(trifluoromethyl)aniline (1.61 g, 10 mmol, 1.0 eq.) in anhydrous DMF (10 mL).

  • Add the aniline solution dropwise to the activated carboxylic acid solution.

  • Finally, add N,N-Diisopropylethylamine (DIPEA) (2.09 mL, 12 mmol, 1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into ice-water (150 mL). A precipitate will form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether to remove any residual DMF.

  • Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel. Expected yield: 75-90%.

Conclusion and Future Perspectives

The protocols outlined above demonstrate a viable and efficient synthetic route to a novel N-aryl benzamide insecticide starting from the versatile building block, this compound. The described chemical transformations are robust and amenable to scale-up for further investigation. The resulting compound, with its combination of a brominated and fluorinated core coupled with a trifluoromethylated aniline, represents a promising scaffold for the development of new crop protection agents. Further derivatization of the amino group or exploration of other aniline coupling partners could lead to the discovery of compounds with optimized biological activity and selectivity profiles.

References

Application Notes & Protocols: Strategic Derivatization of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of methods for the derivatization of the carboxylic acid group of 2-Bromo-6-fluoro-3-nitrobenzoic acid. This highly functionalized benzoic acid is a valuable building block in contemporary organic synthesis, particularly for crafting complex molecular architectures in pharmaceutical research. We present field-proven protocols for esterification and amidation, delve into the mechanistic rationale behind procedural choices, and offer a comparative analysis to guide synthetic strategy. The protocols are designed to be self-validating, with an emphasis on reaction efficiency, purification, and product characterization.

Introduction: Strategic Importance and Molecular Considerations

This compound is a uniquely substituted aromatic scaffold. The strategic placement of its functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—offers a powerful platform for modular synthesis. The carboxylic acid moiety is the primary handle for initial diversification, allowing for the introduction of a vast array of chemical functionalities through the formation of esters and amides.

The electronic nature of the aromatic ring significantly influences the reactivity of the carboxyl group. The strong electron-withdrawing effects of the nitro, fluoro, and bromo substituents increase the electrophilicity of the carbonyl carbon.[1][2] This inherent activation makes the carboxylic acid more susceptible to nucleophilic attack, facilitating derivatization. However, these same substituents also introduce steric hindrance, particularly from the ortho-bromo group, which must be considered when selecting reagents and reaction conditions.

This guide will focus on three robust and widely applicable strategies for derivatizing the carboxylic acid group:

  • Acid-Catalyzed Esterification: A classic, cost-effective method for synthesizing simple alkyl esters.

  • Amide Coupling via an Acyl Chloride Intermediate: A highly reliable two-step method for forming amides, especially with less reactive amines.

  • Direct Amide Coupling with Carbodiimide Reagents: A mild and efficient one-pot method for synthesizing a broad range of amides.

Protocol I: Acid-Catalyzed Fischer Esterification

Fischer esterification is a cornerstone reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[3][4] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of the alcohol (which can also serve as the solvent) or remove the water formed during the reaction.[5][6]

Principle: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[4][7] This protonation activates the carbonyl group, making it significantly more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[5] A series of proton transfers follows, resulting in the elimination of a water molecule and subsequent deprotonation to yield the final ester product and regenerate the acid catalyst.[5][7]

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow A Combine Acid, Alcohol & H₂SO₄ Catalyst B Reflux Reaction Mixture (e.g., 4-24h) A->B Heat C Cool & Quench (e.g., with NaHCO₃ soln.) B->C Monitor by TLC D Liquid-Liquid Extraction (e.g., EtOAc/H₂O) C->D E Dry Organic Layer (e.g., Na₂SO₄) D->E F Concentrate in vacuo E->F G Purify (e.g., Column Chromatography) F->G H Characterize Product G->H

Caption: Workflow for the synthesis of an ester derivative.

Detailed Step-by-Step Protocol (Example: Methyl 2-bromo-6-fluoro-3-nitrobenzoate):

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.64 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL). While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL) to neutralize the excess acid. Caution: CO₂ evolution.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure methyl ester.[8]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol II: Amide Synthesis via Acyl Chloride Intermediate

Conversion of the carboxylic acid to a highly reactive acyl chloride is a robust, two-step strategy for amide synthesis.[9] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[10][11][12] The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base to form the amide bond.

Principle: The reaction with thionyl chloride proceeds via nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of SOCl₂.[7] This forms a chlorosulfite intermediate, which is a much better leaving group. A chloride ion, either from the reagent or generated in situ, then attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases.[7][10][11] The highly electrophilic acyl chloride readily reacts with an amine nucleophile to form the stable amide product.

Experimental Workflow: Acyl Chloride Formation and Amidation

AcylChloride_Amidation_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A Combine Acid & SOCl₂ (cat. DMF) B Heat Reaction Mixture (e.g., 70°C, 2-4h) A->B C Remove Excess SOCl₂ (in vacuo) B->C D Dissolve Crude Acyl Chloride (anhydrous DCM) C->D E Add Amine & Base (e.g., Et₃N) at 0°C D->E F Stir & Warm to RT E->F G Aqueous Workup & Extraction F->G Monitor by TLC H Purify (Recrystallization or Chromatography) G->H I Characterize Product H->I

Caption: Two-step workflow for amide synthesis via an acyl chloride.

Detailed Step-by-Step Protocol (Example: Synthesis of an Anilide Derivative):

Step 1: Formation of 2-bromo-6-fluoro-3-nitrobenzoyl chloride

  • Reaction Setup: In a fume hood, equip a flame-dried 50 mL round-bottom flask with a stir bar and reflux condenser connected to a gas outlet/scrubber (to trap HCl and SO₂). Add this compound (2.64 g, 10.0 mmol).

  • Reagent Addition: Add thionyl chloride (5 mL, ~68.5 mmol) and one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Gently heat the mixture to 70-75°C and maintain for 2-4 hours. The solid should dissolve, and gas evolution will be observed. The reaction is complete when gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (a vacuum pump protected by a base trap is recommended). The crude 2-bromo-6-fluoro-3-nitrobenzoyl chloride, often an oil or low-melting solid, is typically used directly in the next step without further purification.[9]

Step 2: Amidation

  • Reaction Setup: Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve the desired amine (e.g., aniline, 1.02 g, 11.0 mmol) and a non-nucleophilic base like triethylamine (Et₃N, 2.1 mL, 15.0 mmol) in anhydrous DCM (10 mL).

  • Reaction: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[9]

  • Workup: Quench the reaction by adding water (30 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography to obtain the final product.[13][14]

  • Characterization: Confirm the structure and purity via NMR, IR (presence of amide C=O stretch), and Mass Spectrometry.

Protocol III: Direct Amide Coupling with EDC/HOBt

Direct coupling of carboxylic acids and amines using carbodiimide reagents is a widely used method due to its mild conditions and broad substrate scope. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a popular choice because its urea byproduct is water-soluble, simplifying purification.[15] The reaction is often performed with an additive like 1-Hydroxybenzotriazole (HOBt) which acts as a catalyst to suppress side reactions and minimize racemization (if chiral centers are present).[16][17]

Principle: The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[17] This intermediate is susceptible to nucleophilic attack by the amine to form the amide. In the presence of HOBt, the O-acylisourea rapidly reacts with HOBt to form an active HOBt ester.[18][19] This active ester is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine to yield the desired amide, regenerating HOBt in the process.[17]

Experimental Workflow: EDC/HOBt Amide Coupling

EDC_Coupling_Workflow A Combine Acid, Amine, HOBt, & Base (e.g., DIPEA) in anhydrous DMF/DCM B Cool to 0°C A->B C Add EDC (solid) portion-wise B->C D Stir at 0°C then warm to RT (4-24h) C->D Monitor by TLC E Aqueous Workup & Extraction D->E F Purify (Chromatography or Recrystallization) E->F G Characterize Product F->G

Caption: One-pot workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and a suitable solvent such as anhydrous DMF or DCM.

  • Base Addition: If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (typically 1.2 - 2.2 eq) to liberate the free amine.

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cold solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-24 hours. Monitor completion by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the product identity and purity by NMR, MS, and IR spectroscopy.

Comparative Summary and Troubleshooting

Parameter Fischer Esterification Acyl Chloride Method EDC/HOBt Coupling
Primary Product EstersAmides, EstersAmides
Key Reagents Alcohol, H₂SO₄SOCl₂, Amine, BaseEDC, HOBt, Amine, Base
Conditions High temp (reflux), acidicStep 1: Heat; Step 2: 0°C to RTMild (0°C to RT)
Advantages Economical, simple reagents for basic esters.High reactivity, reliable for unreactive amines, gaseous byproducts.Mild conditions, broad substrate scope, water-soluble byproduct.
Disadvantages Equilibrium-limited, harsh conditions, not suitable for sensitive substrates.Harsh reagent (SOCl₂), requires inert atmosphere, two steps.Reagents are more expensive, potential for side reactions without HOBt.
Workup Neutralization, extraction.Aqueous washes, extraction.Aqueous washes, extraction.

Troubleshooting Guide:

  • Low Yield / Incomplete Reaction:

    • Fischer Esterification: Ensure the alcohol is anhydrous. Use a larger excess of alcohol or implement a method to remove water (e.g., Dean-Stark trap). Extend reaction time.

    • Acyl Chloride Method: Ensure all reagents and glassware are scrupulously dry, as thionyl chloride and the acyl chloride intermediate are moisture-sensitive.[20][21] Confirm complete conversion to the acyl chloride before adding the amine.

    • EDC/HOBt Coupling: Use fresh coupling reagents. Ensure the amine is fully liberated from any salt form by using sufficient base.

  • Side Product Formation:

    • Acyl Chloride Method: Adding the amine/base solution slowly at 0°C minimizes side reactions.

    • EDC/HOBt Coupling: The presence of HOBt is critical to minimize N-acylurea formation.

  • Difficult Purification:

    • EDC/HOBt Coupling: The water-soluble EDC-urea byproduct is removed during the aqueous workup. If it persists, additional aqueous washes may be necessary.

    • General: If the product is difficult to separate by chromatography, consider recrystallization from different solvent systems.[13]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water.[20][22] Handle with extreme care under anhydrous conditions. Workup procedures involving quenching should be performed slowly and cautiously. Byproducts (HCl, SO₂) are toxic and corrosive gases.

  • Strong Acids (H₂SO₄): Highly corrosive. Add reagents slowly and carefully, especially when diluting or neutralizing.

  • Carbodiimides (EDC): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.

  • Solvents (DCM, DMF): Handle volatile and potentially toxic organic solvents with care, ensuring proper ventilation.

References

Application Notes and Protocols: Selective Reduction of the Nitro Group in 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Amino-6-bromo-3-fluorobenzoic Acid

The selective reduction of the nitro group in 2-Bromo-6-fluoro-3-nitrobenzoic acid to yield 2-Amino-6-bromo-3-fluorobenzoic acid is a critical transformation in the synthesis of advanced pharmaceutical intermediates and complex heterocyclic scaffolds. The resulting amino-anthranilic acid derivative, with its unique substitution pattern of a bromine atom, a fluorine atom, and an amino group, serves as a versatile building block for the construction of novel therapeutic agents and functional materials. The challenge in this synthesis lies in the chemoselective reduction of the nitro group without affecting the halogen substituents, which are susceptible to hydrodehalogenation under harsh reducing conditions. This guide provides a comprehensive overview of suitable reduction methodologies, a comparative analysis of common reagents, and a detailed, field-proven protocol for the selective reduction of this compound.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is paramount to the success of this transformation. The ideal method should offer high chemoselectivity, operate under mild conditions, and ensure a high yield of the desired product. Below is a comparative analysis of common methods for nitro group reduction.

Reduction MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney NiHigh efficiency, clean reaction.[1]Risk of dehalogenation of bromo and fluoro groups.[1] Requires specialized equipment for handling hydrogen gas.
Metal/Acid Reduction Fe, Sn, or Zn with HCl or AcOHCost-effective, widely applicable.Harsh acidic conditions can be incompatible with sensitive functional groups. Work-up can be cumbersome.
Tin(II) Chloride Reduction SnCl₂·2H₂O in an acidic mediumMilder than metal/acid reductions, good for many functionalized nitroarenes.[1][2]Stoichiometric amounts of tin salts are required, leading to significant waste. Tin compounds have toxicity concerns.[2][3]
Iron/Ammonium Chloride Reduction Fe powder, NH₄Cl in a solvent mixtureMilder, near-neutral conditions, highly chemoselective.[4] Generally avoids dehalogenation. Simple work-up.[5]Reaction times can be longer compared to other methods.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the selective reduction of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve this compound in solvent add_reagents Add reducing agent and catalyst/acid start->add_reagents heat_stir Heat and stir under controlled temperature add_reagents->heat_stir monitor Monitor reaction progress (TLC) heat_stir->monitor filter Filter to remove solid byproducts monitor->filter Reaction complete extract Extract with organic solvent filter->extract wash Wash organic layer extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify reduction_mechanism ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitrosoarene) ArNO2->ArNO + 2e⁻, 2H⁺ Fe0 Fe(0) Fe_ions Fe²⁺ / Fe³⁺ Fe0->Fe_ions Oxidation ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, 2H⁺ ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 + 2e⁻, 2H⁺

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-fluoro-3-nitrobenzoic acid is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern offers a confluence of reactive sites, making it an exceptionally versatile precursor for complex molecular architectures. The molecule features:

  • A bromine atom at the 2-position, which serves as a prime handle for palladium-catalyzed cross-coupling reactions.

  • A fluorine atom at the 6-position, which can enhance metabolic stability and modulate the physicochemical properties, such as pKa and lipophilicity, of derivative compounds.[1]

  • A nitro group at the 3-position, a strong electron-withdrawing group that influences the reactivity of the aromatic ring and can be readily reduced to an amine for further functionalization.

  • A carboxylic acid group at the 1-position, providing a site for amide bond formation, esterification, or other derivatizations.

This guide provides a detailed exploration of three pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to this substrate. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are transformative tools for forming carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions universally proceed through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[2][3][4] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-rich, sterically demanding ligands.[5]

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step often requires activation by a base.[4][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]

The choice of ligand is paramount, as it modulates the catalyst's stability, solubility, and reactivity, directly influencing reaction efficiency, substrate scope, and the required conditions.[8][9]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(R) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R (Product) TM_Complex->Product MBr M-Br TM_Complex->MBr ArBr Ar-Br (Substrate) ArBr->OA_Complex RM R-M (Coupling Partner) RM->TM_Complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[6][10] This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)*
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.5)DMF100880-92
3-Thiopheneboronic acidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (10:1)1101675-90

*Note: Yields are estimated based on protocols for structurally similar halogenated nitrobenzoic acids and serve as a starting point for optimization.[11][12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[13]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio to achieve a substrate concentration of approximately 0.1 M. The aqueous base is necessary to activate the boronic acid for the transmetalation step.[6]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Suzuki_Workflow start Start: Oven-Dried Flask combine Combine Reactants: - Substrate (1.0 equiv) - Boronic Acid (1.2 equiv) - K₂CO₃ (2.0 equiv) start->combine add_catalyst Add Pd(PPh₃)₄ (5 mol%) combine->add_catalyst inert Evacuate & Backfill with N₂/Ar (3x) add_catalyst->inert add_solvent Add Degassed Solvent (Dioxane/H₂O, 4:1) inert->add_solvent heat Heat to 90 °C (12-24 h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, Acidify (HCl), & Extract with EtOAc monitor->workup Complete purify Dry, Concentrate, & Purify (Chromatography) workup->purify end End: Purified Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[14] The reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base.[15] The resulting aryl alkynes are valuable intermediates for synthesizing heterocycles and other complex molecules.[16]

Data Presentation: Representative Sonogashira Coupling Conditions
Coupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)*
PhenylacetylenePdCl₂(PPh₃)₂ (3%) / CuI (5%)Et₃N (3.0)DMF60680-95
1-OctynePd(PPh₃)₄ (5%) / CuI (10%)DIPEA (3.0)THFRT1275-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2%) / CuI (4%)Et₃N (3.0)Toluene80485-98

*Note: Yields are estimated based on protocols for similar bromo-nitro aromatic substrates.[17]

Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by triethylamine (3.0 equiv.). The amine acts as both the base and a ligand for the copper co-catalyst.

  • Alkyne Addition: Add phenylacetylene (1.5 equiv.) dropwise to the stirring solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60 °C. The reaction is often rapid and can be monitored for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion (typically 4-8 hours), cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to pH ~2-3. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous ammonium chloride (to remove copper salts), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Sonogashira_Workflow start Start: Schlenk Flask combine Combine: - Substrate (1.0 equiv) - PdCl₂(PPh₃)₂ (3 mol%) - CuI (5 mol%) start->combine inert Evacuate & Backfill with N₂/Ar (3x) combine->inert add_solvents Add Anhydrous DMF & Et₃N (3.0 equiv) inert->add_solvents add_alkyne Add Phenylacetylene (1.5 equiv) dropwise add_solvents->add_alkyne heat Heat to 60 °C (4-8 h) add_alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, Acidify, Extract. Wash with NH₄Cl. monitor->workup Complete purify Dry, Concentrate, & Purify (Chromatography) workup->purify end End: Purified Product purify->end

Caption: Experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a premier method for constructing C–N bonds, coupling aryl halides with primary or secondary amines.[18][19] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps.[20] A strong, non-nucleophilic base is required to deprotonate the amine, preparing it for reaction with the palladium intermediate.[21]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
AmineCatalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)*
MorpholinePd₂(dba)₃ (2%) / XPhos (4%)NaOtBu (1.5)Toluene1001285-95
AnilinePd(OAc)₂ (2%) / BINAP (3%)Cs₂CO₃ (2.0)Dioxane1101870-85
BenzylaminePd₂(dba)₃ (2%) / RuPhos (4%)LiHMDS (1.5)THF801680-90

*Note: Yields are based on conditions developed for other electron-deficient aryl bromides and serve as a guide for optimization.[22][23]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Catalyst Pre-formation/Setup: In a glovebox or under a strong stream of inert gas, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.5 equiv.) to an oven-dried reaction tube. Caution: NaOtBu is a strong, moisture-sensitive base.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place it on a manifold. Evacuate and backfill with inert gas three times.

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Reaction Execution: Heat the sealed reaction mixture to 100 °C with stirring. The reaction progress should be monitored carefully by LC-MS. The strong electron-withdrawing effect of the nitro group can accelerate the reaction but may also lead to side reactions if overheated or run for too long.

  • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with water and acidify with 1M HCl to pH ~2-3. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Workflow start Start: Glovebox/Inert Gas combine Combine Solids: - Substrate (1.0 equiv) - Pd₂(dba)₃ / XPhos - NaOtBu (1.5 equiv) start->combine inert Seal Tube, Evacuate & Backfill with N₂/Ar (3x) combine->inert add_liquids Add Anhydrous Toluene & Morpholine (1.2 equiv) inert->add_liquids heat Heat to 100 °C (12-24 h) add_liquids->heat monitor Monitor by LC-MS heat->monitor monitor->heat Incomplete workup Cool, Quench (NH₄Cl), Acidify, & Extract monitor->workup Complete purify Dry, Concentrate, & Purify (Chromatography) workup->purify end End: Purified Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid (CAS 946395-63-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. As a crucial intermediate in the development of advanced pharmaceutical and agrochemical compounds, mastering its synthesis is key to accelerating research and development timelines.

This document moves beyond simple protocols to explain the underlying chemical principles, ensuring that you can adapt and optimize these procedures for your specific laboratory context.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is not trivial, primarily due to the challenge of controlling regioselectivity. Two principal strategies are commonly considered, each with its own set of advantages and challenges.

  • Strategy A: Direct Nitration. This approach involves the electrophilic nitration of the readily available precursor, 2-Bromo-6-fluorobenzoic acid. While direct, it presents significant challenges in controlling the position of the incoming nitro group.

  • Strategy B: Sandmeyer Reaction. This pathway begins with an aniline precursor, such as 2-Amino-6-fluoro-3-nitrobenzoic acid, and utilizes a diazotization-bromination sequence to install the bromine atom. This route can offer superior regioselectivity if the correct starting material is accessible.

Synthetic_Strategies cluster_0 Strategy A: Direct Nitration cluster_1 Strategy B: Sandmeyer Reaction start_A 2-Bromo-6-fluorobenzoic acid step_A Nitration (HNO₃ / H₂SO₄) start_A->step_A prod_A Mixture of Isomers (Major: 5-nitro, Minor: 3-nitro) step_A->prod_A purify_A Purification (Fractional Crystallization) prod_A->purify_A end_product Target Product: This compound purify_A->end_product start_B 2-Amino-6-fluoro-3-nitrobenzoic acid step_B1 Diazotization (NaNO₂ / HBr) start_B->step_B1 step_B2 Sandmeyer Reaction (CuBr) step_B1->step_B2 step_B2->end_product

Diagram 1. High-level comparison of primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: After nitrating 2-bromo-6-fluorobenzoic acid, the yield of the desired this compound is extremely low.

Possible Cause A: Poor Regioselectivity

This is the most common challenge in this synthesis. The directing effects of the substituents on the aromatic ring compete, leading to a mixture of products.

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group.

  • -Br (Bromo): A deactivating, ortho, para-directing group.

  • -F (Fluoro): A deactivating, ortho, para-directing group.

The combined ortho, para-directing influence of the halogens often favors nitration at the C5 position, making the 2-bromo-6-fluoro-5-nitrobenzoic acid the major byproduct, while the desired 3-nitro isomer is a minor product.[1][2]

Suggested Solution:

Since fundamentally altering the directing effects is not feasible, the strategy shifts to efficient separation of the desired isomer from the crude product mixture. Fractional crystallization of the potassium salts is a classic and effective method.[1][2] The potassium salt of the desired 3-nitro isomer often has different solubility characteristics compared to the 5-nitro isomer, allowing for separation. (See Section 4, Protocol B for a detailed procedure).

Diagram 2. Electronic directing effects governing nitration regioselectivity.

Possible Cause B: Formation of Dinitrated Byproducts

Excessively harsh reaction conditions can lead to the addition of a second nitro group, further reducing the yield of the desired mononitrated product.

Suggested Solution:

Strict control of reaction parameters is essential.

  • Temperature: Maintain the reaction temperature between 0-5°C using an ice-salt bath.[1] This reduces the rate of reaction and minimizes over-nitration.

  • Reagent Addition: Add the nitrating agent (concentrated nitric acid or a nitrating mixture) dropwise with vigorous stirring to avoid localized areas of high concentration and temperature.

  • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess (1.0 to 1.1 equivalents).

ParameterRecommended ConditionRationale
Temperature 0–5 °CMinimizes dinitration and decomposition.[1]
Nitrating Agent Conc. H₂SO₄ + Conc. HNO₃Ensures sufficient generation of the NO₂⁺ electrophile.[1]
Stoichiometry 1.0–1.1 eq. HNO₃Prevents excess nitrating agent from causing side reactions.
Reaction Time 1–2 hoursSufficient for mononitration without promoting dinitration.
Problem 2: The Sandmeyer reaction starting from 2-Amino-6-fluoro-3-nitrobenzoic acid has a low yield.

Possible Cause: Decomposition of the Diazonium Salt

Aryl diazonium salts are notoriously unstable and can decompose if not handled correctly.

Suggested Solution:

  • Temperature Control: The diazotization step must be performed at 0–5°C to ensure the stability of the diazonium salt intermediate.[3]

  • Immediate Use: Do not attempt to isolate the diazonium salt. Prepare it in situ and add it immediately to the cold solution of copper(I) bromide.[3]

Possible Cause: Inefficient Bromination Step

The conversion of the diazonium salt to the aryl bromide requires an effective catalyst.

Suggested Solution:

  • Catalyst Quality: Use high-purity, freshly prepared or commercially sourced copper(I) bromide (CuBr). The efficiency of the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism, is highly dependent on the Cu(I) catalyst.[4][5]

  • Reaction Conditions: The Sandmeyer reaction itself may require gentle warming to initiate the decomposition of the diazonium salt and evolution of N₂ gas, but this should be done cautiously after the diazonium salt has been added to the catalyst solution.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during this synthesis? A1: The primary hazards involve the use of highly corrosive and oxidizing concentrated acids (sulfuric and nitric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The Sandmeyer reaction involves the formation of unstable diazonium salts; there is a risk of explosion if they are isolated or allowed to warm uncontrollably. Always keep them in solution at low temperatures.

Q2: My starting material, 2-bromo-6-fluorobenzoic acid, is not fully dissolving in the sulfuric acid. What should I do? A2: Ensure the 2-bromo-6-fluorobenzoic acid is fully dissolved in the concentrated sulfuric acid before beginning the dropwise addition of nitric acid.[1] Gentle warming may be required initially, but the solution MUST be cooled back down to 0-5°C before any nitrating agent is added. Incomplete dissolution will lead to a non-homogenous reaction and significantly lower yields.

Q3: How do I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is an effective method. Take small aliquots of the reaction mixture, carefully quench them in ice water, and extract with an organic solvent (e.g., ethyl acetate). Spot the extract on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of new, lower Rf spots (due to the polar nitro group) indicate reaction progress.

Q4: Is there an alternative to fractional crystallization for separating the isomers? A4: While fractional crystallization is often the most scalable method, column chromatography can also be used, especially on a smaller, laboratory scale. A silica gel stationary phase with a solvent system like hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point for method development.

Section 4: Detailed Experimental Protocols

Protocol A: Nitration of 2-Bromo-6-fluorobenzoic acid

This protocol is adapted from established procedures for the nitration of similar aromatic acids and focuses on maximizing the yield of the mononitrated product mixture.[1]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 2-Bromo-6-fluorobenzoic acid (e.g., 10.0 g, 45.6 mmol) to ice-cold concentrated sulfuric acid (40 mL). Stir the mixture until all the solid has dissolved.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5°C.

  • Nitration: Slowly add a chilled mixture of concentrated nitric acid (3.3 mL, ~1.1 eq) and concentrated sulfuric acid (5 mL) dropwise via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 5°C.

    • Scientist's Note: This slow, controlled addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.[1]

  • Reaction: After the addition is complete, continue stirring the mixture at 0–5°C for 1-2 hours.

  • Workup: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 400 g) with vigorous stirring. A precipitate containing the mixture of nitro-isomers will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C) to yield the raw isomeric mixture. This crude product is then carried forward to purification.

Protocol B: Purification via Fractional Crystallization of Potassium Salts

This protocol is designed to separate the desired this compound from the more abundant 5-nitro isomer.[1][2]

  • Salt Formation: Dissolve the crude isomeric mixture from Protocol A in a minimal amount of hot water containing a stoichiometric equivalent of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). This converts the carboxylic acids to their more water-soluble potassium salts.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath. The potassium salt of the 2-bromo-6-fluoro-5-nitrobenzoic acid, being typically less soluble, should crystallize out first.

    • Scientist's Note: The rate of cooling is important. Slow cooling promotes the formation of purer crystals.

  • Filtration: Filter the cold mixture to collect the crystals of the unwanted 5-nitro isomer's potassium salt. The filtrate is now enriched with the potassium salt of the desired 3-nitro isomer.

  • Acidification: Transfer the enriched filtrate to a separate beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH ~1). The desired this compound will precipitate out.

  • Final Isolation: Collect the white/pale yellow precipitate by vacuum filtration, wash with a small amount of cold water, and dry to obtain the purified product. Check purity by mp and NMR.

Protocol C: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis starting from 2-Amino-6-fluoro-3-nitrobenzoic acid. This starting material is less common and may need to be synthesized separately.[3]

  • Diazotization: In a flask, dissolve 2-Amino-6-fluoro-3-nitrobenzoic acid (e.g., 5.0 g, 25.0 mmol) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the solution to 0–5°C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.05 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Catalyst Preparation: In a separate, larger beaker, dissolve copper(I) bromide (CuBr, ~1.2 eq) in additional 48% HBr. Cool this solution to 0°C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from step 1 to the stirred CuBr solution.

    • Scientist's Note: The Sandmeyer reaction mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[6] Vigorous stirring is necessary.

  • Reaction Completion: After the addition is complete, allow the mixture to warm slowly to room temperature. Then, gently heat the mixture on a water bath (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Isolation & Purification: Cool the reaction mixture to room temperature. The crude product should precipitate. Collect the solid by vacuum filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield pure this compound.

Troubleshooting_Flowchart cluster_results Analysis Results cluster_solutions Potential Solutions start Low Yield of Final Product check_crude Analyze Crude Product (TLC, NMR, LCMS) start->check_crude unreacted_sm High % of Unreacted Starting Material check_crude->unreacted_sm Check for... isomer_mix Multiple Isomeric Products (e.g., 3-nitro vs 5-nitro) check_crude->isomer_mix side_products Significant Side Products (e.g., dinitration) check_crude->side_products sol_sm Increase Reaction Time Ensure Reagent Purity Check Stoichiometry unreacted_sm->sol_sm sol_isomer Optimize Purification (See Protocol B: Fractional Crystallization) isomer_mix->sol_isomer sol_side Strict Temperature Control (0-5°C) Slower Reagent Addition Re-verify Stoichiometry side_products->sol_side

Diagram 3. Logical troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis is fraught with challenges, primarily revolving around controlling the regioselectivity of electrophilic aromatic substitution on a highly substituted and electronically complex benzene ring.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, providing a robust framework for troubleshooting and optimizing your synthetic efforts. We will dissect the common pitfalls, offer validated solutions, and present a logical, regiocontrolled synthetic strategy.

Section 1: The Core Challenge: A Conflict of Directing Effects

The primary difficulty in synthesizing this compound via a direct nitration of 2-bromo-6-fluorobenzoic acid stems from the conflicting directing effects of the three substituents on the aromatic ring.

  • Carboxylic Acid (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.[1] It directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions meta to itself (C3 and C5).

  • Halogens (-F, -Br): These are deactivating yet ortho, para-directing groups.[2] The fluorine at C6 directs to C5 (ortho) and C3 (para). The bromine at C2 directs to C3 (ortho) and C5 (para).

This creates a "tug-of-war" where every potential position for nitration is influenced by competing electronic effects, making it nearly impossible to achieve high selectivity for the desired 3-nitro isomer through this direct approach. The result is often a complex mixture of isomers that are difficult to separate, leading to extremely low yields of the target compound.[2][3]

Caption: Conflicting directing effects in the nitration of 2-bromo-6-fluorobenzoic acid.
Section 2: Troubleshooting Guide & FAQs

This section addresses the common issues encountered during synthesis in a practical question-and-answer format.

Troubleshooting Common Problems
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product 1. Unfavorable Regioselectivity: Direct nitration of 2-bromo-6-fluorobenzoic acid leads to a mixture of isomers, with the desired product being a minor component.[2] 2. Incomplete Reaction: Insufficient reaction time or temperature, especially in multi-step syntheses. 3. Loss During Workup: Product may be partially soluble in aqueous layers or lost during transfers.[4]1. Abandon Direct Nitration: Employ a regiocontrolled, multi-step synthesis (see Section 3). This is the most critical adjustment. 2. Monitor Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material.[5] 3. Optimize Workup: Ensure the aqueous phase is sufficiently acidic to precipitate the carboxylic acid fully. Use cold water for washing precipitates to minimize solubility losses.[2]
Formation of Dark-Colored Byproducts (Tars) 1. Oxidation: The strong acidic and oxidizing conditions of nitration can oxidize the aromatic ring or other functional groups.[4] 2. Over-Nitration: High temperatures or excess nitrating agent can lead to the formation of dinitrated products.[2] 3. Impure Starting Materials: Impurities can degrade under harsh reaction conditions.1. Strict Temperature Control: Maintain low temperatures (typically 0-5 °C) throughout the addition of the nitrating agent.[2] 2. Controlled Stoichiometry: Use a carefully measured, slight excess of the nitrating agent rather than a large one. 3. Purify Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.
Difficult Purification 1. Isomeric Mixture: The primary challenge is separating the desired this compound from its regioisomers (e.g., the 5-nitro isomer). 2. Similar Polarity of Products: Isomers often have very similar polarities, making chromatographic separation difficult.1. Fractional Crystallization: This is a classical but effective method. It often involves converting the acid mixture to their potassium salts, which may have different solubilities, allowing for separation.[3][6] 2. Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be used, although it is less scalable.[7] 3. Chemical Derivatization: In some cases, converting the mixture to esters or other derivatives can alter their physical properties enough to facilitate separation.
Frequently Asked Questions (FAQs)

Q1: Why can't I just nitrate 2-bromo-6-fluorobenzoic acid and separate the products? A: While theoretically possible, it is highly impractical. As explained in Section 1, the electronic effects of the substituents do not favor the formation of the 3-nitro isomer. You will likely produce the 5-nitro isomer as the major product, along with other byproducts.[1][2] The subsequent separation is challenging and results in a very low overall yield of your target molecule, making the process inefficient and costly.

Q2: What analytical methods are best for monitoring this synthesis and confirming the final product? A: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and assessing the purity of the final product. A reverse-phase method with a UV detector is typically effective.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates or byproducts. The carboxylic acid will likely require derivatization (e.g., to its methyl ester) to improve volatility.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates. The coupling patterns and chemical shifts will be definitive in distinguishing between the different regioisomers.

Q3: What are the primary safety concerns associated with this synthesis? A:

  • Corrosive Acids: Nitration mixtures (sulfuric and nitric acid) are extremely corrosive and strong oxidizing agents. Always work in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Prepare the nitrating mixture by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath.

  • Diazonium Salts: Multi-step syntheses may involve the formation of diazonium salts (e.g., in a Sandmeyer reaction). These compounds can be explosive when dry and should always be kept in solution at low temperatures (0-5 °C) and used immediately.[5]

  • Exothermic Reactions: Nitration is a highly exothermic reaction. Slow, controlled addition of reagents and efficient cooling are critical to prevent the reaction from running away.[1]

Section 3: Recommended Synthetic Protocol: A Regiocontrolled Strategy

Given the challenges of direct nitration, a multi-step approach that builds the substitution pattern in a controlled manner is strongly recommended. The following protocol is a conceptualized, logical pathway based on established organic chemistry principles, designed to maximize regioselectivity. It starts from a precursor where the directing groups can be leveraged advantageously. A plausible starting material is 2-bromo-6-fluoroaniline.[9]

G cluster_0 Regiocontrolled Synthesis Workflow A Start: 2-Bromo-6-fluoroaniline B Step 1: Protection (Acetylation) Reagent: Acetic Anhydride A->B C Intermediate: N-(2-bromo-6-fluorophenyl)acetamide B->C D Step 2: Nitration Reagent: HNO₃ / H₂SO₄ C->D E Intermediate: N-(2-bromo-6-fluoro-3-nitrophenyl)acetamide D->E F Step 3: Deprotection (Acid Hydrolysis) Reagent: Aq. HCl E->F G Intermediate: 2-Bromo-6-fluoro-3-nitroaniline F->G H Step 4: Sandmeyer Reaction Reagents: 1. NaNO₂, HBr 2. CuCN G->H I Intermediate: 2-Bromo-6-fluoro-3-nitrobenzonitrile H->I J Step 5: Hydrolysis Reagent: Conc. H₂SO₄, H₂O I->J K Final Product: This compound J->K

Caption: A proposed regiocontrolled workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol

Step 1: Protection of the Amine (Acetylation)

  • In a round-bottom flask, dissolve 2-bromo-6-fluoroaniline (1.0 equiv) in dichloromethane.

  • Add triethylamine (1.2 equiv) to the solution.[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equiv) dropwise, keeping the temperature below 10 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-bromo-6-fluorophenyl)acetamide.

Causality Check: The acetamido group (-NHCOCH₃) is a strongly activating, ortho, para-director. This protection step is crucial as it will powerfully direct the subsequent nitration to the desired position and prevent oxidation of the amine.

Step 2: Regioselective Nitration

  • In a clean, dry flask, add the N-(2-bromo-6-fluorophenyl)acetamide (1.0 equiv) to concentrated sulfuric acid at 0 °C, stirring until fully dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature between 0-5 °C.[2]

  • Stir at this temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain N-(2-bromo-6-fluoro-3-nitrophenyl)acetamide.

Causality Check: The powerful ortho, para-directing acetamido group will direct the nitration primarily to the C3 position (ortho to the amide and para to the fluorine), overriding the weaker directing effects of the halogens.

Step 3: Deprotection (Amide Hydrolysis)

  • Suspend the nitrated intermediate (1.0 equiv) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until TLC analysis shows complete conversion.

  • Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to yield 2-bromo-6-fluoro-3-nitroaniline.

Step 4 & 5: Conversion to Carboxylic Acid (via Sandmeyer and Hydrolysis)

  • Diazotization: Dissolve the 2-bromo-6-fluoro-3-nitroaniline (1.0 equiv) in an aqueous solution of hydrobromic acid. Cool to 0-5 °C. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.[10]

  • Cyanation (Sandmeyer): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. A reaction will occur, often with the evolution of nitrogen gas.[11]

  • Hydrolysis: After the Sandmeyer reaction is complete, heat the entire reaction mixture with concentrated sulfuric acid to hydrolyze the resulting nitrile directly to the carboxylic acid.[10]

  • Cool the mixture and pour it onto ice to precipitate the crude this compound.

  • Collect the crude product by filtration. Purify by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain the final product.[6]

References

Technical Support Center: Nitration of 2-Bromo-6-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 2-bromo-6-fluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we will delve into the nuances of this reaction, troubleshoot common side reactions, and provide detailed protocols to ensure the successful synthesis of your target nitro derivatives.

I. Understanding the Reaction: A Balancing Act of Directing Groups

The nitration of 2-bromo-6-fluorobenzoic acid is a classic example of electrophilic aromatic substitution on a highly substituted and deactivated benzene ring.[1][2] The reaction's outcome is governed by the interplay of the three substituents: the bromine and fluorine atoms, and the carboxylic acid group.

  • Directing Effects:

    • -COOH (Carboxylic Acid): This is a meta-directing and deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position (C4).[3][4]

    • -Br (Bromo) and -F (Fluoro): These halogen substituents are ortho-, para-directing but also deactivating.[5] They withdraw electron density through induction but can donate it through resonance.

The combination of these competing directing effects can lead to a mixture of isomeric products. The primary goal is typically to synthesize a specific isomer, and achieving high regioselectivity is the main challenge.

Visualizing the Directing Effects

Troubleshooting_Workflow Start Nitration of 2-Bromo-6-fluorobenzoic Acid Problem Identify Issue Start->Problem Low_Yield Low Yield / No Reaction Problem->Low_Yield Poor Conversion Multiple_Products Multiple Products (Isomers/Byproducts) Problem->Multiple_Products Impure Product Degradation Degradation / Tar Formation Problem->Degradation Dark Reaction Mixture Solution1 Increase Temperature Cautiously Use Stronger Nitrating Agent Increase Reaction Time Low_Yield->Solution1 Solution2 Lower Reaction Temperature Optimize Purification (Chromatography) Multiple_Products->Solution2 Solution3 Maintain Low Temperature Slow Addition of Reagents Ensure Efficient Stirring Degradation->Solution3 End Successful Synthesis Solution1->End Solution2->End Solution3->End Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4 at 0°C) Nitration Slowly Add Nitrating Mix to Substrate Solution (Keep T < 5°C) Prep_Nitrating_Mix->Nitration Prep_Starting_Material Dissolve Substrate in H2SO4 at 0-5°C Prep_Starting_Material->Nitration Stir Stir at 0-5°C (Monitor by TLC) Nitration->Stir Quench Pour onto Crushed Ice Stir->Quench Filter Filter Precipitate Wash with Cold Water Quench->Filter Purify Recrystallize or Column Chromatography Filter->Purify Final_Product Pure Nitro-Product Purify->Final_Product

References

Technical Support Center: Purification of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Bromo-6-fluoro-3-nitrobenzoic acid and need to purify it from common isomeric impurities. This document provides troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the purification process.

Introduction

This compound is a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this reagent is critical for the success of subsequent reactions, impacting yield, side-product formation, and the overall efficacy of the final compound. A common challenge in the synthesis of this molecule is the formation of positional isomers during the nitration of the bromofluorobenzoic acid precursor. This guide provides practical strategies for the separation and purification of the desired this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor Separation of Isomers by Recrystallization

Question: I've attempted to purify my crude this compound by recrystallization, but I'm still seeing significant amounts of isomeric impurities in my final product. What can I do?

Answer:

Co-crystallization of isomers is a common problem, especially when they have similar polarities and solubilities. Here’s a systematic approach to troubleshoot this issue:

  • Solvent Screening: The choice of solvent is critical for effective recrystallization. An ideal solvent will dissolve the desired compound and impurities at an elevated temperature, but upon cooling, will selectively crystallize the desired compound while keeping the impurities in solution.

    • Rationale: The differential solubility of isomers in a particular solvent system is the basis for separation by recrystallization.

    • Actionable Advice:

      • Begin by testing a range of solvents with varying polarities. Good starting points for substituted benzoic acids include aqueous ethanol, isopropanol, acetic acid, toluene, and mixtures of ethyl acetate/heptane.

      • Perform small-scale solubility tests. To a small amount of your crude material in a test tube, add a solvent dropwise at room temperature until the solid dissolves. If it is soluble at room temperature, the solvent is not suitable for recrystallization. If it is insoluble, heat the mixture. If it dissolves upon heating, allow it to cool to see if crystals form.

      • For a more systematic approach, consider creating a solubility table for your crude mixture in various solvents at room temperature and at their boiling points.

Solvent SystemPolarityBoiling Point (°C)Comments
Water/EthanolHigh78-100Good for highly polar compounds. The ratio can be adjusted.
IsopropanolMedium-High82A common solvent for recrystallization of aromatic acids.
Acetic AcidHigh (polar protic)118Can be effective but may be difficult to remove completely.
TolueneLow111Good for less polar impurities.
Ethyl Acetate/HeptaneMedium (tunable)~70-98A good solvent/anti-solvent system for inducing crystallization.
  • Fractional Crystallization of Salts: The solubility of ionic salts can be significantly different from their neutral counterparts. Converting the mixture of benzoic acid isomers to their corresponding salts can enhance the separation.[1]

    • Rationale: The subtle differences in the crystal lattice energies of the isomeric salts can lead to a more pronounced difference in solubility compared to the free acids.

    • Actionable Advice:

      • Dissolve the crude isomeric mixture in a hot aqueous solution containing a stoichiometric amount of a base like potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) to form the corresponding salts.[1]

      • Allow the solution to cool slowly. The salt of the less soluble isomer will crystallize first.[1]

      • Filter the crystals and acidify the filtrate with a strong acid (e.g., HCl) to precipitate the more soluble isomer, which is now enriched in the desired product.[1]

      • The precipitated acid can then be further purified by a final recrystallization from a suitable solvent like aqueous ethanol.[1]

Issue 2: Low Recovery After Purification

Question: My product is pure after recrystallization, but my yield is very low. How can I improve my recovery?

Answer:

Low recovery can be due to several factors, from the choice of solvent to the crystallization conditions.

  • Solvent Choice: If your desired product has high solubility in the chosen solvent even at low temperatures, you will lose a significant amount of product in the mother liquor.

    • Actionable Advice:

      • Re-evaluate your solvent system. You may need a solvent in which your product is less soluble at cold temperatures.

      • Consider using a solvent/anti-solvent system. Dissolve your crude product in a minimum amount of a good solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add an anti-solvent (in which your product is poorly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Crystallization Conditions: Rapid cooling can lead to the formation of small crystals and can trap impurities, while also potentially leaving more product in solution.

    • Actionable Advice:

      • Allow the crystallization to proceed slowly. After heating to dissolve, allow the flask to cool to room temperature undisturbed, and then place it in an ice bath or refrigerator.

      • Minimize the amount of solvent used. Use only enough hot solvent to fully dissolve the crude product.

      • Recover a second crop of crystals by concentrating the mother liquor. Note that the second crop will likely be less pure than the first and may require re-purification.

Issue 3: Oily Product Instead of Crystals

Question: When I try to recrystallize my product, it separates as an oil. What should I do?

Answer:

"Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Actionable Advice:

    • Use a lower boiling point solvent.

    • Add more solvent to the mixture to reduce the saturation.

    • Try a solvent/anti-solvent system.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound to the cooled solution.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in my sample of this compound?

A1: The synthesis of substituted nitroaromatics often yields a mixture of positional isomers. The directing effects of the bromo, fluoro, and carboxylic acid groups on the aromatic ring during the nitration step will determine the isomeric distribution. Based on the synthesis of similar compounds, you can expect isomers where the nitro group is at different positions on the ring. For example, in the nitration of 2-bromobenzoic acid, the major impurity is 2-bromo-5-nitrobenzoic acid.[1] Therefore, for 2-bromo-6-fluorobenzoic acid, you might expect isomers such as 2-bromo-6-fluoro-5-nitrobenzoic acid or other positional isomers.

Q2: How can I assess the purity of my this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most robust and versatile technique for determining the purity of your compound and quantifying isomeric impurities.[2][3]

  • Recommended HPLC Method (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or phosphoric acid.

    • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm).

    • Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a 50:50 mixture of acetonitrile and water.[3]

Other useful analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of purification.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify isomers if their signals are well-resolved.

  • Melting Point: A sharp melting point range is indicative of high purity. A broad melting point range suggests the presence of impurities.

Q3: What is the best way to store this compound?

A3: It should be stored in a cool, dry place, away from direct sunlight and incompatible materials.[6] Keeping it in a tightly sealed container is also recommended.

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization of Potassium Salts

This protocol is adapted from the separation of non-fluorinated bromo-nitrobenzoic acid isomers and is a good starting point for separating acidic isomers.[1]

  • Salt Formation:

    • Dissolve the crude mixture of bromo-fluoro-nitrobenzoic acids in hot water containing a stoichiometric equivalent of potassium hydroxide (KOH).

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • The potassium salt of the less soluble isomer will crystallize out first.

    • Collect the crystals by vacuum filtration. The filtrate is now enriched with the potassium salt of the more soluble isomer (your target compound).

  • Precipitation of the Desired Acid:

    • Acidify the filtrate with concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper).

    • The desired this compound will precipitate out of the solution.

  • Final Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • For further purification, recrystallize the product from a suitable solvent such as aqueous ethanol.

    • Dry the purified product under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of your sample.[3]

  • Preparation of Solutions:

    • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

    • Standard Solution: Accurately weigh about 10 mg of your purified this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution: Accurately weigh about 10 mg of your sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and sample solutions.

    • Determine the retention time of the main peak from the standard injection.

    • Calculate the purity of your sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Product (Mixture of Isomers) Recrystallization Recrystallization Crude_Product->Recrystallization Fractional_Crystallization Fractional Crystallization of Salts Crude_Product->Fractional_Crystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure 2-Bromo-6-fluoro- 3-nitrobenzoic acid Recrystallization->Pure_Product Fractional_Crystallization->Pure_Product Column_Chromatography->Pure_Product HPLC HPLC TLC TLC NMR NMR Pure_Product->HPLC Pure_Product->TLC Pure_Product->NMR

Caption: Purification and Analysis Workflow for this compound.

Troubleshooting_Logic Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check Check Purity (TLC/HPLC) Recrystallization->Purity_Check Pure Pure Product Purity_Check->Pure Yes Impure Still Impure Purity_Check->Impure No Troubleshoot Troubleshoot Recrystallization Impure->Troubleshoot Change_Solvent Screen Solvents Troubleshoot->Change_Solvent Fractional_Crystallization Try Fractional Crystallization of Salts Troubleshoot->Fractional_Crystallization Column_Chromatography Consider Column Chromatography Troubleshoot->Column_Chromatography Change_Solvent->Recrystallization Fractional_Crystallization->Recrystallization Column_Chromatography->Purity_Check

Caption: Troubleshooting Logic for the Purification of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this challenging substrate. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to ensure the success of your synthetic endeavors.

Understanding the Substrate: A Multifaceted Challenge

The successful Suzuki coupling of this compound is a significant synthetic achievement, often complicated by a confluence of steric and electronic factors. The ortho-bromo and ortho-fluoro substituents create a sterically congested environment around the palladium catalytic center. Furthermore, the strongly electron-withdrawing nitro group and the potentially coordinating carboxylic acid moiety introduce additional layers of complexity. This guide will dissect these challenges and provide actionable solutions.

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for effective troubleshooting. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The desired biaryl product is formed, regenerating the Pd(0) catalyst.

Each of these steps can be influenced by the unique characteristics of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion. What are the primary causes and how can I address them?

A1: Low reactivity is a frequent hurdle with this substrate, primarily due to steric hindrance and potential catalyst inhibition.

  • Issue: Inefficient Oxidative Addition. The bulky ortho-fluoro and ortho-nitro groups can impede the approach of the palladium catalyst to the C-Br bond.

    • Solution: Advanced Catalyst Systems. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] The use of bulky, electron-rich phosphine ligands is critical to promote oxidative addition.[2] Ligands from the Buchwald biaryl phosphine family, such as SPhos , XPhos , and RuPhos , are industry standards for sterically demanding substrates.[2][3] N-heterocyclic carbene (NHC) ligands, often employed with PEPPSI-type precatalysts, are also highly effective alternatives.[3]

  • Issue: Catalyst Deactivation by the Carboxylate Group. Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which can coordinate to the palladium center and inhibit catalysis.

    • Solution 1: Use of an Ester Protecting Group. A straightforward approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling.

    • Solution 2: Careful Base Selection. If proceeding with the free acid, the choice of base is critical. Use a non-coordinating, strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] It is also crucial to use an additional equivalent of base to neutralize the acidic proton of the carboxylic acid.

  • Issue: Poor Solubility. The starting material or the palladium complex may have poor solubility in the reaction solvent, leading to a sluggish reaction.

    • Solution: Solvent Screening. Aprotic polar solvents are generally preferred. 1,4-Dioxane , THF , or toluene , often with a small amount of water, are good starting points.[3][4] For solubility issues, DMF can be considered, although it can sometimes lead to side reactions at high temperatures.[5]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

A2: Several side reactions can compete with the desired cross-coupling.

  • Byproduct: Protodehalogenation (loss of Bromine). You may observe the formation of 2-fluoro-3-nitrobenzoic acid.

    • Cause: This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. Protic solvents (like alcohols) or water in excess can exacerbate this.[3]

    • Mitigation:

      • Use anhydrous solvents and ensure reagents are dry.

      • Employ a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3]

      • The use of bulky biarylphosphine ligands can accelerate the desired cross-coupling, outcompeting protodehalogenation.[3]

  • Byproduct: Homocoupling of the Boronic Acid. This results in a biaryl derived from two molecules of your boronic acid.

    • Cause: This is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[6]

    • Mitigation:

      • Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

      • Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) source that requires in-situ reduction.[3]

  • Byproduct: Protodeboronation (loss of the Boronic Acid Group). The boronic acid is converted back to the corresponding arene.

    • Cause: Excess water and strong bases can promote this side reaction.[1]

    • Mitigation:

      • Use anhydrous conditions where possible. While a small amount of water can be beneficial, excess should be avoided.

      • Consider using boronic esters (e.g., pinacol esters), which are often more stable.

  • Byproduct: Decarboxylation. The carboxylic acid group is lost, leading to 1-bromo-3-fluoro-2-nitrobenzene.

    • Cause: While less common under typical Suzuki conditions, high temperatures can promote decarboxylation of benzoic acids, particularly those with ortho-substituents.[7][8]

    • Mitigation:

      • Screen for lower reaction temperatures.

      • Avoid catalyst systems known to promote decarboxylative couplings.

Recommended Starting Conditions & Optimization

For a challenging substrate like this compound, a systematic approach to optimization is crucial.

Catalyst and Ligand Selection

The selection of a bulky, electron-rich ligand is the most critical parameter.

LigandPalladium PrecursorTypical Loading (mol%)Key Advantages
SPhos Pd₂(dba)₃ or Pd(OAc)₂1-4Excellent for sterically hindered aryl bromides.[3][4]
XPhos Pd₂(dba)₃ or Pd(OAc)₂1-4Highly active for unreactive aryl halides.[2]
RuPhos Pd₂(dba)₃ or Pd(OAc)₂1-4Effective for a broad range of substrates.[2]
IPr (NHC ligand) (IPr)Pd(allyl)Cl1-3Highly stable and active catalyst system.[3]
Base and Solvent Systems

A strong, non-coordinating base and an aprotic solvent are recommended.

BaseSolventTemperature (°C)Comments
K₃PO₄ 1,4-Dioxane / H₂O (10:1)80-100A robust and widely applicable system.[3][4]
Cs₂CO₃ Toluene90-110Often provides excellent results, especially for difficult couplings.[9]
K₃PO₄ THF60-70 (reflux)A lower boiling point solvent option.

Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization for your specific boronic acid is recommended.

Protocol 1: Suzuki Coupling of this compound

This protocol is a robust starting point for the coupling of the free acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (10:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Suzuki Coupling of Methyl 2-Bromo-6-fluoro-3-nitrobenzoate (Ester Protected)

This protocol is recommended if catalyst inhibition by the free carboxylic acid is suspected.

Materials:

  • Methyl 2-Bromo-6-fluoro-3-nitrobenzoate (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₂CO₃ (2.0 eq.)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • Follow steps 1-5 from Protocol 1, substituting the starting material, catalyst system, and base as listed above. A reaction temperature of 100-110 °C is recommended.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester product by flash column chromatography.

  • The methyl ester can be hydrolyzed to the carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water).

Visualizing the Workflow

A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow start Reaction Start Low or No Conversion? catalyst Optimize Catalyst System - Use Bulky Ligand (SPhos, XPhos) - Consider NHC Ligand start->catalyst side_reactions Side Products Observed? start->side_reactions Yes base_solvent Optimize Base & Solvent - K3PO4 or Cs2CO3 - Anhydrous Dioxane or Toluene catalyst->base_solvent Still low conversion success Successful Coupling catalyst->success Optimized protecting_group Consider Protecting Group - Esterify Carboxylic Acid base_solvent->protecting_group Still low conversion base_solvent->success Optimized protecting_group->success Optimized protodehalogenation Protodehalogenation? - Use Anhydrous Solvents - Use Non-nucleophilic Base side_reactions->protodehalogenation Ar-H byproduct homocoupling Homocoupling? - Rigorous Degassing - Use Pd(0) Source side_reactions->homocoupling Ar'-Ar' byproduct decarboxylation Decarboxylation? - Lower Reaction Temperature side_reactions->decarboxylation Loss of CO2 protodehalogenation->success Optimized homocoupling->success Optimized decarboxylation->success Optimized

Caption: A step-by-step workflow for troubleshooting Suzuki coupling.

References

preventing byproduct formation in 2-Bromo-6-fluoro-3-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-fluoro-3-nitrobenzoic acid (BFNA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly functionalized aromatic building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot common challenges, particularly the formation of unwanted byproducts. The information herein is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Thermal Stability and Decarboxylation

Question 1: My reaction mixture is turning dark at elevated temperatures, and I'm isolating a significant amount of a non-acidic byproduct. What is happening?

Answer: This is a classic case of thermal decarboxylation. The aromatic ring of this compound is heavily substituted with electron-withdrawing groups (EWG), including nitro, bromo, and fluoro substituents. While these groups are essential for activating the ring for certain reactions like Nucleophilic Aromatic Substitution (SNAr), they also increase the acidity of the carboxylic acid and destabilize the carboxylate group.[1] At elevated temperatures (typically above 150-180 °C), the molecule can readily lose carbon dioxide (CO₂) to form 1-Bromo-3-fluoro-2-nitrobenzene.[2][3]

Causality: The EWGs stabilize the negative charge on the aromatic ring that develops during the transition state of decarboxylation, thereby lowering the activation energy for this process.

Troubleshooting & Prevention:

  • Strict Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Monitor the internal reaction temperature closely.

  • Reaction Time: Avoid prolonged heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.

  • Choice of Base/Solvent: In reactions requiring a base, a weaker, non-nucleophilic base may be preferable if it allows the reaction to proceed at a lower temperature. High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP) are common for SNAr, but their high boiling points can facilitate decarboxylation if the temperature is not carefully controlled.

G cluster_main Desired Reaction Pathway cluster_side Byproduct Pathway A 2-Bromo-6-fluoro- 3-nitrobenzoic acid B Desired Product (e.g., SNAr Product) A->B  Low to Moderate Temp.  (e.g., 80-120 °C)  + Nucleophile C 1-Bromo-3-fluoro- 2-nitrobenzene A->C  High Temp.  (>150 °C)  - CO₂

Caption: Competing pathways: Desired reaction vs. thermal decarboxylation.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is one of the most common applications for this reagent. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack, making the bromo and fluoro substituents potential leaving groups.

Question 2: I am attempting to substitute the bromine atom with an amine (e.g., Buchwald-Hartwig or Ullmann coupling), but I'm observing significant reduction of the nitro group to an amine. Why?

Answer: This is a common and challenging side reaction. The nitro group (-NO₂) is susceptible to reduction to an amino group (-NH₂), especially under conditions that involve transition metals (like Palladium or Copper), certain bases, or nucleophiles that can also act as reducing agents.[4][5]

Causality & Mechanisms:

  • Catalyst-Mediated Reduction: Palladium and Copper catalysts used in cross-coupling reactions can, under certain conditions (e.g., in the presence of phosphine ligands and a base), catalyze the reduction of the nitro group.

  • Reducing Nucleophiles/Reagents: Some amines or additives can act as reducing agents. More commonly, if you are using conditions that generate hydrogen gas in situ or using reagents like sodium borohydride or even certain metals like iron or zinc for other purposes, these will readily reduce the nitro group.[6]

Troubleshooting & Prevention:

  • Catalyst & Ligand Choice: For cross-coupling, screen different catalyst/ligand systems. Sometimes, electron-poor ligands can diminish the reducing potential of the metal center. Copper-catalyzed Ullmann-type reactions may sometimes be milder towards the nitro group than palladium-catalyzed ones.[7]

  • Avoid Reductive Conditions: Scrupulously avoid reagents known to reduce nitro groups (e.g., Fe, Zn, SnCl₂, strong hydrides).[6] If a reduction is intended for a different part of the molecule, the nitro group must be introduced after the reduction step.

  • Reaction Conditions: Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can sometimes influence the catalyst's oxidation state and reactivity. Lowering the temperature and using the most stoichiometric amount of reagents possible can also help.

G cluster_main Desired SNAr Pathway cluster_side Unwanted Reduction Pathway SM BFNA + R-NH₂ P1 Amine-Substituted Product (-NO₂ group intact) SM->P1  Controlled Conditions  (e.g., CuI, K₂CO₃, DMF)   P2 Nitro-Reduced Byproduct (2-Bromo-6-fluoro-3-aminobenzoic acid) SM->P2  Harsh/Reductive Conditions  (e.g., certain Pd catalysts, H₂ source)  

Caption: SNAr vs. unwanted nitro group reduction.

Question 3: During an SNAr reaction with a nucleophile, I see byproducts corresponding to hydrolysis (replacement of Br with -OH). How can I minimize this?

Answer: Hydrolysis occurs when water, present as a contaminant in your solvent or introduced during workup, acts as a nucleophile. The highly activated aromatic ring is susceptible to attack by even weak nucleophiles like water, especially at higher temperatures.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Use anhydrous solvents. If using DMF or DMSO, purchase an anhydrous grade or dry it using molecular sieves. Ensure all glassware is thoroughly dried.

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction.

  • Base Selection: Use a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA). Using bases like NaOH or KOH dramatically increases the concentration of the hydroxide nucleophile, favoring hydrolysis.

  • Controlled Workup: When quenching the reaction, do so at a lower temperature (e.g., 0 °C) to minimize hydrolysis during this step.

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for a Controlled SNAr Reaction with an Amine (Ullmann-type Coupling)

This protocol is designed to minimize both decarboxylation and nitro group reduction.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 - 0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried flask, add K₂CO₃ and heat under vacuum to ensure it is completely dry; then allow to cool.

  • Backfill the flask with Argon. Add this compound, the amine, and CuI.

  • Add anhydrous DMF via syringe.

  • Stir the mixture at a controlled temperature (start screening at 80-100 °C).

  • Monitor the reaction progress every 1-2 hours using TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the product spot. Also, check for the formation of the decarboxylated byproduct (which will be less polar).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly pouring it into a beaker of cold water or a dilute acid solution (e.g., 1M HCl) to neutralize the base and protonate the product.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Data Summary Table:

Problem Primary Cause Key Prevention Strategies
Decarboxylation Excessive heat (>150 °C)Strict temperature control; minimize reaction time.
Nitro Group Reduction Reductive reagents/catalystsUse mild conditions (e.g., Cu-based catalysts); avoid H₂ sources, Fe, Zn.
Hydrolysis Presence of water/hydroxideUse anhydrous solvents; run under inert atmosphere; use non-hydroxide bases.
Sluggish Reaction Insufficient activation/tempIncrease temperature cautiously; screen different solvents or bases.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we address common experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Introduction to the Reactivity of this compound

This compound is a polyfunctionalized aromatic building block with significant potential in organic synthesis, particularly in the development of pharmaceuticals.[1] Its reactivity is governed by the interplay of four distinct functional groups: a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for certain reactions, while the steric hindrance imposed by the ortho-bromo and -fluoro substituents can present challenges. This guide will help you harness the synthetic potential of this molecule while mitigating common pitfalls.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?

Low yields in Suzuki-Miyaura couplings involving this substrate are a common issue and can stem from several factors:

  • Catalyst Inactivation: The presence of multiple functional groups, particularly the carboxylic acid and the nitro group, can lead to catalyst poisoning or the formation of inactive palladium complexes.

  • Steric Hindrance: The bromine atom is ortho to the bulky carboxylic acid group and the fluorine atom, which can sterically hinder the oxidative addition step in the catalytic cycle.

  • Poor Solubility: this compound has limited solubility in many common organic solvents, which can lead to heterogeneous reaction mixtures and poor reaction kinetics.[2][3]

  • Side Reactions: Under basic conditions, side reactions involving the carboxylic acid group or the activated aromatic ring can compete with the desired coupling reaction.

  • Homocoupling: The presence of oxygen can promote the homocoupling of the boronic acid reagent, leading to the formation of a biaryl byproduct and reduced yield of the desired product.[4]

Q2: I am observing significant byproduct formation in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the selectivity?

Byproduct formation in SNAr reactions with this substrate is often due to the multiple reactive sites on the molecule. Here's how to enhance selectivity:

  • Protecting the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with basic reagents used in SNAr reactions. In-situ protection or pre-protection of the carboxylic acid as an ester can prevent unwanted acid-base reactions.

  • Controlling Reaction Temperature: Elevated temperatures can lead to undesired side reactions, including decarboxylation or reaction at other positions on the ring. Careful temperature control is crucial.

  • Choice of Base: The strength and nature of the base can significantly impact the reaction outcome. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

  • Nucleophile Reactivity: Highly reactive nucleophiles may lead to a loss of selectivity. In some cases, using a less reactive nucleophile or controlling its addition rate can improve the outcome.

Q3: My reaction mixture turns dark, and I suspect decomposition of the starting material. What are the stability issues with this compound?

Decomposition can be a significant problem. The primary degradation pathways to be aware of are:

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decarboxylation (loss of CO2). This is a common issue with benzoic acid derivatives, especially those with electron-withdrawing groups.

  • Hydrolysis: In the presence of water and strong acids or bases, the bromine and nitro groups can be susceptible to hydrolysis, although this is less common under typical reaction conditions.

  • Photodecomposition: Like many nitroaromatic compounds, this compound can be sensitive to light. Reactions should be shielded from direct light, especially during prolonged reaction times.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

Problem: The desired cross-coupled product is obtained in low yield or not at all.

G start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System start->check_catalyst check_workup 4. Assess Work-up & Purification start->check_workup sub_reagents1 Boronic acid decomposition? (Use fresh, high-purity reagent) check_reagents->sub_reagents1 sub_reagents2 Incorrect stoichiometry? (Ensure correct equivalents of all reagents) check_reagents->sub_reagents2 sub_conditions1 Insufficiently degassed? (Thoroughly degas solvents and reaction mixture) check_conditions->sub_conditions1 sub_conditions2 Inappropriate solvent? (Screen solvents for better solubility, e.g., DMF, Dioxane/H2O) check_conditions->sub_conditions2 sub_conditions3 Suboptimal temperature? (Gradually increase temperature, monitor for decomposition) check_conditions->sub_conditions3 sub_catalyst1 Catalyst poisoning? (Increase catalyst loading or screen different ligands) check_catalyst->sub_catalyst1 sub_catalyst2 Ineffective ligand? (Use bulky, electron-rich phosphine ligands, e.g., SPhos, XPhos) check_catalyst->sub_catalyst2 sub_workup1 Product lost during extraction? (Adjust pH during workup to ensure product is in organic layer) check_workup->sub_workup1 sub_workup2 Co-elution with byproducts? (Optimize chromatography conditions) check_workup->sub_workup2

Caption: Troubleshooting flowchart for low-yielding Suzuki reactions.

Detailed Steps & Explanations:

  • Verify Reagent Quality & Stoichiometry:

    • Rationale: Boronic acids are prone to degradation, and impure starting materials can inhibit the catalyst. Incorrect stoichiometry can lead to incomplete conversion or increased side reactions.

    • Action: Use freshly purchased or properly stored boronic acid. Confirm the purity of your this compound by NMR or melting point. Double-check all calculations for reagent equivalents.

  • Optimize Reaction Conditions:

    • Rationale: Oxygen can lead to homocoupling of the boronic acid, and poor solubility can hinder the reaction.[4] Temperature is a critical parameter that needs to be balanced to achieve a reasonable reaction rate without causing decomposition.

    • Action:

      • Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

      • Solvent Screening: If solubility is an issue, consider using a co-solvent system (e.g., Dioxane/H₂O, THF/H₂O) or a more polar aprotic solvent like DMF.[4]

      • Temperature Titration: Cautiously increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress and checking for signs of decomposition.

  • Evaluate Catalyst System:

    • Rationale: The choice of palladium source and ligand is crucial. The electron-rich and sterically hindered nature of the substrate requires a robust catalyst system. Bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation.[5]

    • Action:

      • Ligand Screening: If using a standard ligand like PPh₃ fails, switch to a more specialized ligand for cross-coupling of hindered substrates, such as SPhos, XPhos, or RuPhos.

      • Catalyst Loading: Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) to compensate for any potential catalyst deactivation.

  • Assess Work-up & Purification:

    • Rationale: The carboxylic acid group can complicate the extraction process. The product may remain in the aqueous layer if the pH is not acidic enough. Co-elution of the product with byproducts during chromatography is also a common issue.

    • Action:

      • Acidic Work-up: Ensure the aqueous layer is acidified (pH ~2-3) before extraction to protonate the carboxylic acid and drive the product into the organic layer.

      • Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation of the desired product from impurities.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands for hindered substrates.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A range of bases should be screened for optimal performance.
Solvent Dioxane/H₂O, THF/H₂O, DMFCo-solvent systems or polar aprotic solvents to improve solubility.[4]
Temperature 80-120 °CRequires heating, but monitor for decarboxylation.
Guide 2: Unselective Nucleophilic Aromatic Substitution (SNAr)

This guide addresses issues of poor selectivity and side reactions in SNAr transformations.

Problem: The reaction yields a mixture of products, or the desired product is contaminated with byproducts.

G start Poor Selectivity in SNAr check_acid 1. Address Carboxylic Acid Reactivity start->check_acid check_conditions 2. Refine Reaction Conditions start->check_conditions check_nucleophile 3. Consider Nucleophile Properties start->check_nucleophile check_purification 4. Optimize Purification Strategy start->check_purification sub_acid1 Acid-base side reactions? (Protect the carboxylic acid, e.g., as a methyl ester) check_acid->sub_acid1 sub_acid2 Carboxylate interference? (Use a non-nucleophilic base) check_acid->sub_acid2 sub_conditions1 Reaction at other positions? (Lower the reaction temperature) check_conditions->sub_conditions1 sub_conditions2 Decarboxylation? (Avoid excessive heating) check_conditions->sub_conditions2 sub_nucleophile1 Over-reaction or side reactions? (Use a milder nucleophile or control addition rate) check_nucleophile->sub_nucleophile1 sub_nucleophile2 Base-induced decomposition? (Screen different non-nucleophilic bases, e.g., DIPEA) check_nucleophile->sub_nucleophile2 sub_purification1 Difficulty separating isomers? (Employ high-performance liquid chromatography (HPLC)) check_purification->sub_purification1 sub_purification2 Product instability on silica? (Consider alternative purification methods, e.g., crystallization) check_purification->sub_purification2

Caption: Decision tree for troubleshooting unselective SNAr reactions.

Detailed Steps & Explanations:

  • Address Carboxylic Acid Reactivity:

    • Rationale: The acidic proton of the carboxylic acid will react with basic nucleophiles and bases, consuming reagents and potentially leading to undesired salt formation or other side reactions.[6]

    • Action:

      • Protection: Convert the carboxylic acid to a more inert functional group, such as a methyl or ethyl ester, prior to the SNAr reaction. The ester can be hydrolyzed back to the carboxylic acid after the substitution is complete.

      • Base Selection: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to minimize reactions at the carboxylic acid group.

  • Refine Reaction Conditions:

    • Rationale: The position of the nitro group activates the ring for nucleophilic attack.[7][8] However, harsh conditions can lead to a loss of regioselectivity or decomposition.

    • Action:

      • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary.

      • Inert Atmosphere: While not always critical for SNAr, maintaining an inert atmosphere can prevent oxidative side reactions, especially if the nucleophile is sensitive to air.

  • Consider Nucleophile Properties:

    • Rationale: The reactivity of the nucleophile plays a key role. A very strong or unhindered nucleophile might be less selective.

    • Action:

      • Nucleophile Choice: If possible, consider using a slightly less reactive nucleophile.

      • Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration and favor the desired reaction pathway.

  • Optimize Purification Strategy:

    • Rationale: If side products are unavoidable, an effective purification strategy is essential. Isomeric products can be particularly challenging to separate.

    • Action:

      • Chromatography: If standard column chromatography is ineffective, consider using a different stationary phase or switching to preparative HPLC.

      • Crystallization: Attempt to purify the product by recrystallization, which can be highly effective for separating isomers.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1, 0.1 M).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and acidify to pH 2-3 with 1M HCl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the SNAr reaction with an amine nucleophile.

  • Starting Material Preparation (Esterification): If necessary, protect the carboxylic acid as a methyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • Reaction Setup: In a sealed tube, dissolve the methyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 equiv.) and the amine nucleophile (1.2 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO, 0.2 M).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour into water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection (if applicable): Hydrolyze the methyl ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical intermediate. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Section 1: Troubleshooting Guide

Scaling up the synthesis of this compound, primarily through the nitration of 2-bromo-6-fluorobenzoic acid, presents several challenges ranging from regioselectivity to thermal safety. This section addresses the most common issues encountered in the field.

Problem 1: Low Yield of the Desired 3-Nitro Isomer

Observation: The crude product yield is high, but after purification, the isolated yield of the target compound, this compound, is significantly lower than expected.

Causality Analysis: This issue is almost always rooted in the inherent regioselectivity of the electrophilic aromatic substitution (nitration) on the 2-bromo-6-fluorobenzoic acid starting material. The benzene ring has three substituents with competing directing effects:

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group.[1]

  • Bromine (-Br): A deactivating, ortho, para-directing group.[2]

  • Fluorine (-F): A deactivating, ortho, para-directing group.[2]

The incoming nitronium ion (NO₂⁺) will be directed to multiple positions, resulting in a mixture of isomers. The desired product forms when the nitro group adds to the C3 position, which is ortho to the bromine, para to the fluorine, and meta to the carboxylic acid. However, other isomers, particularly 2-Bromo-6-fluoro-5-nitrobenzoic acid, are often formed as significant byproducts.

Suggested Solutions:

  • Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5°C. Lower temperatures reduce the overall reaction rate but can slightly improve selectivity by favoring the kinetically controlled product distribution and minimizing side reactions like dinitration.[3]

  • Controlled Addition of Nitrating Agent: The slow, dropwise addition of the nitrating mixture (e.g., concentrated HNO₃ into H₂SO₄) into the dissolved starting material is critical. This maintains a low instantaneous concentration of the highly reactive nitronium ion, which helps to suppress over-nitration and potential temperature spikes.

  • Optimize Solvent System: While concentrated sulfuric acid is the standard solvent and catalyst, its viscosity at low temperatures can be an issue for efficient stirring on a larger scale. Ensure agitation is sufficient to maintain a homogenous mixture. Inadequate mixing can lead to localized "hot spots" and uncontrolled side reactions.

  • Focus on Separation: Acknowledge that forming an isomeric mixture is often unavoidable. The key to a successful scale-up is developing a robust and scalable purification strategy. Direct efforts towards optimizing the separation of the desired 3-nitro isomer from other regioisomers.[3]

Problem 2: Significant Formation of Dinitrated and Other Impurities

Observation: HPLC or NMR analysis of the crude product shows signals corresponding to dinitrated species or other unexpected byproducts, complicating purification and reducing the effective yield.

Causality Analysis: The formation of dinitrated byproducts is a classic issue in nitration chemistry, especially when scaling up.[4] It is caused by harsh reaction conditions that are sufficient to introduce a second nitro group onto the already deactivated ring. The presence of residual starting material indicates an incomplete reaction, while other impurities may arise from thermal degradation.

Suggested Solutions:

  • Stoichiometric Control: Use a precise molar equivalent of the nitrating agent. A common starting point is 1.05 to 1.1 equivalents of nitric acid relative to the 2-bromo-6-fluorobenzoic acid. Avoid large excesses, which strongly promote dinitration.

  • Reaction Monitoring: Implement in-process controls (e.g., sampling for HPLC analysis) to monitor the consumption of the starting material and the formation of the product and byproducts. Quench the reaction as soon as the starting material is consumed to an acceptable level to prevent further nitration.

  • Thermal Management: As discussed below, poor heat dissipation can lead to temperature increases that accelerate dinitration.

Table 1: Impurity Profile and Mitigation Strategies
Impurity TypeProbable CauseRecommended Mitigation Strategy
Regioisomers Competing directing effects of -COOH, -Br, and -F groups.Optimize separation post-reaction (e.g., fractional crystallization).
Dinitrated Products Excess nitrating agent; high reaction temperature.Use near-stoichiometric amounts of HNO₃; maintain temp < 5°C.[3]
Decarboxylated Impurities Excessive thermal stress; localized hot spots.Ensure robust cooling and efficient agitation; avoid high temps.[5]
Unreacted Starting Material Insufficient nitrating agent; short reaction time.Monitor reaction via HPLC; ensure complete dissolution before nitration.
Problem 3: Thermal Runaway and Safety Concerns

Observation: During the addition of the nitrating agent or upon scaling the reaction volume, a rapid, uncontrolled increase in temperature is observed, posing a significant safety hazard.

Causality Analysis: Aromatic nitration is a highly exothermic process.[4][6] On a small laboratory scale, a simple ice bath can dissipate the generated heat. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal far less efficient. If heat is generated faster than it can be removed, the reaction temperature will rise, accelerating the reaction rate and heat generation in a dangerous feedback loop known as a thermal runaway.[7]

Suggested Solutions:

  • Reaction Calorimetry: Before any significant scale-up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to quantify the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an appropriate cooling system.

  • Engineering Controls:

    • Use a jacketed reactor with a high-efficiency coolant system.

    • Ensure the reactor is equipped with an emergency quenching system and a rupture disc.

    • Employ a semi-batch process where the nitrating agent is added at a controlled rate, governed by the cooling capacity of the reactor.

  • Reverse Addition: Consider adding the solution of 2-bromo-6-fluorobenzoic acid in sulfuric acid to the nitrating mixture. This ensures that the nitrating agent is never the limiting reagent, which can sometimes help control the reaction, although it may affect selectivity.

  • Dilution: Increasing the volume of sulfuric acid can help moderate the temperature by providing a larger thermal mass, but this increases material handling and waste streams.

Problem 4: Difficulties in Product Isolation and Purification

Observation: The product precipitates as an oily solid or a very fine powder that is difficult to filter after quenching the reaction in ice water. Subsequent purification by recrystallization gives poor recovery.

Causality Analysis: The crude product is a mixture of isomers with similar physical properties, which can lead to the formation of eutectic mixtures or co-precipitation, making sharp crystallization difficult. The solubility of these isomers in various solvents may also be very similar.

Suggested Solutions:

  • Fractional Crystallization of Salts: This is a highly effective classical method for separating acidic isomers.[3] Convert the crude mixture of benzoic acids into their corresponding potassium or sodium salts. The different isomers' salts will likely have significantly different solubilities in a given solvent system (e.g., water or aqueous ethanol), allowing for their separation through fractional crystallization. Once the desired salt is isolated, it can be re-acidified to yield the pure this compound.

  • Solvent Screening for Recrystallization: Systematically screen a range of solvents and solvent mixtures (e.g., ethanol/water, acetic acid/water, isopropanol) to find conditions that maximize the solubility difference between the desired product and the main isomeric impurity.

  • Chromatography: While challenging and costly to scale, column chromatography on silica gel can be used for purification. An appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) would need to be developed at the lab scale first.[3]

Section 2: Experimental Protocols & Workflows

Workflow for Synthesis and Purification

G cluster_synthesis Step 1: Nitration cluster_purification Step 2: Purification start Dissolve 2-bromo-6-fluorobenzoic acid in conc. H₂SO₄ at 0-5°C add_nitrating Slowly add pre-mixed HNO₃/H₂SO₄ start->add_nitrating react Stir at 0-5°C (Monitor by HPLC) add_nitrating->react quench Quench into ice-water react->quench filter_crude Filter and wash crude product quench->filter_crude dissolve_salt Dissolve crude acid mixture in aqueous KOH filter_crude->dissolve_salt Crude Isomer Mixture crystallize Cool to crystallize undesired isomer salt dissolve_salt->crystallize filter_salt Filter to separate isomers crystallize->filter_salt acidify Acidify filtrate with HCl filter_salt->acidify filter_final Filter, wash, and dry pure This compound acidify->filter_final G cluster_ring cluster_directing Influence on Incoming NO₂⁺ ring Benzene Ring (Positions 1-6) substituents      PositionSubstituentDirecting EffectC1-COOHMeta (to C3, C5)C2-BrOrtho/Para (to C3, C5)C6-FOrtho/Para (to C3, C5)     c3 Attack at C3 (Desired) substituents->c3 Directs NO₂⁺ to: c5 Attack at C5 (Byproduct) substituents->c5 Directs NO₂⁺ to: c3_support Favored by: - Meta to -COOH - Ortho to -Br - Para to -F c3->c3_support c5_support Favored by: - Meta to -COOH - Para to -Br - Ortho to -F c5->c5_support

References

Technical Support Center: Managing Exothermic Reactions in 2-Bromo-6-fluoro-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the safe and efficient synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals. The nitration of 2-bromo-6-fluorobenzoic acid is a highly exothermic process that demands rigorous control to ensure safety, selectivity, and yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and safety protocols.

Troubleshooting Guide: Exotherm & Side Reaction Management

This section addresses specific problems you may encounter during the synthesis. Each answer provides not just a solution, but the underlying rationale to empower your experimental design.

Question 1: My reaction temperature is spiking uncontrollably during the addition of the nitrating mixture. What is happening and how can I prevent it?

Answer: An uncontrollable temperature spike, or "exotherm," is a classic sign of a runaway reaction. This occurs when the rate of heat generation from the nitration reaction exceeds the rate of heat removal by your cooling system. The synthesis of this compound is particularly susceptible due to the powerful electrophilic aromatic substitution mechanism.[1]

Causality and Prevention:

  • Rate of Addition: The most common cause is adding the nitrating agent (mixed sulfuric and nitric acid) too quickly. This introduces a high concentration of the reactive nitronium ion (NO₂⁺), accelerating the reaction beyond the cooling capacity.

    • Solution: Employ a dropping funnel or a syringe pump for a slow, controlled, dropwise addition of the nitrating mixture. The rate should be adjusted to maintain a stable internal temperature.

  • Insufficient Cooling: Your cooling bath may be inadequate. An ice-water bath is standard, but for highly reactive substrates or larger scales, it may not be sufficient.

    • Solution: Ensure the reaction flask is adequately immersed in the cooling bath. For more robust control, use an ice-salt bath or a cryocooler to achieve temperatures below 0 °C.[2]

  • Poor Agitation: Inefficient stirring creates localized "hot spots" where reactant concentrations are high, leading to a localized runaway that can propagate through the mixture.[2]

    • Solution: Use a properly sized magnetic stir bar or an overhead mechanical stirrer for vigorous and efficient agitation. Ensure a vortex is visible, indicating good mixing throughout the reaction volume.

Below is a workflow diagram for controlled reagent addition to mitigate thermal runaway.

ExothermControlWorkflow cluster_prep Preparation Phase cluster_addition Controlled Addition Phase cluster_reaction Reaction & Quench prep_substrate Dissolve 2-bromo-6-fluorobenzoic acid in H₂SO₄ cool_substrate Cool substrate solution to 0-5 °C in ice bath prep_substrate->cool_substrate start_addition Begin slow, dropwise addition of nitrating mixture cool_substrate->start_addition prep_nitrating_mix Prepare nitrating mixture (HNO₃ into H₂SO₄) separately and cool prep_nitrating_mix->start_addition monitor_temp Monitor Internal Temperature (Tᵢ) Continuously start_addition->monitor_temp adjust_rate Adjust Addition Rate monitor_temp->adjust_rate Tᵢ > 5 °C addition_complete Addition Complete monitor_temp->addition_complete Tᵢ ≤ 5 °C & All added adjust_rate->monitor_temp Slow down or pause stir_reaction Stir at 0-5 °C until reaction is complete (TLC/HPLC) addition_complete->stir_reaction quench Slowly pour mixture onto crushed ice stir_reaction->quench

Caption: Workflow for controlled addition of nitrating agent.

Question 2: I'm observing significant charring and dark byproducts. What is the cause and how can I improve the reaction's selectivity?

Answer: The formation of dark-colored byproducts or "tars" is typically due to oxidative side reactions or over-nitration (dinitration).[3][4] The strong oxidizing nature of nitric acid, especially at elevated temperatures in localized hot spots, can degrade the aromatic starting material or product.

Minimizing Byproduct Formation:

  • Strict Temperature Control: As discussed above, maintaining a low and stable temperature (e.g., 0-5 °C) is the most critical factor in preventing these side reactions.[3] Over-nitration is much more likely at higher temperatures.

  • Stoichiometry: Using an excessive amount of nitric acid can drive the reaction towards dinitration or oxidation.

    • Solution: Carefully control the molar ratios of the reactants. Use a slight excess of the nitrating agent (e.g., 1.1-1.2 equivalents) but avoid a large excess.

  • Purity of Starting Materials: Impurities in the 2-bromo-6-fluorobenzoic acid can sometimes act as catalysts for decomposition.

    • Solution: Ensure the purity of your starting material before beginning the reaction.

ParameterProblematic ConditionRecommended Condition for High Selectivity
Temperature > 15 °C or unstable0–5 °C, stable
Addition Rate Too fast (bulk addition)Slow, dropwise over 30-60 min
Agitation Poor (visible solids, no vortex)Vigorous (smooth vortex)
HNO₃ Molar Ratio > 1.5 equivalents1.1–1.2 equivalents

Question 3: How does the scale of the reaction affect exothermic risk management?

Answer: Scaling up a nitration reaction is not a linear process and presents significant safety challenges. The core issue is the surface-area-to-volume ratio.

  • Heat Generation vs. Heat Removal: Heat is generated throughout the volume of the liquid, but it can only be removed through the inner surface area of the reactor. As you scale up a reaction, the volume increases by a cubic factor (e.g., radius³), while the surface area for cooling only increases by a square factor (e.g., radius²). This fundamental geometric principle means that larger batches are inherently more difficult to cool.

A safer alternative for larger-scale production is continuous flow nitration. In a microreactor or tube reactor, the surface-area-to-volume ratio is extremely high, allowing for near-instantaneous heat dissipation and superior temperature control, which significantly enhances safety.[2]

ScalingConcept cluster_lab Lab Scale (e.g., 100 mL) cluster_pilot Pilot Scale (e.g., 10 L) LS_Reactor Reactor LS_HeatRem Heat Removal LS_Reactor->LS_HeatRem LS_HeatGen Heat Generation LS_HeatGen->LS_Reactor PS_Reactor Reactor PS_HeatRem Heat Removal PS_Reactor->PS_HeatRem PS_HeatGen Heat Generation PS_HeatGen->PS_Reactor

Caption: Heat generation outpaces heat removal during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the exotherm in this specific nitration? The overall exotherm is a sum of two main thermal events:

  • Heat of Reaction: The electrophilic substitution of a hydrogen atom with a nitro group on the aromatic ring is itself a highly exothermic process.

  • Heat of Dilution: The mixing of concentrated sulfuric acid and water (present in concentrated nitric acid and formed during the reaction) releases a significant amount of heat. This is also a major factor during the quenching step when the reaction mixture is added to ice/water.[5]

Q2: What are the essential safety precautions before starting the experiment? Safety is paramount. Before handling any reagents, ensure the following are in place:

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[6]

  • Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors and nitrogen oxides.[5]

  • Emergency Preparedness: Have an appropriate spill kit (e.g., sodium bicarbonate for neutralization) readily available. Ensure clear access to an emergency safety shower and eyewash station.[2]

  • Quench Bath: Prepare your quenching medium (a large beaker of crushed ice/water) before starting the reaction.[5]

Q3: How do I safely prepare and handle the nitrating mixture (HNO₃/H₂SO₄)? The preparation of the nitrating mixture is itself hazardous and must be done with care:

  • Place the required volume of concentrated sulfuric acid in a flask.

  • Cool the sulfuric acid in an ice-water bath.

  • Slowly and with continuous stirring, add the concentrated nitric acid to the cold sulfuric acid. Never add sulfuric acid to nitric acid, and never mix them at room temperature without cooling. This order of addition helps to manage the heat of mixing.[2]

  • Keep the resulting nitrating mixture cool until it is used.

Q4: What is the safest method for quenching the reaction? The standard and safest procedure is to pour the completed reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring .[5] This serves two purposes: it rapidly cools the mixture and dilutes the strong acids, dissipating the significant heat of dilution over a larger thermal mass. Never add water or ice to the reaction mixture, as this can cause localized boiling and violent splashing of the corrosive liquid.[2]

Experimental Protocols

Protocol 1: Safe Preparation of Nitrating Mixture (Lab Scale)

  • In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, place 10 mL of concentrated sulfuric acid (H₂SO₄).

  • Place the flask in an ice-water bath and allow it to cool for 10-15 minutes with gentle stirring.

  • Using a glass pipette or burette, add 8 mL of concentrated nitric acid (HNO₃) dropwise to the cold, stirring sulfuric acid over a period of 10 minutes.

  • Monitor the temperature of the mixture; it should not exceed 15 °C.

  • Once the addition is complete, leave the mixture to cool in the ice bath until ready for use.

Protocol 2: Controlled Nitration of 2-Bromo-6-fluorobenzoic Acid (Illustrative Lab Scale)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5.0 g of 2-bromo-6-fluorobenzoic acid in 15 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath until the internal temperature is between 0 °C and 5 °C.

  • Using a dropping funnel, add the pre-cooled nitrating mixture (from Protocol 1) dropwise to the stirred solution. The addition rate should be controlled to maintain the internal temperature below 5 °C. This may take 30-45 minutes.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Prepare a 600 mL beaker containing approximately 300 g of crushed ice and 100 mL of cold water.

  • Once the reaction is complete, very slowly pour the reaction mixture in a thin stream into the vigorously stirred ice-water slurry.

  • The solid product, this compound, should precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral to pH paper, and dry the product.[5]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 2-Bromo-6-fluoro-3-nitrobenzoic acid. Our goal is to provide you with in-depth technical guidance, troubleshooting advice, and actionable protocols to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?

A1: The structure of this compound presents a combination of steric and electronic challenges that can significantly hinder standard cross-coupling reactions.

  • Steric Hindrance: The bromine atom is located at the C2 position, flanked by a carboxylic acid at C1 and a fluorine atom at C6. This ortho-substitution creates significant steric bulk around the reaction center.[1][2] This congestion can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle.[3][4]

  • Electronic Effects: The molecule is highly electron-deficient due to the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a fluorine atom (-F).[5] While electron-deficient aryl halides are generally more reactive towards oxidative addition, the combined effects can influence catalyst stability and reactivity.[6][7]

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic conditions required for most cross-coupling reactions, leading to acid-base side reactions. Furthermore, the carboxylate anion can potentially coordinate to the palladium center, inhibiting catalysis. Due to steric hindrance from the ortho-substituents, the carboxyl group is likely twisted out of the plane of the benzene ring, which can alter its electronic interaction with the ring but also accentuates its steric presence.[1][2][8][9]

Q2: Should I protect the carboxylic acid group before attempting a cross-coupling reaction?

A2: Yes, in most cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is highly recommended. This strategy circumvents several potential issues:

  • Prevents Acid-Base Reactions: It eliminates the acidic proton, preventing unwanted reactions with the base required for the coupling (e.g., K₃PO₄, Cs₂CO₃, or NaOtBu).

  • Improves Solubility: Ester derivatives often have better solubility in the aprotic organic solvents typically used for cross-coupling reactions (e.g., toluene, dioxane, THF).

  • Minimizes Catalyst Inhibition: It prevents the formation of a carboxylate anion, which could chelate the palladium catalyst and hinder its activity.

The ester can be easily hydrolyzed back to the carboxylic acid post-coupling, making this a strategically sound approach.

Troubleshooting & Optimization Guides

Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, the steric and electronic nature of this compound (or its ester derivative) necessitates a carefully selected catalyst system.

Problem: Low to no conversion in a Suzuki coupling attempt.
  • Root Cause Analysis: The most likely bottleneck is the oxidative addition or the reductive elimination step, both of which are hindered by the substrate's steric bulk. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[3]

  • Solution Workflow:

start Low/No Yield in Suzuki Coupling catalyst Step 1: Re-evaluate Catalyst System start->catalyst base Step 2: Optimize Base and Solvent start->base conditions Step 3: Adjust Reaction Conditions start->conditions ligand Use Bulky, Electron-Rich Biaryl Monophosphine Ligands (e.g., SPhos, XPhos, BrettPhos) catalyst->ligand precatalyst Use Well-Defined Precatalysts (e.g., XPhos-Pd-G3) for reproducibility and activity catalyst->precatalyst base_choice Use a strong, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are excellent choices. Avoid strong hydroxides to prevent protodeboronation. base->base_choice solvent_choice Use polar aprotic solvents like 1,4-Dioxane or Toluene, often with a small amount of water. base->solvent_choice temp Increase temperature. Reactions with hindered substrates often require heating (80-110 °C). conditions->temp

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Catalyst System Recommendations for Suzuki Coupling

For sterically hindered and electron-deficient aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are the industry standard. These ligands promote the formation of monoligated, highly reactive Pd(0) species that are essential for efficient oxidative addition and also accelerate the final reductive elimination step.[3][4]

Catalyst System ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Standard, reliable sources of Pd(0) in situ.
Recommended Ligands SPhos, XPhos, RuPhos, BrettPhosThese Buchwald-type biaryl phosphine ligands possess the necessary steric bulk and electron-donating properties to overcome the high activation barrier for hindered substrates.[10][11]
Base K₃PO₄, Cs₂CO₃Strong, yet moderately nucleophilic bases that are highly effective in Suzuki couplings. Cs₂CO₃ is often superior for difficult cases.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OPolar aprotic solvents are standard. A small amount of water can aid in dissolving the base and facilitating transmetalation.
Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Forming a C-N bond with this substrate is equally challenging due to steric hindrance around the C-Br bond, which can prevent the approach of the amine nucleophile.

Problem: Low yield and formation of side products in a Buchwald-Hartwig amination.
  • Root Cause Analysis: In addition to steric hindrance, the electron-withdrawing nitro group can make the aryl ring susceptible to nucleophilic aromatic substitution (SₙAr) under strongly basic conditions, leading to undesired side products. The choice of ligand is critical for promoting the desired Pd-catalyzed pathway.

  • Solution Workflow:

start Low Yield / Side Products in Buchwald-Hartwig Amination catalyst Step 1: Select a Specialized Ligand start->catalyst base Step 2: Carefully Select the Base start->base amine Step 3: Consider the Amine Nucleophile start->amine ligand Use Bulky Biaryl Phosphine Ligands (e.g., XPhos, BrettPhos) or specialized ligands like AlisonPhos for hindered systems. catalyst->ligand base_choice Use a strong but hindered base like NaOtBu or LHMDS. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective and may offer better functional group tolerance. base->base_choice amine_choice Primary amines are generally more reactive than secondary amines. For very hindered systems, consider using an ammonia equivalent if a primary aniline is the target. amine->amine_choice

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Catalyst System Recommendations for Buchwald-Hartwig Amination

The development of bulky, electron-rich phosphine ligands by Buchwald, Hartwig, and others has been pivotal for enabling C-N couplings with challenging substrates.[12][13] For electron-deficient aryl halides, ligands like Xantphos have also proven to be highly effective.[14]

Catalyst System ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Recommended Ligands XPhos, BrettPhos, RuPhosExcellent general ligands for hindered C-N coupling.[11][15]
XantphosA chelating ligand that is particularly effective for electron-deficient aryl bromides.[14]
AlisonPhos, AliPhosBiaryl phosphorinane ligands that show high activity for coupling hindered, electron-deficient anilines.[16][17]
Base NaOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is a common choice, but Cs₂CO₃ can be milder and more compatible with sensitive functional groups.[14][18]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are essential for success.

Experimental Protocols (Starting Points)

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE). The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a starting point for the coupling of methyl 2-bromo-6-fluoro-3-nitrobenzoate with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk tube, combine methyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: To the tube, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) or the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the aryl halide.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of methyl 2-bromo-6-fluoro-3-nitrobenzoate with a primary or secondary amine.

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add methyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Navigating the Steric Challenges of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-fluoro-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sterically demanding building block. Here, we address common experimental challenges and frequently asked questions, providing in-depth troubleshooting guides and practical advice to ensure the success of your synthetic endeavors. Our focus is on understanding and overcoming the impact of steric hindrance on the reactivity of this compound.

Introduction to the Challenge: The Crowded Ring

This compound presents a unique set of challenges due to the steric congestion around its key functional groups. The bulky bromine atom and the adjacent fluorine atom flank the carboxylic acid group, significantly hindering its accessibility. This steric shield profoundly influences reactions such as esterification and amidation. Similarly, these ortho substituents impede reactions at the C-Br bond, like Suzuki-Miyaura cross-coupling. The presence of the electron-withdrawing nitro group further modulates the electronic properties of the aromatic ring, affecting its reactivity in nucleophilic aromatic substitution.

This guide will provide you with the expertise to navigate these steric and electronic effects, turning potential experimental failures into successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems you may encounter during your experiments with this compound.

Issue 1: Failed or Low-Yield Esterification

Problem: You are attempting to esterify this compound with a primary or secondary alcohol under standard Fischer esterification conditions (acid catalysis, excess alcohol), but you observe no product or very low conversion.

Root Cause Analysis: The steric hindrance from the ortho-bromo and fluoro substituents prevents the nucleophilic alcohol from effectively attacking the carbonyl carbon of the carboxylic acid. The bulky groups create a "protective pocket" around the reaction center.

Solution Protocol:

  • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate.

    • Acyl Chloride Formation: React the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. This intermediate is much more susceptible to nucleophilic attack.

    • Use of Coupling Agents: Employ standard peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).[1][2] These reagents form a highly reactive O-acylisourea intermediate.

  • Elevated Temperatures and Microwave Irradiation: For more challenging esterifications, particularly with hindered alcohols, higher temperatures may be necessary to overcome the activation energy barrier. Microwave-assisted synthesis can often accelerate these reactions significantly.[3]

Illustrative Workflow for Esterification:

Caption: Workflow for esterification of sterically hindered benzoic acid.

Issue 2: Unsuccessful Amide Bond Formation

Problem: Standard amide coupling protocols with primary or secondary amines are yielding poor results.

Root Cause Analysis: Similar to esterification, the steric hindrance around the carboxylic acid is the primary obstacle. The nucleophilic amine struggles to approach the carbonyl carbon. This is a well-documented challenge in the synthesis of sterically hindered amides.[4][5]

Solution Protocol:

  • Acyl Fluoride Intermediate: A specialized protocol for sterically hindered substrates involves the in-situ formation of an acyl fluoride, which then reacts with the amine at elevated temperatures.[6]

  • Alternative Coupling Reagents: Explore more potent coupling reagents designed for hindered systems, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • Grignard Reagent Approach: For particularly challenging cases, an alternative strategy involves the reaction of a Grignard reagent with an isocyanate to form the amide bond, bypassing the hindered carboxylic acid altogether.[4][5]

Issue 3: Poor Yields in Suzuki-Miyaura Cross-Coupling

Problem: You are attempting a Suzuki-Miyaura reaction to replace the bromine atom with an aryl or heteroaryl group, but the reaction is sluggish and gives low yields.

Root Cause Analysis: The ortho-fluoro and ortho-carboxylic acid groups sterically hinder the palladium catalyst's oxidative addition to the C-Br bond. Furthermore, the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis.

Solution Protocol:

  • Ligand Selection is Crucial: Employ bulky, electron-rich phosphine ligands that can promote oxidative addition at a hindered center. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective in these scenarios.[7]

  • Choice of Base and Solvent: The base and solvent system can significantly impact the reaction outcome. A common combination for challenging Suzuki couplings is a strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in a solvent mixture such as dioxane/water or toluene/water.[7]

  • Protect the Carboxylic Acid: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This can prevent coordination with the catalyst and may reduce steric bulk. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Higher Temperatures: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[8]

Data on Suzuki Coupling Conditions:

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100Moderate to Good
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O110Good to Excellent
PdCl₂(dppf)K₂CO₃DMF/H₂O90Low to Moderate

Yields are substrate-dependent and for illustrative purposes.

Issue 4: Unexpected Side Reactions: Decarboxylation

Problem: Under certain reaction conditions, particularly at high temperatures, you observe the formation of 1-bromo-3-fluoro-2-nitrobenzene, a decarboxylated side product.

Root Cause Analysis: The presence of multiple electron-withdrawing groups on the aromatic ring can facilitate decarboxylation, especially under thermal stress or in the presence of certain catalysts.[9] While not extensively studied for this specific molecule, decarboxylation of substituted benzoic acids is a known phenomenon.[10]

Mitigation Strategies:

  • Maintain Lower Reaction Temperatures: Whenever possible, use more active catalysts or reagents that allow the reaction to proceed at a lower temperature.

  • Avoid Prolonged Reaction Times: Monitor the reaction closely and work it up as soon as it reaches completion to minimize the formation of thermal decomposition products.

  • pH Control: In some cases, maintaining a neutral or slightly basic pH can suppress decarboxylation.

Frequently Asked Questions (FAQs)

Q1: How does the nitro group affect the reactivity of the C-Br and C-F bonds in nucleophilic aromatic substitution (SNA_r)?

A1: The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r).[11][12][13] It stabilizes the negatively charged Meisenheimer intermediate formed when a nucleophile attacks the ring.[14] The substitution can occur at the positions ortho and para to the nitro group. In this molecule, the bromine is ortho and the fluorine is para to the nitro group, making both potential sites for substitution. Generally, fluorine is a better leaving group than bromine in SNA_r reactions due to the higher polarization of the C-F bond.[11]

Logical Relationship of SNA_r Reactivity:

SNAr_Reactivity Molecule This compound Nitro NO₂ Group (Strong Electron-Withdrawing) Ring Aromatic Ring (Electron Deficient) Nitro->Ring Activates Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Ring->Nucleophile Attacked by Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Nucleophile->Meisenheimer Forms Product Substituted Product Meisenheimer->Product Leads to

References

Technical Support Center: 2-Bromo-6-fluoro-3-nitrobenzoic Acid Reaction Work-up Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound and its reactions?

A1: this compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1][2][3] It is mandatory to use appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1] In case of contact, immediately flush the affected area with plenty of water.[1][2]

Q2: What are the main types of reactions this molecule undergoes, and how does that influence the work-up?

A2: The trifunctional nature of this compound allows for a variety of transformations, each requiring a tailored work-up strategy.[4] The three reactive sites are the carboxylic acid, the bromine atom, and the nitro group.[4]

  • Reactions at the Carboxylic Acid (Esterification/Amidation): Work-up typically involves removing excess reagents and catalysts. For Fischer esterification, this often includes a neutralization wash with a weak base like sodium bicarbonate.[5]

  • Suzuki-Miyaura Coupling at the Bromine: The work-up for this palladium-catalyzed reaction focuses on removing the palladium catalyst, inorganic salts, and boronic acid-related impurities.[6][7] This usually involves an aqueous work-up and purification by column chromatography.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr) at the Bromine: The work-up will depend on the nucleophile used. Generally, it involves quenching the reaction, followed by extraction and purification to remove unreacted starting materials and byproducts.[8]

  • Reduction of the Nitro Group: The choice of reducing agent dictates the work-up. For metal-based reductions (e.g., Fe/HCl), the work-up involves filtering off the metal salts.[4] For catalytic hydrogenation, the catalyst is removed by filtration.[9]

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the progress of reactions involving this compound.[4][5] By comparing the reaction mixture to the starting material spot on a TLC plate, you can determine when the starting material has been consumed.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond at the 2-position of this compound.[4][6]

Problem: Low or No Product Yield
Potential Cause Troubleshooting Recommendation Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to decomposition and loss of activity.
Poor Quality Boronic Acid Check the purity of the boronic acid. If it is old, consider using a fresh bottle or recrystallizing it. Pyridineboronic acids are known to be particularly unstable.Boronic acids can degrade over time, especially when exposed to moisture, leading to the formation of boroxines or undergoing protodeborylation.
Incomplete Degassing Ensure the solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes or by using freeze-pump-thaw cycles.[7]Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.[6]
Incorrect Base or Solvent The choice of base and solvent is crucial.[4] For many Suzuki couplings, a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water is effective.[6][7]The base is required to activate the boronic acid for transmetalation.[10] The solvent system must be able to dissolve both the organic and inorganic components of the reaction.
Experimental Protocol: General Suzuki Coupling Work-up
  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[5][6]

  • Quenching & Dilution: Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.[5][6]

  • Extraction: Transfer the mixture to a separatory funnel and perform an aqueous extraction. The organic layer will contain your product. If emulsions form, adding brine can help to break them.

  • Washing: Wash the combined organic layers with water and then brine to remove inorganic salts and water-soluble impurities.[4][6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.[4][6]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to separate it from residual catalyst and other non-polar impurities.[5][6]

Workflow for Suzuki Coupling Work-up

start Reaction Complete cool Cool to Room Temperature start->cool dilute Dilute with Water & Organic Solvent cool->dilute extract Aqueous Extraction dilute->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: General workflow for Suzuki coupling reaction work-up.

Reduction of the Nitro Group

Reducing the nitro group to an amine is a common transformation.[4] The choice of reducing agent is critical to avoid unwanted side reactions.

Problem: Dehalogenation (Loss of Bromine or Fluorine)
Potential Cause Troubleshooting Recommendation Rationale
Harsh Reduction Conditions Avoid using catalytic hydrogenation with Pd/C if dehalogenation is a problem.Palladium on carbon is known to catalyze the hydrogenolysis of aryl halides.[9]
Alternative Reagents Consider milder reducing agents that are less prone to causing dehalogenation.Reagents like iron powder in an acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are often effective and chemoselective for nitro group reduction in the presence of halogens.[4][9]
Experimental Protocol: Work-up for Nitro Reduction with Iron
  • Filtration: After the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.[4]

  • Washing: Wash the Celite pad with a hot solvent (e.g., ethanol or ethyl acetate) to ensure all the product is collected.[4]

  • Concentration: Concentrate the filtrate under reduced pressure.[4]

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amine.[4]

  • Purification: The resulting 2-amino-6-bromo-3-fluorobenzoic acid can often be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.[4]

Logical Flow for Choosing a Nitro Reduction Method

start Need to Reduce Nitro Group check_halogens Are Halogens (Br, F) Present? start->check_halogens yes_halogens Yes check_halogens->yes_halogens Yes no_halogens No check_halogens->no_halogens No consider_mild Consider Mild, Chemoselective Reagents yes_halogens->consider_mild pd_c_ok Pd/C Catalytic Hydrogenation is an Option no_halogens->pd_c_ok reagents Fe/HCl, SnCl₂, Zn/AcOH consider_mild->reagents

Caption: Decision tree for selecting a nitro reduction method.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and carboxylic acid groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing the displacement of the bromine atom.[8]

Problem: Reaction is Sluggish or Incomplete
Potential Cause Troubleshooting Recommendation Rationale
Weak Nucleophile Increase the reaction temperature. For very weak nucleophiles, consider using a copper catalyst (Ullmann condensation).[8]SNAr reactions often require heat to overcome the activation energy for the formation of the Meisenheimer complex.[8][11]
Solvent Choice Use a polar aprotic solvent such as DMF or DMSO.These solvents can solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion, and can help to stabilize the charged Meisenheimer intermediate.
Base is Required If using a neutral nucleophile (e.g., an alcohol or amine), a non-nucleophilic base is often required to deprotonate it, increasing its nucleophilicity.A stronger nucleophile will react more readily with the electron-deficient aromatic ring.
Experimental Protocol: General SNAr Work-up
  • Cooling: After completion, cool the reaction mixture to room temperature.[8]

  • Precipitation/Quenching: Pour the reaction mixture into a stirred mixture of ice and dilute acid (e.g., 1M HCl).[8] This protonates the carboxylic acid and any basic compounds, often causing the product to precipitate.

  • Isolation:

    • If a solid precipitates: Collect the product by filtration, wash with cold water, and dry.[8]

    • If no solid forms: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Washing (for extraction): Wash the organic extract with water and brine.[8]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by recrystallization or column chromatography.

References

Validation & Comparative

A Comparative Guide to 2-Halo-3-Nitrobenzoic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the success of complex molecular construction. The 2-halo-3-nitrobenzoic acid scaffold has emerged as a class of exceptionally versatile building blocks, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The intrinsic reactivity of this scaffold is governed by three distinct functional handles: a carboxylic acid, a nitro group, and a halogen atom.[3] The interplay between the strong electron-withdrawing effects of the nitro and carboxyl groups and the unique properties of the halogen substituent (F, Cl, Br, I) at the C-2 position dictates the molecule's reactivity profile.[4][5]

This guide provides a comprehensive, data-driven comparison of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodo-3-nitrobenzoic acids. We will explore how the choice of halogen profoundly influences performance in key synthetic transformations, offering field-proven insights to guide researchers in selecting the optimal intermediate for their specific synthetic challenges.

Physicochemical and Electronic Properties: The Foundation of Reactivity

The identity of the halogen atom directly impacts the steric and electronic nature of the C-X bond, which is the primary determinant of the molecule's behavior in the two most critical classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Property2-Fluoro-3-nitrobenzoic acid2-Chloro-3-nitrobenzoic acid2-Bromo-3-nitrobenzoic acid2-Iodo-3-nitrobenzoic acid
CAS Number 317-46-4[6]3970-35-2[7]573-54-613331-25-8[1]
Molecular Formula C₇H₄FNO₄[6]C₇H₄ClNO₄C₇H₄BrNO₄C₇H₄INO₄
Molecular Weight 185.11 g/mol [6]201.56 g/mol [7]246.02 g/mol 293.02 g/mol
Appearance Off-white to light yellow powder[6]Light yellow crystalline powderWhite to pale yellow crystalline powderSolid
Melting Point ~145 °C180-182 °C184-186 °C[8]208-210 °C
C-X Bond Energy (kJ/mol) ~540 (C-F)~400 (C-Cl)~340 (C-Br)~270 (C-I)
Electronegativity (Pauling) 3.98 (F)3.16 (Cl)2.96 (Br)2.66 (I)

Note: Some physical properties are compiled from supplier data and may vary slightly.

The electron-withdrawing nitro and carboxyl groups render the aromatic ring electron-deficient, which is a prerequisite for nucleophilic aromatic substitution.[5] The halogen's properties then fine-tune this reactivity in opposing directions depending on the reaction mechanism.

Comparative Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a halide by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5][9]

Causality of Experimental Choice: The Halogen's Role

For 2-halo-3-nitrobenzoic acids, the aromatic ring is highly activated towards nucleophilic attack by the potent electron-withdrawing nitro and carboxyl groups, which stabilize the negative charge of the Meisenheimer complex.[5][10] The rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen.[11] Consequently, reactivity follows the trend:

F > Cl > Br > I

This is because the extreme electronegativity of fluorine creates a more polarized C-F bond, rendering the ipso-carbon significantly more electrophilic and susceptible to nucleophilic attack. While the C-F bond is the strongest, its cleavage occurs in the fast, second step of the reaction after the aromaticity is restored, and thus does not influence the reaction rate.[12]

SNAr_Mechanism cluster_0 SNAr Reaction Pathway Reactants Ar-X + Nu⁻ RDS Rate-Determining Step: Nucleophilic Attack Reactants->RDS Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) RDS->Meisenheimer FastStep Fast Step: Elimination of X⁻ Meisenheimer->FastStep Product Ar-Nu FastStep->Product Restores Aromaticity

Caption: Generalized workflow for the SNAr mechanism.

Applications and Performance

2-Fluoro-3-nitrobenzoic acid is the substrate of choice for introducing a wide array of N-, O-, and S-nucleophiles.[5][13] The chloro- and bromo-analogs are also viable but may require more forcing conditions (higher temperatures, stronger bases). For these less reactive halogens, copper-catalyzed Ullmann-type couplings are often employed to facilitate C-N and C-O bond formation.[5]

Comparative Reactivity II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for C-C and C-N bond formation. In stark contrast to SNAr, the reactivity of 2-halo-3-nitrobenzoic acids in these transformations is dictated by the C-X bond dissociation energy.[14]

Causality of Experimental Choice: The Rate-Determining Oxidative Addition

The catalytic cycle for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is rate-limiting. A weaker C-X bond is easier to break, leading to a faster reaction.[14] This results in a complete reversal of the reactivity trend seen in SNAr:

I > Br > Cl >> F

Reactivity_Trends cluster_0 Governing Factor: Electronegativity (Rate of Attack) cluster_1 Governing Factor: C-X Bond Energy (Rate of Oxidative Addition) F_SNAr Fluorine (Most Electronegative) Cl_SNAr Chlorine F_SNAr->Cl_SNAr Decreasing Reactivity in SNAr Br_SNAr Bromine Cl_SNAr->Br_SNAr Decreasing Reactivity in SNAr I_SNAr Iodine (Least Electronegative) Br_SNAr->I_SNAr Decreasing Reactivity in SNAr I_CC Iodine (Weakest Bond) Br_CC Bromine I_CC->Br_CC Decreasing Reactivity in Cross-Coupling Cl_CC Chlorine Br_CC->Cl_CC Decreasing Reactivity in Cross-Coupling F_CC Fluorine (Strongest Bond) Cl_CC->F_CC Decreasing Reactivity in Cross-Coupling Title Opposing Reactivity Trends for 2-Halo-3-Nitrobenzoic Acids

Caption: Dueling reactivity trends based on the reaction mechanism.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures. The choice of halogen dictates the required catalytic system.

Halogen SubstrateReactivityTypical Catalyst SystemReaction Conditions
2-Iodo- HighestPd(OAc)₂, Pd(PPh₃)₄Mild (often room temp to 80 °C)
2-Bromo- HighPd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsModerate (80-110 °C)
2-Chloro- Moderate/LowPd(OAc)₂ or Pd₂(dba)₃ with specialized bulky phosphine ligands (e.g., SPhos, XPhos)[15]Forcing (100-120 °C), stronger base
2-Fluoro- InertNot a viable substrate for cross-couplingN/A

As the data shows, 2-iodo- and 2-bromo-3-nitrobenzoic acid are highly effective substrates.[4] The bromo-derivative often represents an optimal balance between high reactivity and lower cost compared to the iodo-analog.[4] 2-Chloro-3-nitrobenzoic acid is a more economical but challenging substrate, necessitating the use of advanced, electron-rich ligands to facilitate the difficult oxidative addition step.[4][15] Similar trends are observed for other cross-coupling reactions like Buchwald-Hartwig amination.[4]

Key Synthetic Transformations & Protocols

The dual reactivity of the 2-halo-3-nitrobenzoic acid scaffold allows for strategic, multi-step syntheses. For instance, one can perform an SNAr reaction using the fluoro derivative, followed by reduction of the nitro group to an amine, which can then undergo further functionalization. Alternatively, a bromo derivative can be used in a cross-coupling reaction, with the nitro and carboxyl groups available for subsequent transformations.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a self-validating system for forming a C-N bond, particularly effective for the bromo derivative. The use of a copper catalyst is crucial for activating the aryl halide.

Objective: To synthesize 2-(phenylamino)-3-nitrobenzoic acid from 2-bromo-3-nitrobenzoic acid.

Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-nitrobenzoic acid (1.0 mmol, 246 mg).

  • Reagent Addition: Add aniline (1.2 mmol, 112 mg), potassium carbonate (2.0 mmol, 276 mg) as the base, and copper(I) oxide (0.1 mmol, 14 mg).[5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent and Reaction: Add a high-boiling point solvent such as DMF or 2-ethoxyethanol (3-5 mL).[5] Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid and precipitate the product.[5]

  • Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Causality: Potassium carbonate is a sufficiently strong base to deprotonate the aniline, but not so strong as to cause unwanted side reactions. A high temperature is required to overcome the activation energy for this C-N bond formation. The copper catalyst is essential for the catalytic cycle, which is distinct from the palladium cycle but achieves a similar transformation.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Chloro-Substrate

This protocol demonstrates a robust system for coupling the more challenging 2-chloro-3-nitrobenzoic acid, highlighting the necessity of a specialized ligand.

Objective: To synthesize 2-(4-methoxyphenyl)-3-nitrobenzoic acid from 2-chloro-3-nitrobenzoic acid.

Methodology:

  • Vessel Preparation: In a microwave-safe vial or Schlenk tube, combine 2-chloro-3-nitrobenzoic acid (1.0 mmol, 201.5 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), and the base, K₃PO₄ (3.0 mmol, 637 mg).

  • Catalyst System: Add the palladium precursor, Pd₂(dba)₃ (0.02 mmol, 18 mg), and the specialized ligand, XPhos (0.08 mmol, 38 mg).[15]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reaction: Add a solvent mixture of t-BuOH/H₂O (4:1, 5 mL).[15] Heat the reaction mixture to 80-100 °C for 12-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: After cooling, partition the mixture between ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.[14]

Causality: The electron-rich, bulky biarylphosphine ligand (XPhos) is critical. It coordinates to the palladium center, increasing its electron density and steric bulk, which promotes the difficult oxidative addition into the strong C-Cl bond. K₃PO₄ is an effective base for the transmetalation step in the Suzuki cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Strategic Outlook

The 2-halo-3-nitrobenzoic acids are not interchangeable reagents; they are a suite of tools with distinct and often opposing reactivities. The choice of halogen is a critical strategic decision that dictates the viable synthetic pathways.

  • 2-Fluoro-3-nitrobenzoic acid is the premier substrate for SNAr chemistry, enabling the facile introduction of various nucleophiles.

  • 2-Iodo-3-nitrobenzoic acid offers the highest reactivity in palladium-catalyzed cross-coupling, allowing for the mildest reaction conditions.

  • 2-Bromo-3-nitrobenzoic acid provides an excellent compromise of high cross-coupling reactivity and cost-effectiveness, making it a workhorse intermediate in many synthetic campaigns, including the synthesis of PARP inhibitors.[4]

  • 2-Chloro-3-nitrobenzoic acid is the most economical option but requires specialized, advanced catalyst systems to achieve efficient cross-coupling.

By understanding the fundamental chemical principles that govern the reactivity of each halogenated analog, researchers, scientists, and drug development professionals can harness the full synthetic potential of this versatile scaffold to construct complex and valuable molecules with greater efficiency and precision.

References

The Strategic Efficacy of 2-Bromo-6-fluoro-3-nitrobenzoic Acid as a Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, 2-Bromo-6-fluoro-3-nitrobenzoic acid has emerged as a highly versatile and powerful tool, particularly in the synthesis of novel pharmaceuticals and functional materials. This guide provides an in-depth, data-driven comparison of this compound with its alternatives, elucidating its unique reactivity profile and strategic advantages in key synthetic transformations.

The Architectural Advantage: Unpacking the Reactivity of this compound

This compound is a polyfunctionalized aromatic compound, where each substituent—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—imparts a unique and synergistic effect on the molecule's reactivity.[1] The strategic placement of these groups creates a distinct electronic and steric environment, making it a highly valuable intermediate in organic synthesis.[1]

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and enhances the acidity of the carboxylic acid.[1] The halogens, bromine and fluorine, also contribute to this electron-withdrawing effect through induction.[1] This unique electronic landscape makes the synthon particularly amenable to a variety of chemical modifications, offering multiple handles for diversification.[1]

Comparative Performance in Key Synthetic Transformations

The true measure of a synthon's efficacy lies in its performance in widely employed synthetic reactions. Here, we compare this compound with its common alternatives in two cornerstone reactions of modern medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a pivotal method for the formation of C-C bonds.[2] The reactivity of the aryl halide is a critical determinant of the reaction's success, generally following the trend I > Br > Cl, which is influenced by the carbon-halogen bond dissociation energies.[2]

Table 1: Comparative Efficacy in a Representative Suzuki-Miyaura Coupling Reaction

SynthonTypical Reaction ConditionsTypical Yield (%)Key Considerations
This compound Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C, 12h85-95The fluorine atom can enhance reactivity and influence the electronic properties of the final product.[3][4]
2-Iodo-6-fluoro-3-nitrobenzoic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C, 6h>95Highest reactivity, but often more expensive and less stable.
2-Chloro-6-fluoro-3-nitrobenzoic acidPd(PEPPSI-IPr), K₃PO₄, t-BuOH, 100 °C, 24h70-85Less reactive, requiring more forcing conditions and specialized catalysts.
2-Bromo-3-nitrobenzoic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C, 12h80-90Lacks the fluorine substituent, which can be crucial for modulating biological activity.[5]

Note: The data presented is a representative compilation from typical outcomes for analogous reactions in the chemical literature. Specific experimental results may vary.

The presence of the fluorine atom in this compound can be advantageous beyond its impact on reactivity. Fluorine is a bioisostere of a hydrogen atom and its incorporation can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of C-N bonds, which are ubiquitous in pharmaceuticals.[6][7][8] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.[6][7]

Table 2: Comparative Efficacy in a Representative Buchwald-Hartwig Amination Reaction

SynthonTypical Reaction ConditionsTypical Yield (%)Key Considerations
This compound Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C, 18h80-90Offers a good balance of reactivity and substrate availability.
2-Iodo-6-fluoro-3-nitrobenzoic acidPd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C, 10h>90Highest reactivity, allowing for milder reaction conditions.
2-Chloro-6-fluoro-3-nitrobenzoic acidRuPhos Pd G3, RuPhos, NaOtBu, 2-MeTHF, 100 °C, 24h65-80Requires more advanced and often more expensive catalyst systems.
2-Bromo-3-nitrobenzoic acidPd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C, 18h75-85The fluorine atom may be desired for its downstream effects on bioactivity.

Note: The data presented is a representative compilation from typical outcomes for analogous reactions in the chemical literature. Specific experimental results may vary.

Experimental Protocols

The following are detailed, step-by-step methodologies for key synthetic transformations utilizing this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Add the palladium(II) acetate and SPhos ligand.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • BINAP (0.015 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C with stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Logic

The strategic utility of this compound can be visualized through its role in the synthesis of complex heterocyclic structures, which are often key scaffolds in medicinal chemistry.

synthetic_pathway synthon This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) synthon->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (+ Amine) synthon->buchwald C-N bond formation intermediate1 Biaryl Benzoic Acid Derivative suzuki->intermediate1 intermediate2 N-Aryl Benzoic Acid Derivative buchwald->intermediate2 reduction Nitro Group Reduction intermediate3 Aminobenzoic Acid Derivative reduction->intermediate3 cyclization Intramolecular Cyclization final_product Complex Heterocycle (e.g., PARP Inhibitor Precursor) cyclization->final_product amide Amide Coupling amide->cyclization intermediate1->reduction intermediate2->reduction intermediate3->amide Activation & Amidation

Caption: Synthetic utility of this compound.

Conclusion

This compound stands out as a superior synthon in the organic chemist's toolbox. Its unique substitution pattern provides a well-balanced reactivity profile, making it a reliable and efficient building block for the synthesis of complex molecules. The presence of the fluorine atom offers a distinct advantage for drug discovery programs, providing a handle to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compounds. While other halogenated analogs may offer higher reactivity, this compound provides an optimal blend of reactivity, stability, and the strategic advantage of fluorine incorporation, solidifying its position as a go-to intermediate for the synthesis of next-generation pharmaceuticals.

References

The Structure-Activity Relationship of 2-Bromo-6-fluoro-3-nitrobenzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Bromo-6-fluoro-3-nitrobenzoic Acid Scaffold

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The this compound moiety represents a highly versatile and synthetically tractable starting point for the generation of diverse chemical libraries. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a nitro group, and a carboxylic acid on a benzene ring—offers multiple, distinct points for chemical modification. This polyfunctional nature allows for precise tuning of steric, electronic, and lipophilic properties, which are critical determinants of pharmacological activity. While comprehensive structure-activity relationship (SAR) studies on a complete series of this compound derivatives are not extensively documented in publicly available literature, by drawing upon established principles of medicinal chemistry and examining data from closely related analogs, we can construct a robust predictive framework to guide drug discovery efforts.

This guide will provide an in-depth analysis of the potential SAR of derivatives based on this scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. We will explore synthetic strategies, propose key derivatization pathways, and present standardized protocols for biological evaluation, thereby offering a valuable resource for researchers, scientists, and drug development professionals.

Synthetic Strategies: Unlocking the Chemical Space

The chemical reactivity of this compound can be exploited at three primary positions: the carboxylic acid, the bromine atom, and the nitro group. This allows for a modular approach to synthesizing a wide array of derivatives.

I. Derivatization of the Carboxylic Acid: The Amide and Ester Series

The most common and straightforward modification of the this compound scaffold is the derivatization of the carboxylic acid group to form amides and esters. This is a crucial step as the introduction of various substituents at this position can significantly impact the molecule's interaction with biological targets.

Experimental Protocol: Synthesis of N-Aryl-2-bromo-6-fluoro-3-nitrobenzamides

  • Acid Chloride Formation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-bromo-6-fluoro-3-nitrobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired aniline derivative (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-aryl-2-bromo-6-fluoro-3-nitrobenzamide derivative.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the limited availability of specific biological data for a complete series of this compound derivatives, the following SAR discussion is a predictive analysis based on data from structurally related compounds and established medicinal chemistry principles.

I. Anticancer Activity: Targeting Proliferative Pathways

Substituted benzoic acid derivatives have been explored as potential anticancer agents, often targeting key enzymes or cellular processes involved in cancer progression.[1]

Table 1: Predicted Anticancer SAR of N-Aryl-2-bromo-6-fluoro-3-nitrobenzamide Derivatives

Derivative (Modification at N-Aryl group)Predicted ActivityRationale for Predicted Activity
Unsubstituted PhenylModerateThe phenyl ring provides a core hydrophobic interaction.
4-MethylphenylIncreasedThe electron-donating methyl group may enhance binding through hydrophobic interactions.
4-MethoxyphenylIncreasedThe methoxy group can act as a hydrogen bond acceptor, potentially improving target engagement.
4-ChlorophenylIncreasedThe electron-withdrawing chloro group can alter the electronic distribution and improve binding affinity.
4-TrifluoromethylphenylPotentially IncreasedThe trifluoromethyl group is a strong electron-withdrawing group and can enhance lipophilicity, aiding cellular uptake.
3,4-DichlorophenylPotentially IncreasedThe presence of two electron-withdrawing groups can further modulate the electronic properties of the molecule.

Causality Behind Experimental Choices: The selection of substituents on the N-aryl ring is designed to probe the effects of electronic and steric properties on anticancer activity. Electron-donating and electron-withdrawing groups are included to understand their influence on target binding. The positioning of these substituents is also critical, with para-substitution often being a favorable starting point.

II. Antimicrobial Activity: Disrupting Microbial Growth

Halogenated and nitro-substituted benzamides have shown promise as antimicrobial agents. The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: Predicted Antimicrobial SAR of N-Aryl-2-bromo-6-fluoro-3-nitrobenzamide Derivatives

Derivative (Modification at N-Aryl group)Predicted Activity (MIC)Rationale for Predicted Activity
Unsubstituted PhenylModerateBaseline activity due to the core scaffold.
4-HydroxyphenylIncreasedThe hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing interaction with microbial targets.
4-NitrophenylIncreasedThe additional nitro group can enhance the electron-withdrawing nature of the molecule, which is often associated with antimicrobial activity.
2,4-DichlorophenylPotentially IncreasedThe presence of multiple halogens can increase lipophilicity and improve penetration into microbial cells.
4-AminophenylDecreased or IncreasedThe amino group can be protonated at physiological pH, which may affect cell permeability and target interaction. Its effect would be target-dependent.

Self-Validating System: The inclusion of both electron-donating and electron-withdrawing groups, as well as substituents that can participate in hydrogen bonding, allows for a systematic evaluation of the key molecular features required for antimicrobial activity. Comparing the activity of these derivatives against a panel of Gram-positive and Gram-negative bacteria would provide a comprehensive understanding of their spectrum of activity.

III. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, and derivatives of benzoic acid have been investigated for their anti-inflammatory properties. These compounds often act by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2).

Table 3: Predicted Anti-inflammatory SAR of N-Aryl-2-bromo-6-fluoro-3-nitrobenzamide Derivatives

Derivative (Modification at N-Aryl group)Predicted Activity (IC₅₀)Rationale for Predicted Activity
Unsubstituted PhenylModerateThe core structure may exhibit baseline inhibitory activity.
4-MethylphenylIncreasedSmall, lipophilic groups can enhance binding to the hydrophobic channels of COX enzymes.
4-FluorophenylIncreasedThe fluorine atom can form favorable interactions within the enzyme's active site.
4-SulfonamidophenylPotentially IncreasedThe sulfonamide group is a common feature in selective COX-2 inhibitors.
2-MethylphenylPotentially DecreasedSteric hindrance from the ortho-substituent may disrupt optimal binding.

Authoritative Grounding: The design of these derivatives is based on the known pharmacophores of existing COX inhibitors. For instance, the presence of a sulfonamide moiety is a well-established feature of celecoxib, a selective COX-2 inhibitor.

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

SAR_Logic cluster_scaffold Core Scaffold cluster_derivatives Derivatization cluster_activity Biological Activity Scaffold 2-Bromo-6-fluoro- 3-nitrobenzoic acid Amides N-Aryl Amides Scaffold->Amides Amidation Esters Aryl/Alkyl Esters Scaffold->Esters Esterification Anticancer Anticancer Amides->Anticancer Antimicrobial Antimicrobial Amides->Antimicrobial Anti_inflammatory Anti-inflammatory Amides->Anti_inflammatory Esters->Anticancer Esters->Antimicrobial Esters->Anti_inflammatory

Caption: Synthetic pathways from the core scaffold to bioactive derivatives.

Experimental_Workflow Start 2-Bromo-6-fluoro- 3-nitrobenzoic acid Synthesis Synthesis of Amide/Ester Derivatives Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., MTT, MIC, COX assays) Characterization->Screening Data_Analysis Data Analysis (IC50, MIC determination) Screening->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols for Biological Assays

I. In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the synthesized compounds on a cancer cell line (e.g., MCF-7, A549).

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

II. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

III. In Vitro Anti-inflammatory Activity: COX Inhibition Assay

Objective: To evaluate the inhibitory effect of the synthesized compounds on COX-1 and COX-2 enzymes.

Protocol:

  • Use a commercial COX inhibitor screening assay kit.

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound.

  • Incubate for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence or absorbance according to the kit's instructions to determine the enzyme activity.

  • Calculate the percentage of inhibition for each compound and determine the IC₅₀ values.

Conclusion: A Scaffold of Promise

The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. Through systematic derivatization of its functional groups, a diverse chemical space can be explored to identify compounds with potent and selective anticancer, antimicrobial, or anti-inflammatory activities. While this guide has provided a predictive framework for the structure-activity relationships of its derivatives, it is imperative that these hypotheses are validated through rigorous synthesis and biological testing. The experimental protocols outlined herein offer a standardized approach for such evaluations. The continued exploration of this and similar scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines to address unmet medical needs.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Coupling of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate

2-Bromo-6-fluoro-3-nitrobenzoic acid is a valuable building block in medicinal chemistry, offering multiple points for diversification in the synthesis of complex pharmaceutical intermediates. However, its very structure presents a significant challenge for synthetic chemists. The presence of two ortho-substituents (fluoro and nitro groups) to the bromine atom creates considerable steric hindrance, while the electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aryl system. These factors combine to make cross-coupling reactions on this substrate particularly demanding, often requiring carefully optimized catalytic systems to achieve acceptable yields.

This guide provides a comparative analysis of various catalytic systems for the coupling of this compound, with a focus on palladium- and copper-catalyzed reactions. While direct comparative data for this specific molecule is scarce in the literature, this guide synthesizes data from analogous sterically hindered and electron-deficient substrates to provide a robust framework for catalyst selection and reaction optimization. We will delve into the mechanistic rationale behind catalyst choice and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Crucial Role of the Catalyst System

The success of a cross-coupling reaction hinges on the careful selection of the palladium precursor, the ligand, the base, and the solvent. For a substrate as challenging as this compound, the ligand, in particular, plays a pivotal role. Bulky and electron-rich ligands are often necessary to facilitate the oxidative addition of the sterically encumbered aryl bromide to the palladium center, which is typically the rate-limiting step of the catalytic cycle.[1]

Comparative Analysis of Catalytic Systems

The following sections provide a comparative overview of catalytic systems for four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira. The presented data is a curated summary from studies on substrates with similar steric and electronic properties to this compound and should be considered a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile tool for the formation of biaryl structures. For sterically hindered substrates, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally the most effective.[2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-10012-2485-95[3][4]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane10012-1880-92[3]
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O9012-2470-85[5][6]
[PdCl₂(IMes)]₂-Cs₂CO₃1,4-Dioxane10015~96[4]

Rationale for Catalyst Selection:

  • Buchwald Ligands (SPhos, XPhos): These bulky biarylphosphine ligands are designed to promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of sterically hindered aryl bromides.[7] Their electron-rich nature also facilitates this key step.

  • N-Heterocyclic Carbenes (IMes): NHCs are strong σ-donors and often form very stable palladium complexes, leading to high catalyst turnover numbers. They are particularly effective for challenging couplings.

  • Traditional Ligands (PPh₃): While less effective for highly hindered substrates, Pd(PPh₃)₄ can still be a viable and cost-effective option, though it may require higher temperatures and longer reaction times.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[8][9] Similar to Suzuki coupling, sterically hindered substrates require specialized ligands to achieve high efficiency.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃XPhosNaOtBuToluene90-1102-885-95[3][10]
Pd(OAc)₂BINAPCs₂CO₃Toluene10012-2475-90[8]
G3-Xantphos-DBUToluene/MeCN140180-95[11]
CuI / Cu₂O(various)K₂CO₃2-Ethoxyethanol1302470-99[12][13][14]

Rationale for Catalyst Selection:

  • Buchwald Ligands (XPhos): As with Suzuki coupling, these ligands are highly effective for C-N bond formation with challenging substrates.

  • Bidentate Ligands (BINAP): Bidentate phosphine ligands can enhance catalyst stability and activity, particularly for the amination of aryl iodides and bromides.[8]

  • Palladacycle Precatalysts (G3-Xantphos): These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species, offering convenience and reproducibility.[11]

  • Copper Catalysts: For amination, copper-catalyzed Ullmann-type reactions can be a viable, palladium-free alternative. These reactions often require higher temperatures but can be highly effective for bromobenzoic acids.[12][13]

Heck Coupling: Olefin Functionalization

The Heck reaction couples aryl halides with alkenes.[15][16] For electron-deficient and sterically hindered aryl bromides, phosphine-free catalyst systems or those with robust ligands are often employed.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(OAc)₂P(o-Tolyl)₃Et₃NAcetonitrileReflux5-1270-85[3]
Pd/C-K₂CO₃DMF/H₂O1202460-80[17]
Pd(OAc)₂-TBAB (ionic liquid)-1202-480-95[15]
Pd(L-proline)₂--Water (Microwave)1500.5-185-95[16]

Rationale for Catalyst Selection:

  • Bulky Phosphines (P(o-Tolyl)₃): Similar to other cross-coupling reactions, bulky phosphines can improve yields in Heck reactions with challenging substrates.

  • Heterogeneous Catalysts (Pd/C): Palladium on carbon offers the advantage of easy separation and recycling, although it may require more forcing conditions.

  • Ligand-Free Systems: In some cases, particularly with polar solvents or ionic liquids, the reaction can proceed efficiently without the need for expensive phosphine ligands.[15]

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields, especially in greener solvents like water.[16]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction is the method of choice for coupling aryl halides with terminal alkynes.[18] Copper co-catalysis is traditional, but copper-free methods are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
PdCl₂(PPh₃)₂CuIEt₃N / PiperidineTHF / TolueneRT - 602-1275-90[18]
Pd(PPh₃)₄CuIEt₃NToluene701280[19]
[DTBNpP]Pd(crotyl)Cl- (Copper-free)TMPDMSORT1-485-97[20]
Pd(OAc)₂ / P(t-Bu)₃CuIEt₃NDMF50690[19]

Rationale for Catalyst Selection:

  • Traditional System (PdCl₂(PPh₃)₂/CuI): This is a widely used and reliable system for a broad range of substrates.

  • Copper-Free Systems: For sensitive substrates or applications where copper contamination is a concern, copper-free protocols are highly advantageous. These often rely on highly active palladium precatalysts and bulky, electron-rich ligands.[20]

  • Air-Stable Precatalysts: The use of air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl simplifies reaction setup and improves reproducibility.[20]

Mechanistic Insights and Experimental Workflows

A fundamental understanding of the catalytic cycles is essential for troubleshooting and optimizing cross-coupling reactions.

Generalized Palladium-Catalyzed Cross-Coupling Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation/ Amine Coordination PdII->Transmetalation PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Substrate Ar-X Substrate->OxAdd Reagent R-M / R₂NH Reagent->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for setting up a cross-coupling reaction under an inert atmosphere.

Experimental Workflow start Start flask_prep Flame-dry Schlenk flask and cool under inert gas start->flask_prep reagents Add aryl halide, coupling partner, and solid base to the flask flask_prep->reagents evac_backfill Evacuate and backfill with inert gas (3x) reagents->evac_backfill catalyst_add Add palladium precatalyst and ligand evac_backfill->catalyst_add solvent_add Add degassed solvent via syringe catalyst_add->solvent_add reaction Heat to desired temperature and stir for specified time solvent_add->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Work-up and purification monitoring->workup end End workup->end

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocols

The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for this compound. Note: These protocols are starting points and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the flask.

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Add the dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and toluene.

  • Seal the tube, remove it from the glovebox, and add the amine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The cross-coupling of this compound is a challenging but achievable transformation with the appropriate choice of catalyst system. For this sterically hindered and electron-deficient substrate, palladium catalysts paired with bulky and electron-rich ligands such as the Buchwald biarylphosphines or N-heterocyclic carbenes are generally the most effective. Copper-catalyzed amination also presents a viable alternative for C-N bond formation.

The data and protocols presented in this guide, derived from analogous systems, provide a strong foundation for researchers to develop efficient and robust methods for the functionalization of this important building block. Future research will likely focus on the development of even more active and versatile catalyst systems that can effect these transformations under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification and characterization of 2-Bromo-6-fluoro-3-nitrobenzoic acid, a potentially critical intermediate in pharmaceutical synthesis, demands highly reliable and validated analytical methods. The quality, safety, and efficacy of the final active pharmaceutical ingredient (API) are directly dependent on the precise control of its precursors. This guide provides a comparative analysis of predominant analytical techniques for the quality control of this compound. We delve into the principles and detailed validation protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. By explaining the causality behind methodological choices and grounding all protocols in the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document serves as an essential resource for researchers, analytical chemists, and drug development professionals.[1][2][3][4][5]

Introduction: The Analytical Imperative

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a combination of electron-withdrawing groups (nitro, fluoro, carboxyl) and a bulky bromine atom, presents unique analytical challenges and dictates the selection of appropriate characterization techniques. Impurities, such as positional isomers or precursors from synthesis, must be accurately identified and quantified to ensure the integrity of the final API.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][5] This guide is structured to not only present methodologies but to build a logical framework for selecting and validating the most appropriate analytical technique based on specific research or quality control objectives.

The Analytical Decision Matrix: Choosing the Right Tool

The selection of an analytical method is a function of the desired outcome. Are you performing a routine assay for purity, identifying unknown impurities, or conducting a simple in-process check? The physical properties of this compound—its aromatic nature, UV absorbance due to the nitro group, polarity from the carboxylic acid, and limited volatility—guide our choices.

Below is a decision-making workflow for selecting the appropriate analytical method.

start Define Analytical Goal q1 Need to separate and quantify multiple components (e.g., impurities)? start->q1 hplc High-Performance Liquid Chromatography (HPLC/UPLC) q1->hplc Yes q3 Is this a simple, single-analyte quantification in a clean matrix? q1->q3 No q2 Are impurities volatile or can be made volatile (derivatization)? hplc->q2 If analyte is not thermally stable gcms Gas Chromatography-Mass Spectrometry (GC-MS) uvvis UV-Vis Spectrophotometry q2->hplc No/Derivatization is undesirable q2->gcms Yes, and need high sensitivity/identification q3->q1 No, matrix is complex q3->uvvis Yes

Caption: Decision matrix for analytical method selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Assay and Impurity Profiling

HPLC, particularly in a reversed-phase mode, is the most robust and versatile technique for analyzing this compound.[6] Its high resolution, reproducibility, and applicability to non-volatile and thermally sensitive compounds make it ideal for both quantifying the main component (assay) and separating it from process-related impurities.[7][8]

Principle of Separation

In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of the analyte and its impurities is governed by their relative polarity. More polar compounds will have a weaker interaction with the C18 column and elute earlier, while less polar compounds will be retained longer. The acidic nature of the carboxyl group means its retention is highly dependent on the pH of the mobile phase.[7] An acidic mobile phase (e.g., pH 2.5-3.5) suppresses the ionization of the carboxylic acid, rendering the molecule less polar and thus increasing its retention time, which typically leads to better peak shape and separation from other components.

Illustrative HPLC Method Protocol

This protocol is a representative starting point for method development and must be fully validated for the specific application.

Instrumentation:

  • HPLC System: Standard system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.[8]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data Acquisition: Chromatography Data Station (e.g., Chromeleon™, Empower™).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Gradient: 30% Acetonitrile to 70% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 255 nm (based on the typical absorbance for nitro-substituted benzoic acids).[8][9]

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).[8]

Validation Protocol: A Self-Validating System

The following validation parameters are based on the ICH Q2(R1) guideline.[1][4]

mv Method Validation (ICH Q2 R1) spec Specificity mv->spec lin Linearity mv->lin acc Accuracy mv->acc prec Precision mv->prec lod LOD / LOQ mv->lod robust Robustness mv->robust

Caption: Core parameters for analytical method validation.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a solution of the this compound reference standard.

    • Analyze solutions of known, structurally similar impurities.

    • Spike the analyte sample with known impurities and degradation products (if available) and demonstrate that the analyte peak is resolved from all other peaks (peak purity analysis using a PDA detector is highly recommended).

2. Linearity & Range:

  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations across the range of 50% to 150% of the expected working concentration (e.g., for an assay) or from the limit of quantification (LOQ) to 120% of the impurity specification limit (for impurity testing).[7]

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three at each level).

    • Analyze the samples and calculate the percentage recovery for each.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[3]

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ. Confirm that the precision (%RSD) at the LOQ is acceptable.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Slightly vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% organic).

    • Analyze the system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.

Expected Performance Data (Illustrative)

The following table summarizes typical acceptance criteria and plausible results for a validated HPLC method for a compound like this compound.[10][11]

Validation ParameterAcceptance CriterionIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Range (Assay) 80-120% of target conc.50-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.88%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 10, %RSD ≤ 10%0.15 µg/mL
Robustness System suitability passesNo significant impact on results

Alternative & Complementary Methods

While HPLC is often the primary choice, other methods serve important, specific roles.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Applicability: GC-MS offers exceptional sensitivity and specificity, making it powerful for identifying and quantifying trace-level volatile or semi-volatile impurities.[6] The mass spectrometer provides structural information, which is invaluable for identifying unknown peaks.

  • Causality of Experimental Choices: The primary challenge is volatility. Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester using diazomethane or BF₃/methanol).[6] This additional sample preparation step increases complexity and potential for error but is essential for enabling GC analysis.

  • Comparison with HPLC:

    • Pros: Higher sensitivity (pg/mL range), definitive peak identification via mass spectra.

    • Cons: Requires derivatization, not suitable for thermally unstable compounds, more complex instrument setup.

UV-Vis Spectrophotometry
  • Applicability: This technique is best suited for rapid, simple quantification of the pure substance in a clean matrix where no other components absorb at the analysis wavelength.[12][13] It can be used for determining the concentration of stock solutions or for simple dissolution tests.

  • Causality of Experimental Choices: The method relies on the Beer-Lambert Law, which states that absorbance is proportional to concentration.[12] The presence of the nitroaromatic chromophore in this compound results in strong UV absorbance, making this method feasible. However, many potential impurities (e.g., positional isomers) will have very similar UV spectra, making the method non-specific.[14]

  • Comparison with HPLC:

    • Pros: Very fast, simple instrumentation, low cost.

    • Cons: Low specificity (cannot distinguish between structurally similar compounds), susceptible to interference from any UV-absorbing impurity, generally less sensitive.[6]

Conclusion and Recommendations

For the comprehensive quality control of this compound, a validated RP-HPLC method is the recommended primary technique . It provides the necessary specificity, accuracy, and precision to serve as both an assay for the main component and a method for quantifying process-related impurities. Its ability to separate a wide range of compounds makes it superior for stability-indicating studies.

GC-MS should be considered a complementary technique, reserved for specialized applications such as identifying unknown volatile impurities that may not be detected by HPLC or when extremely low detection limits are required.

UV-Vis Spectrophotometry serves as a useful, rapid, but non-specific tool for in-process controls or for quantifying the pure substance in the absence of interfering compounds. Its validation is simpler but its application is limited.

Ultimately, the choice of method must be fit-for-purpose, and its validation must be rigorously executed and documented according to established guidelines like ICH Q2(R1) to ensure data integrity and product quality.[2][5]

References

Navigating the Synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic Acid: A Comparative Guide to Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthetic Pathways of a Key Pharmaceutical Intermediate

Introduction

2-Bromo-6-fluoro-3-nitrobenzoic acid presents a unique synthetic challenge due to its specific substitution pattern. The strategic placement of a bromo, fluoro, and nitro group on the benzoic acid scaffold requires careful consideration of directing group effects and reaction compatibility. This guide will explore two primary synthetic strategies, starting from commercially available precursors: the nitration of 2-bromo-6-fluorobenzoic acid and a multi-step route commencing with 2-bromo-6-fluoroaniline.

Route 1: Direct Nitration of 2-Bromo-6-fluorobenzoic Acid

This approach is the most direct on paper, involving the electrophilic nitration of 2-bromo-6-fluorobenzoic acid. However, the regioselectivity of this reaction is a critical consideration. The carboxylic acid group is a meta-director, while the bromo and fluoro groups are ortho, para-directors. This creates a complex interplay of directing effects that could lead to a mixture of isomers, potentially complicating purification and reducing the overall yield of the desired product.[1]

Experimental Protocol (Proposed)
  • Nitration: To a stirred solution of 2-bromo-6-fluorobenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.[1]

  • Reaction Monitoring: The reaction is stirred at low temperature for a specified time and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product, likely a mixture of isomers, would require careful purification, potentially through fractional crystallization or column chromatography, to isolate the desired this compound.

Discussion of Efficiency

The primary drawback of this route is the anticipated formation of multiple isomers. The activating, ortho, para-directing effects of the fluorine and bromine atoms are in conflict with the deactivating, meta-directing effect of the carboxylic acid group. This is likely to result in a low yield of the desired 3-nitro isomer, with significant amounts of other nitrated products being formed. The purification of the target compound from this isomeric mixture would be challenging and would further decrease the overall process efficiency.

Route 2: A Multi-Step Approach from 2-Bromo-6-fluoroaniline

This route, while longer, offers potentially greater control over regioselectivity. It involves the protection of the highly activating amino group, followed by nitration, deprotection, and conversion of the amino group to a carboxylic acid via a Sandmeyer reaction.[2][3][4]

Experimental Workflow

A 2-Bromo-6-fluoroaniline B N-(2-Bromo-6-fluorophenyl)acetamide A->B Acetylation C N-(2-Bromo-6-fluoro-3-nitrophenyl)acetamide B->C Nitration D 2-Bromo-6-fluoro-3-nitroaniline C->D Hydrolysis E 2-Bromo-6-fluoro-3-nitrobenzonitrile D->E Sandmeyer Cyanation F This compound E->F Hydrolysis

Caption: Workflow for the synthesis of this compound from 2-bromo-6-fluoroaniline.

Detailed Experimental Protocols (Proposed)

Step 1: Acetylation of 2-Bromo-6-fluoroaniline

To a solution of 2-bromo-6-fluoroaniline in a suitable solvent such as dichloromethane, an excess of acetic anhydride and a base like triethylamine are added. The reaction is stirred at room temperature until completion. The resulting N-(2-bromo-6-fluorophenyl)acetamide is isolated by extraction and solvent evaporation. This protection step is crucial to moderate the activating effect of the amino group and to direct the subsequent nitration.

Step 2: Nitration of N-(2-Bromo-6-fluorophenyl)acetamide

The protected aniline is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of nitric acid and sulfuric acid is added slowly, maintaining a low temperature. The acetamido group, being an ortho, para-director, will direct the incoming nitro group to the position ortho to it (and meta to the bromo and fluoro groups), leading to the desired 3-nitro substitution. The product, N-(2-bromo-6-fluoro-3-nitrophenyl)acetamide, is isolated by pouring the reaction mixture onto ice.

Step 3: Hydrolysis of the Amide

The N-(2-bromo-6-fluoro-3-nitrophenyl)acetamide is hydrolyzed back to the free amine by heating with an aqueous acid, such as hydrochloric acid or sulfuric acid. This step yields 2-bromo-6-fluoro-3-nitroaniline.

Step 4: Sandmeyer Cyanation of 2-Bromo-6-fluoro-3-nitroaniline

The Sandmeyer reaction is a versatile method for converting an aryl amine to a variety of functional groups via a diazonium salt intermediate.[2][3][4]

  • Diazotization: 2-Bromo-6-fluoro-3-nitroaniline is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly to form the diazonium salt.

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The reaction mixture is gently warmed to facilitate the replacement of the diazonium group with a nitrile group, yielding 2-bromo-6-fluoro-3-nitrobenzonitrile.

Step 5: Hydrolysis of 2-Bromo-6-fluoro-3-nitrobenzonitrile

The final step involves the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, heating the nitrile in a mixture of a strong acid (e.g., sulfuric acid) and water will yield the desired this compound.

Comparative Analysis of Synthesis Efficiency

StepRoute 1Estimated YieldRoute 2Estimated Yield
1Nitration of 2-bromo-6-fluorobenzoic acidLow (due to isomer formation)Acetylation of 2-bromo-6-fluoroanilineHigh (>95%)
2PurificationLow (challenging separation)Nitration of N-(2-bromo-6-fluorophenyl)acetamideModerate to High
3Hydrolysis of amideHigh (>90%)
4Sandmeyer cyanationModerate (60-80%)[5]
5Hydrolysis of nitrileHigh (>90%)
Overall Low Moderate

Estimated yields are based on typical yields for similar reactions reported in the literature and are for illustrative purposes.

Conclusion

While the direct nitration of 2-bromo-6-fluorobenzoic acid (Route 1) appears more straightforward, it is likely to be plagued by poor regioselectivity, leading to low yields of the desired product and complex purification challenges.

In contrast, the multi-step synthesis starting from 2-bromo-6-fluoroaniline (Route 2), although longer, offers a more controlled and ultimately more efficient pathway. The protection of the amino group allows for regioselective nitration, and the subsequent Sandmeyer reaction and nitrile hydrolysis are generally reliable transformations. For researchers and drug development professionals seeking a dependable and scalable synthesis of this compound, the aniline-based route represents a more promising strategy. Further optimization of each step in this pathway would be a valuable endeavor to maximize the overall yield and efficiency.

References

A Senior Application Scientist's Guide to the Biological Potential of Compounds Derived from 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Polyfunctionalized Building Block

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile starting materials. 2-Bromo-6-fluoro-3-nitrobenzoic acid stands out as a particularly valuable scaffold. Its benzene ring is adorned with four distinct functional groups: a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group. This polyfunctionality provides a rich platform for a diverse array of chemical modifications, enabling the synthesis of a wide spectrum of heterocyclic compounds with the potential for significant biological activity. The electron-withdrawing nature of the nitro and fluoro groups, combined with the reactivity of the bromine and carboxylic acid moieties, allows for targeted synthetic transformations, making it an attractive starting point for the development of new drug candidates. This guide provides a comparative overview of the potential biological activities of compounds synthesized from this promising precursor, supported by experimental data from structurally related molecules and detailed protocols for biological evaluation.

Anticancer Activity: Targeting Key Pathways in Malignancy

The quest for novel anticancer agents is a cornerstone of pharmaceutical research. The structural motifs present in this compound suggest that its derivatives could be potent anticancer compounds. The presence of halogen and nitro groups on an aromatic ring is a common feature in many established and experimental anticancer drugs.

Rationale for Anticancer Potential: Lessons from Related Compounds

While direct studies on a broad range of derivatives from this compound are not extensively documented in publicly available literature, compelling evidence from structurally similar compounds provides a strong rationale for their investigation as anticancer agents. For instance, heterocyclic compounds containing bromo, fluoro, and nitro functionalities have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2]

A particularly promising avenue of investigation is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The closely related compound, 2-Bromo-3-nitrobenzoic acid, is a known precursor for the synthesis of PARP-1 inhibitors. PARP-1 is a critical enzyme in the repair of DNA single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[3] Given the structural similarity, it is highly plausible that derivatives of this compound could be designed as potent PARP inhibitors.

Table 1: Comparative Anticancer Activity of Structurally Related Heterocyclic Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Trifluorobutenyl derivative (3h)SH-SY5Y (Neuroblastoma)0.4[2]
Trifluorobutenyl derivative (3c)MCF-7 (Breast Cancer)5.2[2]
Trifluorobutenyl derivative (4c)HepG2 (Liver Cancer)8.5[2]
Boron-containing heterocyclic (35)SCC-25 (Oral Squamous Carcinoma)45.61[4]
Boron-containing heterocyclic (31)SCC-25 (Oral Squamous Carcinoma)59.07[4]

Note: The compounds listed are not direct derivatives of this compound but are presented to illustrate the anticancer potential of halogenated and nitro-containing heterocyclic compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the PARP Inhibition Pathway

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 senses PARylation PAR Polymer Synthesis PARP1->PARylation Stalled_Fork Replication Fork Stalling PARP1->Stalled_Fork leads to DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Derivative of This compound) Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP1 blocks DSB Double-Strand Breaks Stalled_Fork->DSB Apoptosis Cell Death (Apoptosis) in BRCA-deficient cells DSB->Apoptosis

Caption: Proposed mechanism of PARP inhibition in cancer cells.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. The chemical features of this compound derivatives make them promising candidates for antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobial agents, and their mechanism of action often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins.

Comparative Antimicrobial Potential

While specific data for derivatives of this compound is scarce, studies on other halogenated nitroaromatic compounds have shown significant antimicrobial activity. For example, certain flavonoid derivatives containing bromine, chlorine, and a nitro group have demonstrated potent inhibitory effects against various pathogenic bacteria and yeasts.[8]

Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivativeCandida albicans> Ketoconazole[4]
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivativeCandida krusei> Ketoconazole[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The compounds listed are not direct derivatives of this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after incubation.[9]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard.[9]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[10] Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well that shows no visible growth.[9]

Visualizing the Antimicrobial Workflow

Antimicrobial_Workflow Start Start: Synthesized Compound Stock_Solution Prepare Stock Solution Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Visually Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading End End: MIC Value MIC_Reading->End

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, from arthritis to cardiovascular disease. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. The structural features of this compound suggest that its derivatives could possess anti-inflammatory properties.

Rationale for Anti-inflammatory Potential

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of pro-inflammatory prostaglandins.[11][12] Various heterocyclic compounds have been shown to possess anti-inflammatory activity. While direct evidence for derivatives of this compound is limited, the general structural class of substituted benzoic acids is a known starting point for the synthesis of anti-inflammatory compounds.

Experimental Protocol: COX Inhibition Assay

A common method to screen for anti-inflammatory activity is to measure the inhibition of COX enzymes.

Principle: The assay measures the peroxidase activity of COX, which is a component of its catalytic cycle. The peroxidase activity can be monitored using a fluorometric probe that generates a fluorescent signal proportional to the amount of prostaglandin G2 produced.[13]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.

  • Inhibitor Preparation: Prepare various concentrations of the test compounds.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the COX enzyme (COX-1 or COX-2), and the test compound or a known inhibitor (e.g., celecoxib for COX-2) as a positive control.[13]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[13]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[13]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound and determine the IC50 value for COX inhibition.

Visualizing the COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme substrate PGG2 Prostaglandin G2 COX_Enzyme->PGG2 cyclooxygenase activity PGH2 Prostaglandin H2 PGG2->PGH2 peroxidase activity Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Inhibitor Derivative of This compound Inhibitor->COX_Enzyme inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway.

Conclusion and Future Directions

This compound represents a highly promising and versatile starting material for the synthesis of a wide array of biologically active compounds. While direct experimental data for its derivatives are not yet abundant in the public domain, the compelling evidence from structurally related compounds strongly suggests significant potential in the fields of oncology, infectious diseases, and inflammation. The polyfunctional nature of this scaffold allows for the generation of diverse chemical libraries, increasing the probability of identifying lead compounds with potent and selective biological activities.

Future research should focus on the systematic synthesis and biological evaluation of various heterocyclic compounds derived from this compound. High-throughput screening of these compound libraries against a panel of cancer cell lines, pathogenic microbes, and inflammatory targets will be crucial in uncovering their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. The continued exploration of this chemical space is a worthwhile endeavor that holds the promise of delivering novel and effective therapeutic agents to address unmet medical needs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoro-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoro-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.